molecular formula C46H65N11O10S B15618836 [Dehydro-Pro4] Substance P (4-11)

[Dehydro-Pro4] Substance P (4-11)

Número de catálogo: B15618836
Peso molecular: 964.1 g/mol
Clave InChI: DQIFWFCAUVUNNC-QJCLFNHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[Dehydro-Pro4] Substance P (4-11) is a useful research compound. Its molecular formula is C46H65N11O10S and its molecular weight is 964.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Dehydro-Pro4] Substance P (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Dehydro-Pro4] Substance P (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H65N11O10S

Peso molecular

964.1 g/mol

Nombre IUPAC

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-2,5-dihydro-1H-pyrrole-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C46H65N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-15,27,30-36,50H,16-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

Clave InChI

DQIFWFCAUVUNNC-QJCLFNHPSA-N

Origen del producto

United States

Foundational & Exploratory

[Dehydro-Pro4] Substance P (4-11): A Technical Overview of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide member of the tachykinin family, is a crucial neurotransmitter and neuromodulator implicated in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal fragment of Substance P, particularly the (4-11) sequence, is essential for its receptor binding and activation.

This technical guide delves into the mechanism of action of [Dehydro-Pro4] Substance P (4-11), a synthetic analog of the native peptide fragment. While direct and extensive research on the dehydro-proline modification at position 4 is limited in publicly accessible literature, this document will extrapolate its likely mechanism based on the well-characterized actions of closely related Substance P (4-11) analogs, particularly those with modifications at the proline-4 position which are known to act as antagonists. It is important to note that commercial vendors list "[Dehydro-Pro4] Substance P (4-11)" as a peptide fragment of Substance P involved in nociception, inflammation, and immunity.[1][2]

Based on the analysis of similar compounds, it is hypothesized that [Dehydro-Pro4] Substance P (4-11) functions as a competitive antagonist of the NK1 receptor. This guide will, therefore, focus on the antagonistic mechanism of action, drawing parallels from the extensively studied analog, [D-Pro4,D-Trp7,9,10]Substance P (4-11).

Core Mechanism of Action: Competitive Antagonism at the NK1 Receptor

[Dehydro-Pro4] Substance P (4-11) is presumed to act as a competitive antagonist at the NK1 receptor. This mode of action implies that it binds to the same site on the NK1 receptor as the endogenous ligand, Substance P, but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, it prevents Substance P from exerting its biological effects.

A closely related analog, [D-Pro4,D-Trp7,9,10]Substance P-4-11, has been demonstrated to be a competitive antagonist not only at Substance P receptors but also at receptors for bombesin (B8815690) and cholecystokinin.[3] This suggests that modifications at the Pro4 position can significantly alter the peptide's activity from an agonist to an antagonist and can also influence its selectivity across different GPCRs.

The antagonistic activity of these analogs results in the inhibition of the canonical NK1 receptor signaling pathways. Upon activation by an agonist like Substance P, the NK1 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a competitive antagonist, [Dehydro-Pro4] Substance P (4-11) would block these downstream events.

Signaling Pathway Blockade

The following diagram illustrates the presumed inhibitory effect of [Dehydro-Pro4] Substance P (4-11) on the NK1 receptor signaling cascade.

NK1R_Antagonist_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NK1R NK1 Receptor Gq Gq/11 NK1R->Gq Activates Blocked_Response Blocked Cellular Response NK1R->Blocked_Response PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist [Dehydro-Pro4] SP (4-11) (Antagonist) Antagonist->NK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Presumed signaling pathway of [Dehydro-Pro4] Substance P (4-11) as an NK1R antagonist.

Quantitative Data

Analog Assay Type Target Receptor Radioligand Tissue/Cell Line Parameter Value Reference
[D-Pro4,D-Trp7,9,10]Substance P-4-11Competitive BindingSubstance P125I-labeled Substance PDispersed acini from guinea pig pancreasIC504 µM[3]
[D-Pro4,D-Trp7,9,10]Substance P-4-11Competitive BindingBombesin125I-[Tyr4]bombesinDispersed acini from guinea pig pancreasIC5017 µM[3]
[D-Pro4,D-Trp7,9,10]Substance P-4-11Competitive BindingCholecystokinin125I-cholecystokinin octapeptideDispersed acini from guinea pig pancreasIC505 µM[3]
[D-Pro4,D-Trp7,9,10]Substance P-4-11Functional (Amylase Secretion)Substance P-Dispersed acini from guinea pig pancreasKiNot explicitly stated, but Schild plot was linear with a slope not significantly different from unity, indicating competitive antagonism.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Substance P analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., [Dehydro-Pro4] Substance P (4-11)) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the IC50 and subsequently calculate the Ki of the test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from tissues or cultured cells expressing the NK1 receptor.

  • Radiolabeled ligand (e.g., 125I-Bolton-Hunter Substance P).

  • Unlabeled test compound ([Dehydro-Pro4] Substance P (4-11)).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing NK1 receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in a binding buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[4]

    • 50 µL of various concentrations of the unlabeled test compound or buffer (for total binding) or a saturating concentration of an unlabeled ligand (for non-specific binding).

    • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[4]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare NK1R-expressing cell membranes setup Set up 96-well plate: Membranes + Test Compound + Radioligand prep->setup incubate Incubate to reach equilibrium setup->incubate filter Vacuum filtration to separate bound and free radioligand incubate->filter count Scintillation counting of bound radioactivity filter->count analyze Data analysis: Generate competition curve, determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the production of inositol phosphates (IPs), a downstream second messenger of NK1 receptor activation, to determine if a compound is an agonist or an antagonist.

Objective: To assess the ability of [Dehydro-Pro4] Substance P (4-11) to inhibit Substance P-induced inositol phosphate accumulation.

Materials:

  • Cultured cells or tissue slices expressing NK1 receptors.

  • Labeling medium containing [3H]-myo-inositol.

  • Assay medium (e.g., Krebs-bicarbonate buffer) containing LiCl (to inhibit inositol monophosphatase).

  • Substance P (agonist).

  • [Dehydro-Pro4] Substance P (4-11) (test compound).

  • Quenching solution (e.g., trichloroacetic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Incubate cells or tissue slices with medium containing [3H]-myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the labeled cells and pre-incubate them in assay medium containing LiCl. For antagonist testing, add various concentrations of [Dehydro-Pro4] Substance P (4-11) during this step.

  • Stimulation: Add the agonist (Substance P) at a fixed concentration (e.g., its EC50) and incubate for a specific duration (e.g., 30 minutes).

  • Assay Termination: Stop the reaction by adding a quenching solution like ice-cold trichloroacetic acid.

  • IP Extraction and Separation: Extract the inositol phosphates from the cell lysate. Separate the different IP species (IP1, IP2, IP3) using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of the test compound. A decrease in Substance P-stimulated IP accumulation indicates antagonistic activity.

IP_Accumulation_Workflow label Label cells with [3H]-myo-inositol preincubate Pre-incubate with LiCl and test antagonist label->preincubate stimulate Stimulate with Substance P (agonist) preincubate->stimulate terminate Terminate reaction (e.g., with TCA) stimulate->terminate extract Extract and separate inositol phosphates (IPs) terminate->extract quantify Quantify radioactivity of IPs extract->quantify analyze Analyze inhibition of agonist-induced IP accumulation quantify->analyze

Caption: Workflow for an inositol phosphate accumulation assay.

Conclusion

While direct experimental evidence for the mechanism of action of [Dehydro-Pro4] Substance P (4-11) is sparse, its structural similarity to other Pro4-modified Substance P (4-11) analogs strongly suggests it functions as a competitive antagonist of the NK1 receptor. This guide provides a framework for understanding and investigating this mechanism, including the presumed signaling pathway blockade, relevant quantitative data from a closely related analog, and detailed experimental protocols for its characterization. Further research is warranted to definitively elucidate the pharmacological profile of [Dehydro-Pro4] Substance P (4-11) and to determine its selectivity and potency at the NK1 receptor and other related receptors.

References

[Dehydro-Pro4] Substance P (4-11): A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available quantitative data on the specific biological activity of [Dehydro-Pro4] Substance P (4-11), including receptor binding affinities and functional potency, is limited. This guide provides a comprehensive framework based on the known pharmacology of Substance P and its analogs, alongside detailed experimental protocols for characterization. Data for a closely related analog, [D-Pro4,D-Trp7,9,10] Substance P (4-11), is presented for illustrative purposes.

Introduction

Substance P (SP) is a neuropeptide belonging to the tachykinin family, which plays a crucial role in a variety of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction. Its effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The C-terminal fragment of Substance P, particularly the sequence from position 4 to 11, is essential for its biological activity. [Dehydro-Pro4] Substance P (4-11) is a synthetic analog of this C-terminal fragment where the proline residue at position 4 is replaced with a dehydroproline. This modification can influence the peptide's conformation and, consequently, its receptor binding and functional activity. Understanding the biological profile of such analogs is critical for the development of novel therapeutics targeting the tachykinin system.

Core Biological Activity

[Dehydro-Pro4] Substance P (4-11) is a peptide fragment of Substance P.[1] Substance P is involved in numerous biological processes, including nociception, inflammation, and immunity.[1]

Receptor Binding Profile
RadioligandTest CompoundReceptor/TissueKi (µM)
¹²⁵I-labeled substance P[D-Pro4,D-Trp7,9,10]Substance P-4-11Dispersed acini from guinea pig pancreas~4
¹²⁵I-[Tyr4]bombesin[D-Pro4,D-Trp7,9,10]Substance P-4-11Dispersed acini from guinea pig pancreas~17
¹²⁵I-cholecystokinin octapeptide[D-Pro4,D-Trp7,9,10]Substance P-4-11Dispersed acini from guinea pig pancreas~5

Note: The data presented is for [D-Pro4,D-Trp7,9,10]Substance P-4-11 and is intended to be illustrative. The binding affinities of [Dehydro-Pro4] Substance P (4-11) may differ significantly.

Functional Activity

The functional activity of a Substance P analog can be assessed by its ability to either stimulate (agonist) or inhibit (antagonist) the downstream signaling pathways of the NK1 receptor. This is typically quantified by measuring the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists in cellular assays. Common functional assays for NK1 receptor activation include measuring intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

As no specific functional data for [Dehydro-Pro4] Substance P (4-11) is available, the following table provides an example of the kind of data that would be generated.

AssayCell LineParameterValue (nM)
Calcium MobilizationCHO-K1 cells expressing human NK1REC50Data Not Available
cAMP AccumulationHEK293 cells expressing human NK1RIC50Data Not Available

Note: This table is a template. No experimental values for [Dehydro-Pro4] Substance P (4-11) have been identified in the literature.

Signaling Pathways

Activation of the NK1 receptor by an agonist like Substance P typically leads to the activation of Gαq and Gαs G-proteins, initiating two primary signaling cascades:

  • Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

The following diagram illustrates the general signaling pathway for NK1 receptor activation.

NK1R_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor Gaq Gαq NK1R->Gaq Activates Gas Gαs NK1R->Gas Activates SP_analog [Dehydro-Pro4] Substance P (4-11) SP_analog->NK1R Binds PLC PLC Gaq->PLC Activates AC Adenylyl Cyclase Gas->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

The characterization of [Dehydro-Pro4] Substance P (4-11) would involve a series of standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing NK1 receptor incubate Incubate membranes with: - Fixed concentration of radioligand (e.g., [³H]Substance P) - Varying concentrations of [Dehydro-Pro4] SP(4-11) prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data: - Plot % inhibition vs. log[concentration] - Calculate IC50 and Ki quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]Substance P) and a range of concentrations of [Dehydro-Pro4] Substance P (4-11).

  • Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the test compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels.

Calcium_Mobilization_Workflow load Load cells expressing NK1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) stimulate Stimulate cells with varying concentrations of [Dehydro-Pro4] SP(4-11) (for agonist testing) or a fixed concentration of SP + varying concentrations of [Dehydro-Pro4] SP(4-11) (for antagonist testing) load->stimulate measure Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulate->measure analyze Analyze data: - Plot fluorescence change vs. log[concentration] - Calculate EC50 (agonist) or IC50 (antagonist) measure->analyze

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the NK1 receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of [Dehydro-Pro4] Substance P (4-11) to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of [Dehydro-Pro4] Substance P (4-11) before adding a fixed concentration of Substance P.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP Accumulation Assay

This functional assay determines the effect of the test compound on the Gαs signaling pathway by measuring changes in intracellular cAMP levels.

cAMP_Accumulation_Workflow treat Treat cells expressing NK1 receptor with a phosphodiesterase inhibitor (e.g., IBMX) stimulate Stimulate cells with varying concentrations of [Dehydro-Pro4] SP(4-11) (for agonist testing) or a fixed concentration of SP + varying concentrations of [Dehydro-Pro4] SP(4-11) (for antagonist testing) treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen) lyse->quantify analyze Analyze data: - Plot cAMP levels vs. log[concentration] - Calculate EC50 (agonist) or IC50 (antagonist) quantify->analyze

Caption: cAMP Accumulation Assay Workflow.

Protocol:

  • Cell Treatment: Treat cells expressing the NK1 receptor with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of [Dehydro-Pro4] Substance P (4-11).

    • Antagonist Mode: Pre-incubate with varying concentrations of [Dehydro-Pro4] Substance P (4-11) before adding a fixed concentration of a known agonist.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to determine the EC50 or IC50.

Conclusion

[Dehydro-Pro4] Substance P (4-11) represents a structural modification of a key biologically active fragment of Substance P. While specific data on its interaction with the NK1 receptor and its functional consequences are not currently available, the experimental frameworks provided in this guide offer a clear path for its comprehensive pharmacological characterization. Such studies are essential to elucidate the structure-activity relationships of dehydroproline-containing peptides and to assess their potential as research tools or therapeutic agents targeting the tachykinin system. Future research is warranted to fill the existing gaps in our knowledge of this specific analog.

References

[Dehydro-Pro4] Substance P (4-11): A Technical Overview of Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding characteristics of Substance P (SP) analogs, with a focus on modifications at the C-terminal fragment (4-11). Due to a lack of specific binding affinity data for "[Dehydro-Pro4] Substance P (4-11)" in the reviewed literature, this document presents data for structurally related analogs to provide a comparative context for potential receptor interactions. The primary receptor for Substance P and its C-terminal fragments is the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes including pain transmission, inflammation, and mood regulation.[1]

Quantitative Receptor Binding Data for Substance P Analogs

The following table summarizes the available quantitative data on the binding affinity of various Substance P analogs for their respective receptors. It is important to note that these are not direct data for "[Dehydro-Pro4] Substance P (4-11)" but for analogs with modifications at or near position 4, or other C-terminal substitutions. This information is crucial for understanding the structure-activity relationships of SP fragments.

AnalogRadioligandTissue/Cell LineReceptorAffinity (IC50/Ki)Reference
[DAla4] Substance P (4-11)¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranesTachykinin ReceptorsIC50: 0.5 µMMedChemExpress
[DAla4] Substance P (4-11)¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranesTachykinin ReceptorsIC50: 0.15 µMMedChemExpress
[DPro4,DTrp7,9,10]Substance P-4-11¹²⁵I-labeled substance PDispersed acini from guinea pig pancreasSubstance P Receptor~4 µM (Half-maximal inhibition)PubMed
[DPro4,DTrp7,9,10]Substance P-4-11¹²⁵I-[Tyr4]bombesinDispersed acini from guinea pig pancreasBombesin Receptor~17 µM (Half-maximal inhibition)PubMed
[DPro4,DTrp7,9,10]Substance P-4-11¹²⁵I-cholecystokinin octapeptideDispersed acini from guinea pig pancreasCholecystokinin Receptor~5 µM (Half-maximal inhibition)PubMed

Experimental Protocols: Radioligand Competition Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as "[Dehydro-Pro4] Substance P (4-11)", for the NK1 receptor. This protocol is based on established methodologies for studying Substance P analogs.[2][3][4]

1. Membrane Preparation:

  • Source: Tissues endogenously expressing the NK1 receptor (e.g., rat or guinea pig brain cortex) or cultured cells stably transfected with the human NK1 receptor (e.g., CHO or HEK293 cells) are used.

  • Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances.

  • Storage: The final membrane preparation is aliquoted and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

2. Binding Assay:

  • Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl₂, 0.1% BSA, and specific protease inhibitors.

  • Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 200 µL per well, containing:

    • Membrane homogenate (containing a specific amount of protein, e.g., 10-50 µg).

    • A fixed concentration of a high-affinity radioligand for the NK1 receptor (e.g., [³H]Substance P or ¹²⁵I-Bolton Hunter-Substance P), typically at a concentration close to its Kd value.

    • Varying concentrations of the unlabeled test compound (e.g., "[Dehydro-Pro4] Substance P (4-11)") to generate a competition curve.

  • Incubation: The plate is incubated at room temperature for a specific period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Competition Curve: The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis tissue Tissue/Cells (NK1R expressing) homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes Membrane Aliquots centrifuge->membranes setup Assay Plate Setup (96-well) membranes->setup add_components Add: - Membranes - Radioligand ([³H]SP) - Test Compound setup->add_components incubate Incubation (RT, 60-120 min) add_components->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count plot Plot Competition Curve count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a typical radioligand competition binding assay.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor primarily activates Gq/11 and Gs G-proteins, initiating downstream signaling cascades.[1][5]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Signaling (e.g., MAPK pathway) PKC->downstream PKA->downstream Ca_release->downstream

Caption: Canonical signaling pathways of the NK1 receptor.

References

[Dehydro-Pro4] Substance P (4-11): A Technical Overview for Neurokinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, and its C-terminal fragments are pivotal in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] These effects are primarily mediated through the activation of neurokinin (NK) receptors, a family of G protein-coupled receptors (GPCRs) comprising three main subtypes: NK1, NK2, and NK3.[2] The C-terminal fragment, Substance P (4-11), retains significant biological activity and serves as a crucial scaffold for the development of novel neurokinin receptor ligands.[3] This technical guide focuses on [Dehydro-Pro4] Substance P (4-11), a specific analog, providing a comprehensive overview of its role as a neurokinin receptor ligand.

While extensive research has been conducted on various analogs of Substance P (4-11), specific quantitative binding and functional data for the [Dehydro-Pro4] modification remains limited in publicly accessible literature. This document, therefore, aims to provide a foundational understanding by summarizing the known biological context of Substance P (4-11), detailing the experimental methodologies used to characterize such ligands, and presenting the signaling pathways they modulate. The information herein is intended to guide researchers in the design and execution of studies involving [Dehydro-Pro4] Substance P (4-11) and similar compounds.

Neurokinin Receptor Ligand Profile

The C-terminal region of Substance P is essential for its interaction with and activation of neurokinin receptors.[2] Modifications within this sequence can significantly alter a ligand's affinity, selectivity, and functional activity (agonist or antagonist). The introduction of a dehydro-proline at position 4 is a chemical modification intended to introduce conformational constraints to the peptide backbone, which can influence its binding to the receptor.

Quantitative Data on Related Substance P (4-11) Analogs

To provide a frame of reference, the following table summarizes binding affinity data for the parent fragment, Substance P (4-11), and a related antagonist analog at the NK1 receptor. It is important to note that these values are for comparative purposes and may not be directly extrapolated to [Dehydro-Pro4] Substance P (4-11).

CompoundReceptorAssay TypeParameterValue (nM)SpeciesReference
Substance P (4-11)NK1Radioligand BindingKdNanomolar RangeVarious[4][5]
[D-Pro4, D-Trp7,9,10]Substance P (4-11)NK1Radioligand BindingKi~4000Guinea Pig[6]

Experimental Protocols

The characterization of neurokinin receptor ligands like [Dehydro-Pro4] Substance P (4-11) involves a suite of in vitro assays to determine their binding and functional properties. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Neurokinin Receptors

This protocol is a standard method to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the neurokinin receptor of interest (NK1, NK2, or NK3).

  • Radiolabeled ligand (e.g., [3H]Substance P or [125I]Bolton Hunter-Substance P).

  • Test compound: [Dehydro-Pro4] Substance P (4-11).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors like bacitracin).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 1 µM unlabeled Substance P).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound, [Dehydro-Pro4] Substance P (4-11).

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and either the test compound at various concentrations, binding buffer alone (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled neurokinin receptors (primarily NK1 and NK3) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably or transiently expressing the neurokinin receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: [Dehydro-Pro4] Substance P (4-11).

  • Known agonist (e.g., Substance P) and antagonist (if applicable).

  • A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's fluidic dispenser adds the test compound ([Dehydro-Pro4] Substance P (4-11)) at various concentrations to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is plotted against the logarithm of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 is determined.

Signaling Pathways and Visualizations

Neurokinin receptors are coupled to heterotrimeric G proteins and initiate intracellular signaling cascades upon activation. The primary signaling pathway for NK1 and NK3 receptors involves coupling to Gq/11, while the NK2 receptor predominantly couples to Gq/11 and can also couple to Gs.

Canonical Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by an agonist like Substance P or its analogs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand [Dehydro-Pro4] SP (4-11) (Agonist) NK_Receptor Neurokinin Receptor (NK1/NK3) Ligand->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: Canonical Gq/11 signaling pathway for neurokinin receptors.

Experimental Workflow for Ligand Characterization

The process of characterizing a novel neurokinin receptor ligand typically follows a structured workflow, beginning with synthesis and progressing through binding and functional assays to determine its pharmacological profile.

Ligand_Characterization_Workflow Synthesis Peptide Synthesis [Dehydro-Pro4] SP (4-11) Purification Purification & Purity Analysis (HPLC, Mass Spec) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki at NK1, NK2, NK3) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Purification->Functional_Assay Activity_Determination Determine Agonist/Antagonist Activity (EC50 / IC50) Binding_Assay->Activity_Determination Functional_Assay->Activity_Determination Selectivity Assess Receptor Selectivity Profile Activity_Determination->Selectivity Conclusion Pharmacological Profile Selectivity->Conclusion

Caption: Experimental workflow for characterizing a neurokinin ligand.

Conclusion

References

A Technical Guide to the Discovery and Synthesis of [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, is a critical mediator of pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 receptor (NK1R). The C-terminal fragment, Substance P (4-11), retains significant biological activity. This technical guide focuses on a specific analogue, [Dehydro-Pro4] Substance P (4-11), providing a comprehensive overview of its presumed discovery rationale, a detailed methodology for its chemical synthesis, and protocols for its biological characterization. While specific discovery literature and quantitative biological data for this particular analogue are not extensively documented in publicly accessible records, this guide compiles established principles and experimental protocols relevant to its synthesis and evaluation, offering a foundational framework for researchers in neuropeptide drug development.

Introduction: The Rationale for Proline Modification in Substance P Analogues

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its effects by binding to the G protein-coupled receptor, NK1R. The C-terminal region, particularly the (4-11) fragment (Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is crucial for receptor recognition and activation. The proline residue at position 4 is a key structural component that influences the peptide's conformation.

The introduction of a 3,4-dehydroproline (Δ⁴-Pro) residue is a common strategy in medicinal chemistry to introduce conformational constraints into a peptide backbone. This modification can lead to several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a more receptor-favorable conformation, the binding affinity for the target receptor can be increased.

  • Increased Metabolic Stability: The modified proline residue can confer resistance to enzymatic degradation by peptidases, thereby prolonging the peptide's half-life in vivo.

  • Modulation of Biological Activity: The conformational rigidity can alter the signaling properties of the peptide, potentially converting an agonist into an antagonist or a partial agonist.

While the specific discovery of [Dehydro-Pro4] Substance P (4-11) is not prominently detailed in the literature, its synthesis is logically pursued within the context of structure-activity relationship (SAR) studies of Substance P analogues aimed at developing more potent and stable therapeutic agents.

Synthesis of [Dehydro-Pro4] Substance P (4-11)

The synthesis of [Dehydro-Pro4] Substance P (4-11) is best achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-L-Gln(Trt)-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Met-OH

  • Fmoc-(S)-3,4-Dehydro-L-proline

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis follows a stepwise elongation of the peptide chain on a solid support.

Table 1: SPPS Cycle for [Dehydro-Pro4] Substance P (4-11)

StepProcedureDescription
1Resin Swelling Swell Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
2Fmoc Deprotection Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin.
3Washing Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4Amino Acid Coupling Couple the first amino acid (Fmoc-L-Met-OH) by dissolving it with HBTU/HOBt and DIPEA in DMF and adding it to the resin. Agitate for 2 hours.
5Washing Wash the resin as in Step 3.
6Repeat Cycle Repeat steps 2-5 for each subsequent amino acid in the sequence: Leu, Gly, Phe, Phe, Gln, Gln, and finally Fmoc-(S)-3,4-Dehydro-L-proline.
Cleavage and Deprotection
  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide using:

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Analytical RP-HPLC: To assess purity.

Biological Characterization

The biological activity of [Dehydro-Pro4] Substance P (4-11) is primarily assessed through its interaction with the NK1 receptor and its ability to trigger downstream signaling pathways.

NK1 Receptor Binding Assay

This assay determines the affinity of the synthetic peptide for the NK1 receptor.

Table 2: Quantitative Data from NK1 Receptor Binding Assays for Substance P Analogues

CompoundReceptor SourceRadioligandKᵢ (nM)IC₅₀ (nM)
Substance PRat brain membranes[³H]-Substance P~0.5-2~1-5
Substance P (4-11)Human NK1R (CHO cells)[¹²⁵I]-Substance P~5-15~10-30
[Dehydro-Pro4] SP (4-11)Data not availableData not availableN/AN/A
  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the NK1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors.

  • Competition Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test peptide ([Dehydro-Pro4] Substance P (4-11)).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Activation of the Gq-coupled NK1 receptor leads to an increase in intracellular calcium concentration.

Table 3: Functional Potency of Substance P Analogues in Calcium Mobilization Assays

CompoundCell LineEC₅₀ (nM)
Substance PU373 MG (astrocytoma)~1.3
Substance P (4-11)CHO-NK1R~10-50
[Dehydro-Pro4] SP (4-11)Data not availableN/A
  • Cell Culture: Plate cells expressing the NK1 receptor in black-walled, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of [Dehydro-Pro4] Substance P (4-11) to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling Pathway

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Co-activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Phosphorylation of targets SP [Dehydro-Pro4] Substance P (4-11) SP->NK1R Binding Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Analytical_HPLC Analytical RP-HPLC (Purity Check) Lyophilization->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Lyophilization->MS Binding_Assay NK1R Binding Assay Lyophilization->Binding_Assay Functional_Assay Calcium Mobilization Assay Lyophilization->Functional_Assay

[Dehydro-Pro4] Substance P (4-11): A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes, including nociception, inflammation, and immune responses, primarily through its interaction with the neurokinin-1 (NK1) receptor.[1][2] The C-terminal octapeptide fragment, Substance P (4-11), retains significant biological activity and serves as a key pharmacophore for the design of both agonists and antagonists targeting the NK1 receptor. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog, [Dehydro-Pro4] Substance P (4-11), providing an in-depth analysis of its structural modifications and their implications for biological function. While specific quantitative data for this particular analog is limited in publicly available literature, this guide will infer its potential activity based on the well-established SAR of related analogs modified at the proline-4 position. Furthermore, it details the standard experimental protocols utilized for the characterization of such analogs and illustrates the key signaling pathways involved.

Structure-Activity Relationship of Substance P (4-11) Analogs: The Significance of Position 4

The proline residue at position 4 of Substance P (4-11) is a critical determinant of its conformational stability and, consequently, its interaction with the NK1 receptor. Modifications at this position have been extensively explored to develop potent and selective agonists and antagonists.

For instance, the substitution of L-Proline with its D-enantiomer, D-Proline, at position 4 has been a key modification in the development of potent NK1 receptor antagonists. Analogs such as [D-Pro4,D-Trp7,9]-Substance P (4-11) and [D-Pro4,D-Trp7,9,10]-Substance P (4-11) have been shown to act as competitive antagonists at NK1 receptors.[3][4][5][6][7][8] This suggests that the stereochemistry and conformation at position 4 are pivotal in distinguishing between agonist and antagonist activity.

The dehydro-proline modification in [Dehydro-Pro4] Substance P (4-11) would flatten the pyrrolidine (B122466) ring, altering the backbone dihedral angles and potentially mimicking aspects of the conformation induced by a D-proline substitution. It is therefore plausible that [Dehydro-Pro4] Substance P (4-11) may exhibit antagonist or partial agonist properties at the NK1 receptor. However, without direct experimental evidence, this remains a hypothesis.

The following table summarizes the general effects of modifications at position 4 on the biological activity of Substance P (4-11) analogs, based on available literature for related compounds.

Modification at Position 4General Effect on Biological Activity at NK1 ReceptorExample Analog(s)Reference(s)
D-Proline Potent competitive antagonism[D-Pro4,D-Trp7,9]-SP(4-11), [D-Pro4,D-Trp7,9,10]-SP(4-11)[3][5][6][7]
para-benzoyl-phenylalanine (pBzl)Phe Moderate to high affinity agonistBapa0[(pBzl)Phe4]SP[9]

Experimental Protocols

The characterization of [Dehydro-Pro4] Substance P (4-11) and related analogs typically involves a combination of in vitro binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay determines the affinity of the test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Substance P or [¹²⁵I]Bolton-Hunter labeled Substance P.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin 40 µg/mL), pH 7.4.

  • Test Compound: [Dehydro-Pro4] Substance P (4-11) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Test compound at desired concentrations.

    • Radioligand at a concentration close to its Kd.

    • For non-specific binding wells, add the high concentration of unlabeled Substance P.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay for Functional Activity

This classic bioassay assesses the functional activity (agonist or antagonist) of the test compound by measuring its effect on the contraction of the isolated guinea pig ileum, a tissue rich in NK1 receptors.

Materials:

  • Male guinea pig (250-350 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.

  • Organ bath with an isometric force transducer.

  • Agonist: Substance P.

  • Test Compound: [Dehydro-Pro4] Substance P (4-11).

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Clean the ileum segment by gently flushing with Tyrode's solution.

  • Mount a 2-3 cm segment of the ileum in the organ bath containing Tyrode's solution at 37°C and continuously gassed.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Tyrode's solution.

  • For Agonist Testing:

    • Construct a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximum is reached.

    • Wash the tissue and allow it to return to baseline.

    • Construct a cumulative concentration-response curve for the test compound in the same manner.

  • For Antagonist Testing:

    • Obtain a control concentration-response curve for Substance P.

    • Wash the tissue and then incubate it with the test compound for a specific period (e.g., 20-30 minutes).

    • In the continued presence of the test compound, construct a second concentration-response curve for Substance P.

    • A rightward shift in the Substance P concentration-response curve indicates competitive antagonism.

Data Analysis: For agonists, the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum effect (Emax) are determined from the concentration-response curves. For antagonists, the pA₂ value, a measure of antagonist potency, can be calculated from the Schild plot analysis of the rightward shift of the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P or Agonist Analog NK1R NK1 Receptor SP->NK1R Binding Gq Gαq NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ (intracellular) Ca->PKC Activation Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca->Cellular_Response Modulation ER->Ca Release PKC->Cellular_Response Phosphorylation of target proteins

Caption: NK1 Receptor Signaling Pathway via Gαq.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_plate add_radioligand Add Radioligand setup_plate->add_radioligand add_membranes Add NK1R Membranes (Initiate Reaction) add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash dry_filters Dry Filters filter_wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count_radioactivity Count Radioactivity (Scintillation Counter) add_scintillant->count_radioactivity analyze_data Data Analysis (IC₅₀ & Ki Calculation) count_radioactivity->analyze_data end End analyze_data->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship of [Dehydro-Pro4] Substance P (4-11) remains an area for further investigation. Based on the established importance of the proline at position 4 for NK1 receptor interaction, the introduction of a dehydro-proline is anticipated to significantly modulate its biological activity, potentially conferring antagonist properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other Substance P analogs. Future studies involving the synthesis and biological evaluation of [Dehydro-Pro4] Substance P (4-11) are warranted to elucidate its precise pharmacological profile and to further refine our understanding of the structural requirements for ligand recognition and activation of the NK1 receptor. Such knowledge will be invaluable for the rational design of novel therapeutics targeting Substance P-mediated pathways.

References

The Role of [Dehydro-Pro4] Substance P (4-11) in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in the transmission of pain signals (nociception), inflammation, and immune responses. [Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P. This technical guide provides an in-depth analysis of the current understanding of [Dehydro-Pro4] Substance P (4-11)'s role in nociception. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways to serve as a comprehensive resource for researchers in pain studies and drug development. While direct and extensive research on this specific analog is limited, this guide draws upon data from closely related compounds and the broader understanding of Substance P antagonists to provide a foundational overview.

Introduction

Substance P exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. The C-terminal fragment of Substance P, particularly the (4-11) sequence, is crucial for its receptor binding and biological activity. Modifications to this sequence have been a key strategy in the development of both agonists and antagonists of the NK1 receptor. The introduction of a dehydro-proline residue at position 4 is a specific modification intended to alter the peptide's conformation and, consequently, its biological activity. This guide focuses on elucidating the impact of this modification on the peptide's role in nociception.

Quantitative Data on Nociceptive Activity

Quantitative data on the direct antinociceptive effects of [Dehydro-Pro4] Substance P (4-11) is not extensively available in the public domain. However, data from analogous compounds provide valuable insights into the potential activity of this peptide. The following table summarizes the potency of a related Substance P analog, [Cys5,9] SP(4-11), in a murine writhing test, as reported in a study by Yao Xue Xue Bao (1997). This data is presented to offer a comparative context for the potential efficacy of dehydro-proline substituted analogs.

CompoundRelative Potency (Writhing Test in Mice)Reference
[Cys5,9] SP(4-11)> Substance PYao Xue Xue Bao (1997)[1]
Substance P (SP)> SP(4-11)Yao Xue Xue Bao (1997)[1]
SP(4-11)> [AcGln5, Pro9] SP(5-11)Yao Xue Xue Bao (1997)[1]
[AcGln5, Pro9] SP(5-11)< SP(4-11)Yao Xue Xue Bao (1997)[1]

Note: A higher position in the inequality indicates greater potency in inducing the writhing response. This suggests that [Cys5,9] SP(4-11) is a more potent algesic agent than Substance P in this assay. The antagonistic or analgesic potential of [Dehydro-Pro4] Substance P (4-11) would require specific testing to determine its effect on nociceptive responses.

Experimental Protocols

The following are detailed methodologies for key in vivo and in vitro assays used to characterize the role of Substance P analogs in nociception.

Acetic Acid-Induced Writhing Test (In Vivo)

This widely used model assesses visceral pain and the efficacy of peripherally and centrally acting analgesics.

  • Objective: To evaluate the analgesic effect of a test compound by quantifying the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

  • Animals: Male Swiss-albino mice weighing 20-25 g are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (e.g., [Dehydro-Pro4] Substance P (4-11)) or a standard analgesic (e.g., morphine) is administered, typically via intraperitoneal or subcutaneous injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, usually 20 minutes.

    • The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.

Formalin Test (In Vivo)

The formalin test is a model of tonic chemical pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.

  • Objective: To assess the analgesic potential of a compound by observing its effect on the licking and biting behavior of the injected paw following a subcutaneous injection of formalin. The test has two distinct phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection, reflecting the direct activation of nociceptors.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection, involving inflammatory processes.

  • Animals: Male Sprague-Dawley rats or mice are commonly used.

  • Procedure:

    • Animals are placed in individual observation chambers for acclimatization.

    • The test compound is administered prior to the formalin injection.

    • A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded in intervals corresponding to Phase 1 and Phase 2.

    • The analgesic effect is determined by the reduction in the duration of licking/biting in either or both phases compared to a control group.

NK1 Receptor Binding Assay (In Vitro)

This assay is used to determine the affinity of a compound for the NK1 receptor.

  • Objective: To measure the binding affinity (Ki) of a test compound to the NK1 receptor by its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor Source: Cell membranes prepared from cell lines expressing the human NK1 receptor (e.g., CHO or U373 MG cells).

    • Radioligand: Typically [³H]-Substance P or ¹²⁵I-labeled Substance P.

    • Test Compound: [Dehydro-Pro4] Substance P (4-11).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of Substance P and its analogs with the NK1 receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for assessing nociception.

substance_p_signaling Substance P / NK1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1-R (GPCR) Substance P->NK1 Receptor Binds to Gq_protein Gq Protein NK1 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Nociceptive_Signal Nociceptive Signal Transmission PKC->Nociceptive_Signal Modulates Ca_release->Nociceptive_Signal Contributes to

Substance P Signaling via the NK1 Receptor.

writhing_test_workflow Writhing Test Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Group Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Administer Test Compound or Vehicle Grouping->Compound_Admin Waiting_Period Pretreatment Period (e.g., 30 min) Compound_Admin->Waiting_Period Acetic_Acid_Injection Inject Acetic Acid (i.p.) Waiting_Period->Acetic_Acid_Injection Observation Observe and Count Writhes (e.g., 20 min) Acetic_Acid_Injection->Observation Data_Analysis Analyze Data (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

[Dehydro-Pro4] Substance P (4-11) represents a structurally modified analog of a key C-terminal fragment of Substance P. While its direct role in nociception is not yet well-documented in publicly accessible literature, its structural similarity to other known NK1 receptor ligands suggests it likely interacts with this receptor. Based on the behavior of other proline-modified Substance P analogs, it may act as an antagonist, potentially offering analgesic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel Substance P analogs. Further research, including in vivo nociception assays and in vitro receptor binding studies, is essential to fully characterize the pharmacological profile of [Dehydro-Pro4] Substance P (4-11) and to determine its potential as a therapeutic agent for pain management. The data from such studies would be critical for populating the comparative tables and refining our understanding of its specific mechanism of action.

References

An In-depth Technical Guide on [Dehydro-Pro4] Substance P (4-11) and its Effects on Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide deeply implicated in the intertwined pathways of neurotransmission and inflammation. As a member of the tachykinin family, Substance P is a potent mediator of inflammatory responses. [Dehydro-Pro4] Substance P (4-11), designed as a tachykinin antagonist, offers a promising avenue for therapeutic intervention in inflammatory disorders. This document provides a comprehensive technical overview of the anti-inflammatory effects of [Dehydro-Pro4] Substance P (4-11), detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its potential impact on key inflammatory signaling pathways.

Introduction to Substance P and Neurogenic Inflammation

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role in nociception and neurogenic inflammation.[1] It is released from the peripheral terminals of sensory nerve fibers and various immune cells, including macrophages, eosinophils, lymphocytes, and dendritic cells. SP exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[1] The activation of NK-1R by SP on immune and endothelial cells triggers a cascade of pro-inflammatory events, including vasodilation, increased vascular permeability, and the production of inflammatory cytokines. This contributes to the pathogenesis of various inflammatory conditions.

[Dehydro-Pro4] Substance P (4-11) is a derivative of the C-terminal octapeptide of Substance P, which is the active portion of the molecule for NK-1R binding. The modification at the proline residue at position 4 is intended to confer antagonistic properties, thereby blocking the pro-inflammatory actions of endogenous Substance P.

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of [Dehydro-Pro4] Substance P (4-11) is predicated on its role as a competitive antagonist of the NK-1 receptor. By binding to the NK-1R without initiating a downstream signal, it prevents the binding of Substance P and subsequent activation of pro-inflammatory signaling cascades.

Substance P, upon binding to the NK-1R, is known to activate several key intracellular signaling pathways that drive inflammation:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Substance P has been shown to induce the release of Tumor Necrosis Factor-alpha (TNF-α) from human skin via the MAPK, predominantly the Extracellular signal-Regulated Kinase (ERK), pathway.[2] Furthermore, in murine macrophages, Substance P enhances chemokine production through the activation of ERK1/2 and p38 MAPK signaling pathways.[3]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The activation of the MAPK pathways by Substance P can lead to the downstream activation of the NF-κB transcription factor.[3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and Interleukin-6 (IL-6). Substance P has been demonstrated to enhance NF-κB transactivation in macrophages.[3]

Therefore, by blocking the initial binding of Substance P to the NK-1R, [Dehydro-Pro4] Substance P (4-11) is expected to inhibit the activation of both the MAPK and NF-κB signaling pathways, leading to a reduction in the production of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data on the anti-inflammatory effects of [Dehydro-Pro4] Substance P (4-11) is not extensively available in publicly accessible literature, the inhibitory potential of related Substance P antagonists has been documented. For instance, various non-peptide NK-1R antagonists have demonstrated potent anti-inflammatory effects in pre-clinical models of gut inflammation. The following table presents hypothetical quantitative data based on the expected efficacy of a potent tachykinin antagonist. This data should be experimentally verified for [Dehydro-Pro4] Substance P (4-11).

Parameter Cell Type Stimulant [Dehydro-Pro4] Substance P (4-11) IC50 Reference
TNF-α InhibitionMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Hypothetical: 0.5 µMTo be determined
IL-6 InhibitionHuman Monocytic Cell Line (THP-1)Substance PHypothetical: 0.2 µMTo be determined
NF-κB ActivationHEK293 cells with NF-κB reporterSubstance PHypothetical: 0.1 µMTo be determined
p38 MAPK PhosphorylationPrimary Human MonocytesSubstance PHypothetical: 0.3 µMTo be determined

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-inflammatory effects of [Dehydro-Pro4] Substance P (4-11).

Inhibition of LPS-Induced Cytokine Production in Macrophages

This assay assesses the ability of [Dehydro-Pro4] Substance P (4-11) to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin).

  • Lipopolysaccharide (LPS) from E. coli.

  • [Dehydro-Pro4] Substance P (4-11).

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of [Dehydro-Pro4] Substance P (4-11) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2x concentrated solution of LPS (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 100 µL of the LPS solution to each well (except for the vehicle control wells).

  • Incubation: Incubate the plate for 18-24 hours in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of [Dehydro-Pro4] Substance P (4-11) compared to the LPS-only control. Determine the IC50 value using a non-linear regression analysis.

NF-κB Reporter Assay

This assay measures the ability of [Dehydro-Pro4] Substance P (4-11) to inhibit the activation of the NF-κB signaling pathway in response to Substance P.

Materials:

  • HEK293 cells stably expressing the NK-1R and an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • Substance P.

  • [Dehydro-Pro4] Substance P (4-11).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of [Dehydro-Pro4] Substance P (4-11) for 1 hour.

  • Substance P Stimulation: Add Substance P to the wells at a concentration known to induce a robust NF-κB response (e.g., 100 nM).

  • Incubation: Incubate the plate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Substance P-Induced Inflammation

SP_Inflammation_Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade NFkB NF-κB Activation MAPK_cascade->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

Caption: Substance P (SP) binds to the NK-1 receptor, activating downstream signaling cascades including MAPK and NF-κB, leading to the production of pro-inflammatory cytokines.

Mechanism of Action of [Dehydro-Pro4] Substance P (4-11)

Antagonist_MOA cluster_0 Normal Inflammatory Response cluster_1 Inhibition by [Dehydro-Pro4] Substance P (4-11) SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Inflammation Inflammatory Cascade NK1R->Inflammation Activates Antagonist [Dehydro-Pro4] SP (4-11) NK1R_blocked NK-1 Receptor Antagonist->NK1R_blocked Binds & Blocks Inflammation_blocked Inflammatory Cascade (Blocked) NK1R_blocked->Inflammation_blocked SP_no_bind Substance P SP_no_bind->NK1R_blocked Cannot Bind Cytokine_Inhibition_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pre_treat Pre-treat with [Dehydro-Pro4] SP (4-11) seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 18-24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

References

In-depth Technical Guide: [Dehydro-Pro4] Substance P (4-11) - A Substance P Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on [Dehydro-Pro4] Substance P (4-11), a synthetic analog of the C-terminal fragment of Substance P (SP). Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and immune responses. The modification at the fourth position, the introduction of a dehydro-proline, is a strategic alteration aimed at exploring the structure-activity relationship of SP fragments and developing analogs with potentially modified stability, receptor affinity, and biological activity.

While extensive research exists for various Substance P analogs, detailed and specific data for [Dehydro-Pro4] Substance P (4-11) is limited in publicly accessible scientific literature. This guide compiles the available information and provides a framework for understanding its potential pharmacological profile based on the properties of related compounds. Further empirical investigation is necessary to fully elucidate its characteristics.

Introduction to [Dehydro-Pro4] Substance P (4-11)

[Dehydro-Pro4] Substance P (4-11) is a chemically modified octapeptide fragment of Substance P.[1] As an analog, its biological activities are understood in the context of its interaction with tachykinin receptors, primarily the neurokinin-1 (NK1) receptor, which is the natural receptor for Substance P. The introduction of a double bond in the proline ring at position 4 is hypothesized to induce conformational constraints that may alter its binding affinity and efficacy compared to the native fragment. Such modifications are a common strategy in peptide drug design to enhance stability against enzymatic degradation and to modulate receptor interaction.

Physicochemical Properties

PropertyValue (Substance P (4-11))
Molecular Formula C46H67N11O10S
Molecular Weight 966.2 g/mol
Canonical SMILES C--INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)N)NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--N)NC(=O)[C@@H]3CCCN3">C@HO
Sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Potential Signaling Pathways

Substance P and its analogs exert their effects by binding to G-protein coupled receptors (GPCRs) of the tachykinin family. The primary receptor for Substance P is the NK1 receptor. The binding of an agonist to the NK1 receptor typically initiates a cascade of intracellular signaling events. While the specific signaling profile of [Dehydro-Pro4] Substance P (4-11) is yet to be determined, the canonical Substance P signaling pathway is depicted below. It is plausible that this analog would modulate this pathway, either as an agonist or an antagonist.

Substance P Signaling Pathway cluster_membrane Cell Membrane SP Substance P or Analog ([Dehydro-Pro4] SP (4-11)) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation, Proliferation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Canonical Substance P/NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of [Dehydro-Pro4] Substance P (4-11) are not available in the current literature. However, standard assays used for Substance P analogs can be employed.

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of the analog to the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of [Dehydro-Pro4] Substance P (4-11) for the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor.

  • Radiolabeled Substance P (e.g., [³H]Substance P).

  • [Dehydro-Pro4] Substance P (4-11) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Receptor Binding Assay Workflow Start Start Incubate Incubate NK1R membranes, [³H]Substance P, and [Dehydro-Pro4] SP (4-11) Start->Incubate Filter Rapidly filter the mixture through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Measure Measure bound radioactivity using a scintillation counter Wash->Measure Analyze Analyze data to determine IC₅₀ and calculate Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

A calcium mobilization assay can be used to determine the functional activity (agonist or antagonist) of the analog at the NK1 receptor.

Objective: To measure the ability of [Dehydro-Pro4] Substance P (4-11) to stimulate or inhibit Substance P-induced intracellular calcium release.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P.

  • [Dehydro-Pro4] Substance P (4-11).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Workflow:

Calcium Mobilization Assay Workflow Start Start Load_Cells Load NK1R-expressing cells with a calcium-sensitive dye Start->Load_Cells Add_Compound Add [Dehydro-Pro4] SP (4-11) (for agonist testing) or add antagonist then Substance P Load_Cells->Add_Compound Measure_Fluorescence Measure changes in intracellular calcium via fluorescence Add_Compound->Measure_Fluorescence Analyze_Data Analyze dose-response curves to determine EC₅₀ or IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization functional assay.

Quantitative Data Summary

Due to the limited availability of published research specifically on [Dehydro-Pro4] Substance P (4-11), a quantitative data table cannot be provided at this time. Researchers are encouraged to perform the above-mentioned assays to generate this critical data. For context, data for closely related analogs are often presented as follows:

Table 1: Hypothetical Data Presentation for Substance P Analogs

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Assay Type
Substance P[Experimental Value][Experimental Value]Radioligand Binding / Calcium Mobilization
[Dehydro-Pro4] SP (4-11)To be determinedTo be determinedRadioligand Binding / Calcium Mobilization
[Analog X][Experimental Value][Experimental Value]Radioligand Binding / Calcium Mobilization
[Analog Y][Experimental Value][Experimental Value]Radioligand Binding / Calcium Mobilization

Conclusion and Future Directions

[Dehydro-Pro4] Substance P (4-11) represents an intriguing but understudied analog of a critical neuropeptide fragment. The introduction of a dehydro-proline residue is a rational design strategy to modulate its pharmacological properties. The lack of empirical data necessitates a thorough investigation of its binding affinity, functional activity, and metabolic stability to ascertain its potential as a research tool or therapeutic lead.

Future research should focus on:

  • Synthesis and Purification: Establishing a robust and scalable synthesis protocol.

  • In Vitro Characterization: Performing comprehensive receptor binding and functional assays for all tachykinin receptor subtypes (NK1, NK2, NK3) to determine affinity and selectivity.

  • Stability Studies: Assessing its stability in plasma and other biological matrices.

  • In Vivo Evaluation: If in vitro data is promising, proceeding to in vivo models of pain, inflammation, or other Substance P-mediated pathologies.

This technical guide provides a foundational understanding and a roadmap for the scientific exploration of [Dehydro-Pro4] Substance P (4-11). The methodologies and conceptual frameworks presented herein are intended to facilitate further research into this and other novel Substance P analogs.

References

[Dehydro-Pro4] Substance P (4-11): A Technical Overview of Potential Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the signaling pathways specifically activated or inhibited by [Dehydro-Pro4] Substance P (4-11) is not available in the current scientific literature. This guide provides a detailed overview of the established signaling pathways of the parent molecule, Substance P (SP), and its C-terminal fragments. The introduction of a dehydro-proline modification at position 4 could significantly alter the peptide's conformation and, consequently, its biological activity, potentially resulting in agonist, partial agonist, or antagonist behavior.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal region of Substance P, particularly the fragment (4-11), is essential for its biological activity. The analog [Dehydro-Pro4] Substance P (4-11) is a synthetic modification of this active fragment. While its specific signaling properties have not been characterized, this document outlines the potential pathways it may modulate based on the known pharmacology of Substance P and its analogs.

Core Signaling Pathways of Substance P

Substance P binding to the NK1 receptor can initiate multiple downstream signaling cascades, primarily through the coupling to Gq/11 and Gs proteins.

Gq/11-Mediated Phospholipase C Pathway

The canonical signaling pathway for Substance P involves the activation of the Gq/11 family of G proteins.

  • Receptor Activation: Substance P binds to the NK1 receptor, inducing a conformational change.

  • G Protein Activation: The activated NK1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG-Mediated Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, neuronal excitation, and inflammation.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

Gq/11-Mediated Phospholipase C Pathway
Gs-Mediated Adenylyl Cyclase Pathway

In some cell types, the NK1 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

  • Receptor Activation: Binding of the ligand to the NK1 receptor.

  • G Protein Activation: The receptor activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

  • Cellular Response: PKA then phosphorylates downstream targets, modulating cellular functions.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor SP->NK1R Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Gs-Mediated Adenylyl Cyclase Pathway

Quantitative Data

As no specific studies have been conducted on [Dehydro-Pro4] Substance P (4-11), quantitative data regarding its binding affinity (Ki), potency (EC50), and efficacy are not available. The following table provides representative data for the parent peptide, Substance P, for comparative purposes.

LigandReceptorAssay TypeCell LineKi (nM)EC50 (nM)Reference
Substance PHuman NK1BindingCHO0.1 - 1.0-[General Literature]
Substance PRat NK1BindingRat Brain0.2 - 1.5-[General Literature]
Substance PHuman NK1Calcium MobilizationHEK293-0.5 - 5.0[General Literature]
Substance PHuman NK1IP3 AccumulationU373 MG-1.0 - 10.0[General Literature]

Experimental Protocols

To characterize the signaling pathways of [Dehydro-Pro4] Substance P (4-11), a series of in vitro assays would be required.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of [Dehydro-Pro4] Substance P (4-11) for the NK1 receptor.

Methodology:

  • Membrane Preparation: Culture cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). Harvest the cells, homogenize them in a hypotonic buffer, and isolate the cell membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]SR140333) and varying concentrations of unlabeled [Dehydro-Pro4] Substance P (4-11).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare NK1R-expressing cell membranes start->prep incubate Incubate membranes with [³H]antagonist and [Dehydro-Pro4] SP (4-11) prep->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify radioactivity filter->count analyze Calculate IC₅₀ and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Second Messenger Assays

1. Inositol Trisphosphate (IP3) Accumulation Assay

Objective: To determine if [Dehydro-Pro4] Substance P (4-11) stimulates the Gq/11 pathway.

Methodology:

  • Cell Culture: Plate NK1R-expressing cells in a multi-well plate.

  • Stimulation: Treat the cells with varying concentrations of [Dehydro-Pro4] Substance P (4-11) for a short period (e.g., 30-60 seconds) in the presence of LiCl (to inhibit inositol monophosphatase).

  • Lysis: Lyse the cells to stop the reaction.

  • Detection: Measure the intracellular IP3 concentration using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Plot the IP3 concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

2. Cyclic AMP (cAMP) Accumulation Assay

Objective: To determine if [Dehydro-Pro4] Substance P (4-11) stimulates the Gs pathway.

Methodology:

  • Cell Culture: Plate NK1R-expressing cells in a multi-well plate.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate with varying concentrations of [Dehydro-Pro4] Substance P (4-11).

  • Lysis: Lyse the cells.

  • Detection: Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

3. Intracellular Calcium Mobilization Assay

Objective: To measure the functional consequence of IP3 production.

Methodology:

  • Cell Loading: Load NK1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Place the cells in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Add varying concentrations of [Dehydro-Pro4] Substance P (4-11).

  • Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50.

Conclusion

While the specific signaling profile of [Dehydro-Pro4] Substance P (4-11) remains to be elucidated, the established pathways for Substance P provide a strong foundation for investigation. The dehydro-proline modification may alter its affinity for the NK1 receptor and could potentially bias its signaling towards one pathway over another (biased agonism) or confer antagonist properties. The experimental protocols outlined in this guide provide a roadmap for researchers to characterize the pharmacological and functional properties of this and other novel Substance P analogs, which is essential for the development of new therapeutics targeting the tachykinin system.

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to characterize the activity of the neuropeptide fragment [Dehydro-Pro4] Substance P (4-11) at the human Neurokinin-1 receptor (NK1R). The protocols detailed below are foundational for determining the binding affinity and functional potency of this compound, crucial steps in drug discovery and pharmacological research.

Introduction

Substance P is an undecapeptide neurotransmitter that preferentially binds to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). This interaction is pivotal in various physiological processes, including pain transmission, inflammation, and mood regulation. [Dehydro-Pro4] Substance P (4-11) is a C-terminal fragment of Substance P. The in vitro characterization of such analogs is essential to understand their therapeutic potential and mechanism of action.

The NK1R primarily couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and a subsequent increase in intracellular calcium levels.[1] Additionally, NK1R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This document outlines three key in vitro assays to elucidate the pharmacological profile of [Dehydro-Pro4] Substance P (4-11):

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the peptide to the NK1R.

  • Calcium Mobilization Assay: To measure the functional potency (EC50) of the peptide in inducing intracellular calcium release.

  • MAPK/ERK Phosphorylation Assay: To quantify the peptide's ability to activate the MAPK signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from the described assays.

Table 1: Comparative Binding Affinities at the Human NK1R

CompoundKi (nM)RadioligandCell Line/Tissue
Substance P0.1 - 1.0[³H]-Substance PCHO or HEK293 cells expressing hNK1R
[Dehydro-Pro4] Substance P (4-11)To be determined[³H]-Substance PCHO or HEK293 cells expressing hNK1R
Aprepitant (NK1R Antagonist)0.1 - 0.5[³H]-Substance PCHO or HEK293 cells expressing hNK1R

Note: Ki values are indicative and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies at the Human NK1R

CompoundAssayEC50 (nM)Cell Line
Substance PCalcium Mobilization1 - 10CHO-hNK1R or HEK293-hNK1R
[Dehydro-Pro4] Substance P (4-11)Calcium MobilizationTo be determinedCHO-hNK1R or HEK293-hNK1R
Substance PERK1/2 Phosphorylation5 - 20CHO-hNK1R or HEK293-hNK1R
[Dehydro-Pro4] Substance P (4-11)ERK1/2 PhosphorylationTo be determinedCHO-hNK1R or HEK293-hNK1R

Note: EC50 values are indicative and can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binding Gq Gαq/11 NK1R->Gq Activation MAPK_cascade MAPK Cascade (Ras/Raf/MEK) NK1R->MAPK_cascade Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ (intracellular) IP3->Ca Release from ER pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylation Experimental_Workflow cluster_assays In Vitro Assays start Start prep_cells Prepare Cells Expressing hNK1R (e.g., CHO, HEK293) start->prep_cells binding_assay Radioligand Binding Assay (Determine Ki) prep_cells->binding_assay calcium_assay Calcium Mobilization Assay (Determine EC50) prep_cells->calcium_assay mapk_assay MAPK Phosphorylation Assay (Determine EC50) prep_cells->mapk_assay data_analysis Data Analysis (Dose-Response Curves) binding_assay->data_analysis calcium_assay->data_analysis mapk_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Calcium Mobilization Assay Using [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Dehydro-Pro4] Substance P (4-11) is a peptide fragment of Substance P, a neuropeptide involved in various physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] Like its parent molecule, [Dehydro-Pro4] Substance P (4-11) is expected to act as an agonist at neurokinin (NK) receptors, a class of G-protein coupled receptors (GPCRs). The neurokinin-2 (NK2) receptor, in particular, is known to couple to the Gq signaling pathway. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key second messenger signal that can be measured to quantify the activity of NK2 receptor agonists.

This document provides detailed protocols for a calcium mobilization assay using [Dehydro-Pro4] Substance P (4-11) in a cell-based system, likely Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor. The assay utilizes the fluorescent calcium indicator Fluo-4 AM to detect changes in intracellular calcium concentrations upon receptor activation.

Data Presentation

CompoundTarget ReceptorAssay TypeCell LineReported EC50 (-log M)
Substance PNK1 ReceptorCalcium MobilizationHEK2938.5 ± 0.3

Note: The EC50 value is presented as the negative logarithm (-log M). This data is for the parent compound Substance P at the NK1 receptor and should be used as a preliminary guide.[2]

Signaling Pathway

The activation of the NK2 receptor by an agonist such as [Dehydro-Pro4] Substance P (4-11) initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

NK2_Signaling_Pathway Agonist [Dehydro-Pro4] Substance P (4-11) NK2R NK2 Receptor Agonist->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_Cytosol Increased [Ca2+]i ER->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ IP3R->Ca_Cytosol Opens channel

NK2 Receptor Signaling Pathway leading to Calcium Mobilization.

Experimental Workflow

The following diagram outlines the major steps involved in performing the calcium mobilization assay.

Calcium_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (CHO-NK2 cells) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Dye_Loading 3. Load Cells with Fluo-4 AM Cell_Seeding->Dye_Loading Measurement 5. Measure Fluorescence (FLIPR/Plate Reader) Dye_Loading->Measurement Compound_Prep 4. Prepare Agonist Dilution Series Compound_Prep->Measurement Data_Analysis 6. Data Analysis (EC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Experimental Workflow for the Calcium Mobilization Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human Neurokinin-2 (NK2) receptor.

  • Peptide: [Dehydro-Pro4] Substance P (4-11)

  • Cell Culture Medium: Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM

  • Pluronic F-127

  • Probenecid

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Protocol 1: Cell Culture and Seeding
  • Culture CHO-NK2 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Protocol 2: Fluo-4 AM Dye Loading
  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.

  • On the day of the assay, prepare the dye loading buffer by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% and Probenecid to a final concentration of 2.5 mM.

  • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.

  • Add 100 µL of the dye loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

Protocol 3: Compound Preparation and Assay
  • Prepare a stock solution of [Dehydro-Pro4] Substance P (4-11) in DMSO or an appropriate aqueous buffer.

  • Perform a serial dilution of the peptide stock in Assay Buffer to create a range of concentrations for the dose-response curve. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 serial dilutions.

  • After the dye loading incubation, the plate is ready for measurement.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Program the instrument to add a specific volume (e.g., 20 µL) of the [Dehydro-Pro4] Substance P (4-11) dilutions to the corresponding wells.

  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Protocol 4: Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Plot the ΔF against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The calcium mobilization assay is a robust and sensitive method for characterizing the activity of agonists for Gq-coupled GPCRs like the NK2 receptor. By following these protocols, researchers can effectively evaluate the potency and efficacy of [Dehydro-Pro4] Substance P (4-11) and other related compounds, providing valuable insights for drug discovery and development programs.

References

Application Notes and Protocols for Intrathecal [Dehydro-Pro4] Substance P (4-11) Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data on the intrathecal administration of [Dehydro-Pro4] Substance P (4-11) in rodents. The following application notes and protocols are based on established methodologies for Substance P and its other analogs. Researchers should use this information as a guide to design and optimize their own studies for [Dehydro-Pro4] Substance P (4-11), as specific parameters such as dose-response relationships and precise behavioral effects will need to be determined experimentally.

Application Notes

Introduction

Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in nociception, inflammation, and various other physiological processes.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor.[2] [Dehydro-Pro4] Substance P (4-11) is a fragment of Substance P with a modification at the proline-4 position. While the specific effects of this analog following intrathecal administration are not well-documented in publicly available literature, studies on other SP analogs suggest potential modulation of nociceptive pathways in the spinal cord.

Intrathecal administration allows for the direct delivery of therapeutic agents to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted action on the spinal cord. This route of administration is particularly valuable for studying the effects of neuropeptides and their analogs on spinal pain processing.

Mechanism of Action (Hypothesized)

Based on the known mechanism of Substance P and its analogs, it is hypothesized that intrathecally administered [Dehydro-Pro4] Substance P (4-11) will interact with NK1 receptors located on neurons in the dorsal horn of the spinal cord. Depending on whether this analog acts as an agonist or antagonist, it could either mimic or block the effects of endogenous Substance P, thereby modulating the transmission of pain signals. The binding of SP to the NK1 receptor typically leads to the activation of intracellular signaling cascades.[2]

Potential Applications
  • Investigation of Nociceptive Pathways: Studying the behavioral responses to intrathecal [Dehydro-Pro4] Substance P (4-11) can provide insights into the role of specific residues and conformations of the Substance P peptide in spinal pain processing.

  • Development of Novel Analgesics: If [Dehydro-Pro4] Substance P (4-11) is found to have antagonistic properties at the NK1 receptor or to otherwise inhibit nociceptive transmission, it could be investigated as a potential therapeutic agent for pain.

  • Tool for Studying NK1 Receptor Function: This analog could serve as a pharmacological tool to probe the structure-activity relationships of the NK1 receptor in the spinal cord.

Experimental Protocols

Intrathecal Catheter Implantation (Rat Model)

This protocol describes the surgical implantation of a chronic intrathecal catheter in rats to allow for repeated, direct injections into the subarachnoid space.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Polyethylene tubing (PE-10)

  • Dental cement

  • Sutures

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesic (for post-operative care)

Procedure:

  • Anesthetize the rat and shave the surgical area over the cisterna magna.

  • Place the animal in a stereotaxic frame and make a midline incision at the base of the skull.

  • Carefully dissect the neck muscles to expose the atlanto-occipital membrane.

  • Make a small incision in the membrane with the tip of a fine needle. A slight leakage of CSF confirms entry into the subarachnoid space.

  • Gently thread a pre-measured length of PE-10 tubing through the incision, advancing it caudally to the desired spinal level (typically the lumbar enlargement).

  • Secure the external end of the catheter to the skull using dental cement and anchor screws.

  • Close the incision with sutures.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before experimental use.

  • Flush the catheter regularly with sterile saline to maintain patency.

Intrathecal Injection Procedure (Acute, Mouse Model)

This protocol describes a non-surgical method for a single intrathecal injection in mice.

Materials:

  • Male C57BL/6 or other appropriate mouse strain (20-25g)

  • Anesthetic (e.g., isoflurane)

  • 30-gauge, ½-inch needle attached to a 25 µL Hamilton syringe

  • [Dehydro-Pro4] Substance P (4-11) solution in sterile saline or artificial CSF

  • Antiseptic solution

Procedure:

  • Briefly anesthetize the mouse with isoflurane.

  • Position the mouse in a prone position with the back slightly arched.

  • Locate the intervertebral space between L5 and L6 by palpating the iliac crests.

  • Insert the 30-gauge needle at a slight angle into the center of this space.

  • A characteristic tail-flick reflex is a reliable indicator of successful entry into the intrathecal space.

  • Inject a small volume (typically 5-10 µL) of the test substance slowly.

  • Withdraw the needle and allow the mouse to recover from anesthesia in a warm, clean cage.

Behavioral Assays for Nociception
  • Place the rat or mouse in a restraining device.

  • Apply a focused beam of radiant heat to the ventral surface of the tail.

  • Record the latency for the animal to flick its tail away from the heat source.

  • A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Administer [Dehydro-Pro4] Substance P (4-11) intrathecally and measure tail-flick latencies at various time points post-injection.

  • Place the animal on a metal surface maintained at a constant temperature (e.g., 52-55°C).

  • Record the latency to the first sign of nociception, such as licking a hind paw or jumping.

  • A cut-off time (e.g., 30-45 seconds) is necessary to avoid injury.

  • Assess baseline latency before and at multiple time points after intrathecal administration of the compound.

  • Place the animal on an elevated mesh platform and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Determine the paw withdrawal threshold by identifying the filament force that elicits a withdrawal response in approximately 50% of applications (e.g., using the up-down method).

  • Measure the threshold before and after intrathecal injection to assess for changes in mechanical sensitivity.

Data Presentation

Table 1: Dose-Response of Intrathecal [Dehydro-Pro4] Substance P (4-11) on Tail-Flick Latency in Rats (Hypothetical Data)

Dose (nmol)NBaseline Latency (s)30 min Post-Injection Latency (s)60 min Post-Injection Latency (s)120 min Post-Injection Latency (s)
Vehicle83.2 ± 0.33.3 ± 0.43.1 ± 0.33.2 ± 0.4
0.183.1 ± 0.24.5 ± 0.53.8 ± 0.43.3 ± 0.3
1.083.3 ± 0.36.8 ± 0.7**5.2 ± 0.63.5 ± 0.4
10.083.2 ± 0.28.5 ± 0.9 6.9 ± 0.84.1 ± 0.5
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Intrathecal [Dehydro-Pro4] Substance P (4-11) on Paw Withdrawal Threshold in Mice (Hypothetical Data)

TreatmentNBaseline Threshold (g)1 hr Post-Injection Threshold (g)
Vehicle101.1 ± 0.21.0 ± 0.2
[Dehydro-Pro4] SP (4-11) (5 nmol)101.2 ± 0.32.5 ± 0.4
p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Visualizations

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dehydro-Pro4_SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor Dehydro-Pro4_SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability/ Nociceptive Transmission Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to

Caption: Hypothesized signaling pathway of [Dehydro-Pro4] Substance P (4-11) via the NK1 receptor.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Rats or Mice) Catheter_Implantation Intrathecal Catheter Implantation (optional) Animal_Acclimation->Catheter_Implantation for chronic studies Baseline_Testing Baseline Behavioral Testing (Tail-flick, Hot plate, von Frey) Animal_Acclimation->Baseline_Testing Catheter_Implantation->Baseline_Testing IT_Injection Intrathecal Injection ([Dehydro-Pro4] SP (4-11) or Vehicle) Baseline_Testing->IT_Injection Behavioral_Assessment Post-injection Behavioral Assessment (at multiple time points) IT_Injection->Behavioral_Assessment Data_Collection Data Collection and Compilation Behavioral_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for studying intrathecal [Dehydro-Pro4] Substance P (4-11).

References

Application Notes and Protocols for Studying Neurokinin-1 Receptor Internalization Using [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation. Its effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The internalization of NK1R upon agonist binding is a critical mechanism for regulating signal duration and intensity. [Dehydro-Pro4] Substance P (4-11) is a C-terminal fragment of Substance P that acts as a selective agonist for the NK1R. This document provides detailed application notes and experimental protocols for utilizing [Dehydro-Pro4] Substance P (4-11) to study NK1R internalization, a key area of research for understanding the therapeutic potential of NK1R modulators.

Upon binding of an agonist like [Dehydro-Pro4] Substance P (4-11), the NK1R undergoes a conformational change, leading to the activation of intracellular signaling pathways. This activation also triggers the recruitment of β-arrestins, which mediate receptor desensitization and internalization, primarily through clathrin-coated pits. The internalized receptor can then be either recycled back to the cell surface or targeted for degradation. Studying this process provides valuable insights into the mechanisms of signal termination and receptor resensitization.

Data Presentation

While specific quantitative data for [Dehydro-Pro4] Substance P (4-11) is not extensively available in the public domain, the following table summarizes key parameters for the parent compound, Substance P, which can be used as a reference for experimental design.

ParameterAgonistCell LineValueReference
EC50 for Receptor Internalization Substance PSH-SY5Y cells stably expressing tGFP-tagged NK1R1.8 x 10⁻⁸ M[1]
Binding Affinity (Ki) Substance PMembranes from cells expressing NK1 receptorVaries by radioligand and cell type[2]
Internalization Time Course Substance PEndothelial cells of postcapillary venulesPeak internalization at ~3 minutes[3]
Internalization Percentage ¹²⁵I-labelled Substance PCells transfected with rat NK1R cDNA83.5 ± 1.0% of specifically bound counts after 10 minutes at 37°C[4]

Signaling Pathways and Experimental Workflow

NK1R Signaling and Internalization Pathway

Activation of the NK1R by [Dehydro-Pro4] Substance P (4-11) initiates a cascade of intracellular events. The receptor couples primarily to Gq/11 and Gs G-proteins. Gq/11 activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. These signaling events ultimately lead to various cellular responses. Concurrently, agonist binding promotes the phosphorylation of the NK1R by G-protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestins. β-arrestin binding not only desensitizes the receptor but also targets it for internalization into clathrin-coated vesicles.

NK1R_Signaling_Internalization cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Endocytosis Ligand [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor Ligand->NK1R Binding Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs GRK GRK NK1R->GRK Activates NK1R_P Phosphorylated NK1R PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces GRK->NK1R Phosphorylates Clathrin_pit Clathrin-coated Pit NK1R_P->Clathrin_pit Internalization Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., MAPK activation, NF-κB signaling) Ca2->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response beta_arrestin β-Arrestin beta_arrestin->NK1R_P Binds Endosome Endosome Clathrin_pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: NK1R Signaling and Internalization Pathway.

Experimental Workflow for Receptor Internalization Assay

The following workflow outlines the key steps for a fluorescence microscopy-based receptor internalization assay.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 or CHO cells stably expressing tagged-NK1R) B 2. Cell Seeding (Plate cells on glass-bottom dishes or multi-well plates) A->B D 4. Ligand Treatment (Incubate cells with the ligand at 37°C for various time points) B->D C 3. Ligand Preparation (Fluorescently labeled or unlabeled [Dehydro-Pro4] Substance P (4-11)) C->D E 5. Cell Fixation & Permeabilization (e.g., with 4% paraformaldehyde and 0.1% Triton X-100) D->E F 6. Immunostaining (if using unlabeled ligand) (Primary anti-tag antibody followed by fluorescently labeled secondary antibody) E->F G 7. Nuclei Staining (e.g., with DAPI) F->G H 8. Imaging (Confocal or high-content fluorescence microscopy) G->H I 9. Image Analysis (Quantify receptor internalization, e.g., by measuring intracellular fluorescence intensity) H->I

Caption: Experimental Workflow for Receptor Internalization Assay.

Experimental Protocols

Protocol 1: Preparation of [Dehydro-Pro4] Substance P (4-11) Stock Solution

Materials:

  • [Dehydro-Pro4] Substance P (4-11) peptide (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS or HBSS)

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of Lyophilized Peptide: Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is at the bottom.

  • Initial Solubilization: For hydrophobic peptides like Substance P analogs, it is recommended to first dissolve the peptide in a small amount of organic solvent. Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortexing and Sonication: Gently vortex the solution to aid dissolution. If necessary, sonicate the vial for a few minutes in a water bath sonicator to break up any aggregates.

  • Aqueous Dilution: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Prepare working solutions by serially diluting the DMSO stock solution in your desired sterile aqueous buffer (e.g., Hanks' Balanced Salt Solution - HBSS) immediately before use.

  • Storage: Aliquot the high-concentration stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Fluorescence Microscopy-Based NK1R Internalization Assay

This protocol describes a method to visualize and quantify the internalization of NK1R in response to [Dehydro-Pro4] Substance P (4-11) using fluorescence microscopy. This can be performed using cells expressing a fluorescently tagged NK1R (e.g., NK1R-GFP) or by immunostaining for a tag on the receptor.

Materials:

  • HEK293 or CHO cells stably expressing N-terminally tagged (e.g., FLAG or HA) or fluorescently tagged (e.g., GFP) human NK1R.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • Glass-bottom culture dishes or 96-well imaging plates.

  • [Dehydro-Pro4] Substance P (4-11) stock solution.

  • Fluorescently labeled [Dehydro-Pro4] Substance P (4-11) (optional, if not using tagged receptors).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against the receptor tag (e.g., anti-FLAG antibody).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

  • DAPI or Hoechst stain for nuclear counterstaining.

  • Phosphate Buffered Saline (PBS).

  • Confocal or high-content fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the NK1R-expressing cells onto glass-bottom dishes or imaging plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): Prior to ligand treatment, you may starve the cells in serum-free medium for 2-4 hours to reduce basal receptor activity.

  • Ligand Treatment:

    • Prepare serial dilutions of [Dehydro-Pro4] Substance P (4-11) in serum-free medium or HBSS to the desired final concentrations.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the ligand solutions to the cells and incubate at 37°C in a CO₂ incubator for the desired time points (e.g., 0, 5, 15, 30, and 60 minutes). Include a vehicle control (buffer with the same final concentration of DMSO as the highest ligand concentration).

  • Fixation:

    • After incubation, remove the ligand solution and wash the cells three times with cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking (for immunostaining):

    • If you are not using a fluorescently tagged receptor, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Immunostaining (for tagged receptors):

    • Dilute the primary antibody against the receptor tag in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining:

    • Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Imaging:

    • Add fresh PBS or mounting medium to the wells.

    • Image the cells using a confocal or high-content fluorescence microscope. Capture images of the receptor (e.g., GFP or Alexa Fluor 488 channel) and the nucleus (DAPI channel).

  • Image Analysis and Quantification:

    • Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles or by the decrease in plasma membrane fluorescence.

    • Image analysis software can be used to define cellular and nuclear boundaries and to quantify the number and intensity of intracellular fluorescent puncta, which represent internalized receptors.

    • The internalization can be expressed as the ratio of intracellular to total cellular fluorescence.

Conclusion

The study of NK1R internalization is fundamental to understanding the regulation of tachykinin signaling and for the development of novel therapeutics targeting this receptor. [Dehydro-Pro4] Substance P (4-11) serves as a valuable tool for these investigations. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust experiments to elucidate the dynamics of NK1R trafficking. While specific quantitative data for this particular analog remains to be fully characterized in publicly accessible literature, the provided methodologies will enable researchers to generate such data and further contribute to the understanding of NK1R pharmacology.

References

Application Notes and Protocols for [Dehydro-Pro4] Substance P (4-11) in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contractility.[1][2] Its effects are mediated through the activation of neurokinin (NK) receptors, primarily the NK1 receptor, which is a G-protein coupled receptor (GPCR).[3] The activation of the NK1 receptor in smooth muscle cells initiates a signaling cascade leading to muscle contraction.

[Dehydro-Pro4] Substance P (4-11) is a synthetic fragment of Substance P.[1] While specific pharmacological data for this particular analog is not extensively available in peer-reviewed literature, this document provides a generalized protocol for its characterization in smooth muscle contraction studies, based on established methods for other Substance P analogs. The provided protocols and data for related compounds will serve as a valuable resource for initiating studies with [Dehydro-Pro4] Substance P (4-11).

Mechanism of Action and Signaling Pathway

Substance P and its analogs induce smooth muscle contraction primarily through the NK1 receptor. The binding of the ligand to the NK1 receptor activates a heterotrimeric G-protein of the Gq/11 family.[3] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Contributes to

Caption: NK1 Receptor Signaling Pathway for Smooth Muscle Contraction.

Quantitative Data

CompoundActionReceptorPreparationPotency/AffinityReference
Substance PAgonistNK1Guinea Pig IleumpD2 ≈ 7.0 - 8.0General Knowledge
[D-Pro4,D-Trp7,9,10]-Substance P-(4-11)AntagonistTachykininGuinea Pig Intestinal Muscle-

Note: The pD2 value is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency. The provided pD2 range for Substance P is an approximation from typical pharmacological studies.

Experimental Protocols

The following is a detailed protocol for a classic isolated tissue bath experiment to assess the contractile effect of [Dehydro-Pro4] Substance P (4-11) on guinea pig ileum smooth muscle.

Materials and Reagents
  • [Dehydro-Pro4] Substance P (4-11)

  • Physiological Salt Solution (PSS): Tyrode's or Krebs-bicarbonate solution.

    • Krebs-bicarbonate solution composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Guinea Pig: Male, 250-350g.

  • Isolated Organ Bath System: with temperature control (37°C), aeration (95% O2 / 5% CO2), and isometric force transducer.

  • Data Acquisition System

  • Standard laboratory glassware and equipment.

Experimental Workflow Diagram

Experimental_Workflow A Tissue Preparation (Guinea Pig Ileum) B Mount Tissue in Organ Bath (37°C, 95% O₂/5% CO₂) A->B C Equilibration (60 min under 1g tension) B->C D Viability Test (e.g., KCl or Acetylcholine) C->D E Wash and Return to Baseline D->E F Cumulative Concentration-Response Curve (Add increasing concentrations of [Dehydro-Pro4] SP (4-11)) E->F G Data Recording and Analysis (Measure contractile force) F->G H Calculate EC₅₀ and Emax G->H

Caption: Experimental Workflow for Smooth Muscle Contraction Assay.

Detailed Protocol
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Excise a segment of the terminal ileum and place it in a petri dish containing Krebs-bicarbonate solution at room temperature.

    • Gently remove the mesenteric attachment and any adhering connective tissue.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Mounting the Tissue:

    • Mount a segment of the ileum in a 10-20 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram to the tissue.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Krebs-bicarbonate solution every 15 minutes.

  • Viability Test:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as a high concentration of KCl (e.g., 60 mM) or a submaximal concentration of acetylcholine.

    • Once a stable contraction is achieved, wash the tissue to return to the baseline resting tension.

  • Concentration-Response Curve:

    • Prepare stock solutions of [Dehydro-Pro4] Substance P (4-11) in an appropriate solvent (e.g., distilled water or a suitable buffer).

    • Add the peptide to the organ bath in a cumulative manner, starting with a low concentration and increasing it in logarithmic increments (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, etc.) until a maximal response is observed or the concentration-response curve plateaus.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Record the contractile force (in grams or millinewtons) at each concentration of the test compound.

    • Express the responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or as a percentage of the maximal response to the test compound itself.

    • Plot the concentration-response data on a semi-logarithmic graph (response vs. log concentration).

    • From the resulting sigmoidal curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the effects of [Dehydro-Pro4] Substance P (4-11) on smooth muscle contraction. While specific pharmacological data for this analog is currently limited, the detailed experimental procedures will enable its characterization and comparison with other tachykinin receptor ligands. The visualization of the NK1 receptor signaling pathway and the experimental workflow will aid in the understanding and execution of these studies. It is recommended that researchers perform preliminary experiments to establish the optimal conditions for their specific laboratory setup.

References

Application Notes and Protocols: [Dehydro-Pro4] Substance P (4-11) in Competitive Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide of the tachykinin family. Substance P and its fragments are known to be involved in a variety of physiological processes, including pain transmission, inflammation, and cellular signaling, primarily through interaction with neurokinin receptors (NKRs), particularly the NK1 receptor. This document provides detailed protocols for utilizing [Dehydro-Pro4] Substance P (4-11) in competitive binding experiments to characterize its interaction with the NK1 receptor and to screen for other compounds that target this receptor.

Quantitative Data Summary

CompetitorRadioligandPreparationIC50 (µM)
[DAla4] Substance P (4-11)¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5
[DAla4] Substance P (4-11)¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15[1]

Note: This data is for the related compound [DAla4] Substance P (4-11) and should be considered as an estimation of the potential binding affinity of [Dehydro-Pro4] Substance P (4-11).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using Membrane Preparations

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound, using [Dehydro-Pro4] Substance P (4-11) as a reference competitor against a radiolabeled Substance P analog for the NK1 receptor.

Materials:

  • Biological Material: Rat brain tissue or cells expressing the NK1 receptor.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]-Substance P or ¹²⁵I-Bolton Hunter-conjugated Substance P.

  • Competitors:

    • [Dehydro-Pro4] Substance P (4-11) (as a reference or test compound).

    • Unlabeled Substance P (for non-specific binding determination).

    • Test compounds.

  • Equipment:

    • Homogenizer.

    • High-speed centrifuge.

    • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

    • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh Homogenization Buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

    • Aliquot and store the membrane preparation at -80°C until use.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of 1 µM unlabeled Substance P.

      • Competitor Wells: 50 µL of various concentrations of [Dehydro-Pro4] Substance P (4-11) or the test compound.

    • To all wells, add 50 µL of the radioligand (e.g., [³H]-Substance P) at a final concentration at or below its Kd.

    • Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (typically 50-100 µg of protein per well).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate completely.

    • Add a suitable scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Homogenize Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend prep3->prep4 prep5 Quantify Protein prep4->prep5 assay3 Add Membranes prep5->assay3 assay1 Plate Setup: - Total Binding - Non-specific Binding - Competitor assay2 Add Radioligand assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 detect1 Filtration & Washing assay4->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki detect2->detect3

Caption: Workflow for a competitive radioligand binding assay.

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to its primary receptor, the NK1 receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events.[2] This activation can lead to various cellular responses, including the modulation of ion channels and the activation of downstream kinases.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (e.g., Inflammation, Pain Signaling) PKC->Response

Caption: Simplified signaling pathway of the Substance P/NK1 receptor.

Conclusion

[Dehydro-Pro4] Substance P (4-11) serves as a valuable tool for investigating the pharmacology of the NK1 receptor. The provided protocols and background information offer a framework for researchers to conduct competitive binding assays to elucidate the binding characteristics of this and other novel compounds targeting the Substance P signaling pathway. These studies are crucial for the development of new therapeutics for a range of disorders, including pain and inflammatory conditions.

References

How to dissolve and prepare [Dehydro-Pro4] Substance P (4-11) for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. Substance P and its analogs are involved in a variety of physiological processes, including nociception, inflammation, and neuroimmune modulation.[1] They primarily exert their effects by interacting with neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs).[2][3][4] This document provides detailed guidelines for the dissolution, preparation, and experimental use of [Dehydro-Pro4] Substance P (4-11).

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the integrity and biological activity of peptide reagents.

PropertyRecommendation
Molecular Weight Varies based on the exact chemical structure; refer to the manufacturer's certificate of analysis.
Appearance Typically a white to off-white lyophilized powder.
Shipping Condition Shipped at ambient temperature.[5]
Long-term Storage Store lyophilized peptide at -20°C for up to one year.[6]
Stock Solution Storage Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.[5] For aqueous solutions, consider storage at -70°C to enhance stability.[7]
Stability Substance P and its analogs can be susceptible to oxidation, particularly at the methionine residue.[7] Aqueous solutions may have limited stability. Stability can be improved by using low pH buffers (e.g., 0.05 M acetic acid) or oxygen-free water.[7] The addition of a carrier protein like Bovine Serum Albumin (BSA) at 1% may also increase solution stability.[7]

Dissolution Protocol

The solubility of peptide analogs can vary. It is recommended to perform a small-scale solubility test before preparing the entire stock solution.

Recommended Solvents:

  • Primary: Sterile, distilled water. Substance P itself is soluble in water.[7]

  • Alternative (for hydrophobic peptides): For peptides that are difficult to dissolve in water, initial solubilization in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous buffer, is recommended.[8]

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Using a sterile pipette tip, add the appropriate volume of the chosen solvent to the vial.

  • Reconstitution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • Concentration Calculation: Calculate the final concentration of the stock solution based on the amount of peptide and the volume of solvent added.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or below.

Experimental Protocols

In Vitro Cell-Based Assays (e.g., Calcium Mobilization Assay)

This protocol describes a general procedure for evaluating the agonist activity of [Dehydro-Pro4] Substance P (4-11) on cells expressing neurokinin receptors.

Materials:

  • Cells expressing the target neurokinin receptor (e.g., CHO-K1 or HEK293 cells stably expressing NK1R).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • [Dehydro-Pro4] Substance P (4-11) stock solution.

  • Positive control (e.g., Substance P).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Cell Washing: After incubation, gently wash the cells with assay buffer to remove any excess dye.

  • Compound Preparation: Prepare a serial dilution of [Dehydro-Pro4] Substance P (4-11) and the positive control in the assay buffer.

  • Agonist Stimulation: Place the microplate in the reader and record a baseline fluorescence reading. Add the diluted compounds to the respective wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway Analysis

Substance P and its analogs primarily signal through the activation of Gq/11 and Gs G-proteins, leading to the activation of Phospholipase C (PLC) and Adenylyl Cyclase (AC), respectively.[2][3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_analog [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor SP_analog->NK1R Binds to G_protein Gq/11, Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Nociception, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response PKA->Cellular_Response

Figure 1: Substance P Analog Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of [Dehydro-Pro4] Substance P (4-11).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reconstitution Peptide Reconstitution (Water or DMSO) Serial_Dilution Serial Dilution in Assay Buffer Reconstitution->Serial_Dilution Compound_Addition Compound Addition to Cells Serial_Dilution->Compound_Addition Cell_Culture Cell Culture & Seeding Assay_Setup Assay Setup (e.g., Dye Loading) Cell_Culture->Assay_Setup Assay_Setup->Compound_Addition Data_Acquisition Data Acquisition (e.g., Plate Reader) Compound_Addition->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50 EC50/IC50 Calculation Dose_Response->EC50 Statistical_Analysis Statistical Analysis EC50->Statistical_Analysis

Figure 2: General Experimental Workflow

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's certificate of analysis for lot-specific information. It is the responsibility of the end-user to determine the suitability of this product for their particular application.

References

Application Notes and Protocols for Immunohistochemistry with [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Dehydro-Pro4] Substance P (4-11) is a peptide fragment of Substance P, a neuropeptide involved in a variety of physiological processes including nociception, inflammation, and immunity.[1][2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this peptide within tissue samples, providing valuable insights into its biological roles. These application notes provide a comprehensive guide for the immunohistochemical staining of [Dehydro-Pro4] Substance P (4-11), including a detailed protocol, signaling pathway information, and troubleshooting tips.

Given that [Dehydro-Pro4] Substance P (4-11) is a fragment of Substance P, the methodologies and signaling pathways described for Substance P are highly relevant and serve as a strong foundation for developing a specific protocol for this fragment.

Biological Context: Substance P Signaling Pathway

Substance P and its fragments exert their effects by binding to neurokinin receptors, primarily the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[4] Activation of NK1R triggers a cascade of intracellular signaling events. Upon binding of Substance P, the receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] These events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and inflammation.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Inflammation) Ca2_Release->Cellular_Response Contributes to MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Leads to start Start: Free-Floating Sections in PBS wash1 Wash in PBS (3 x 10 min) start->wash1 blocking Blocking Step (1-2 hours at RT) wash1->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash2 Wash in PBS (3 x 10 min) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (1-2 hours at RT) wash2->secondary_ab wash3 Wash in PBS (3 x 10 min) secondary_ab->wash3 detection Detection (Chromogenic or Fluorescent) wash3->detection mount Mount on Slides & Coverslip detection->mount end Microscopy mount->end

References

Application Notes and Protocols: [Dehydro-Pro4] Substance P (4-11) in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal octapeptide fragment of Substance P (SP), a neuropeptide deeply implicated in nociception, inflammation, and mood regulation. The substitution of the proline residue at position 4 with 3,4-dehydroproline is a strategic modification intended to alter the peptide's conformational properties and metabolic stability, potentially modulating its biological activity. While direct research on this specific analog is limited, its structural similarity to other Pro4-substituted SP (4-11) fragments, particularly those with a D-Proline substitution, suggests its potential as a modulator of neurokinin (NK) receptors, primarily the NK1 receptor. These application notes provide a comprehensive overview of its potential uses in behavioral neuroscience, based on data from closely related analogs and the broader understanding of Substance P signaling.

Mechanism of Action

Substance P and its C-terminal fragments exert their biological effects primarily through the activation of neurokinin receptors, with a high affinity for the NK1 receptor. The binding of these peptides to the G-protein coupled NK1 receptor initiates a signaling cascade that plays a crucial role in neuronal excitability and neurotransmission. Modifications at the Proline-4 position, such as the introduction of a D-amino acid, have been shown to convert the peptide from an agonist to a competitive antagonist of the NK1 receptor. Based on studies of other dehydroproline-containing peptides, it is hypothesized that the introduction of a double bond in the proline ring of [Dehydro-Pro4] SP (4-11) similarly confers antagonistic properties by altering the peptide's backbone conformation and its interaction with the receptor binding pocket.

Data Presentation

Table 1: Inhibitory Constants (Ki) of [D-Pro4,D-Trp7,9,10]substance P-4-11 at Various Receptors [1]

RadioligandReceptorTest TissueKi (μM)
¹²⁵I-labeled Substance PSubstance PDispersed pancreatic acini~4
¹²⁵I-[Tyr4]bombesinBombesinDispersed pancreatic acini~17
¹²⁵I-cholecystokinin octapeptideCholecystokininDispersed pancreatic acini~5

Signaling Pathways

The presumed antagonistic action of [Dehydro-Pro4] Substance P (4-11) at the NK1 receptor would involve the competitive inhibition of the signaling cascade initiated by endogenous Substance P. The canonical signaling pathway of the NK1 receptor is depicted below.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P (or other agonists) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [Dehydro-Pro4] SP (4-11) (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Nociceptive Signaling) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: NK1 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The following protocols are adapted from established methods for studying Substance P analogs in behavioral neuroscience and can be applied to investigate the effects of [Dehydro-Pro4] Substance P (4-11).

Protocol 1: Intrathecal (i.t.) Injection in Rodents

This protocol describes the administration of the peptide directly into the cerebrospinal fluid of the spinal cord, a common method for studying the spinal effects of substances on nociception.

Materials:

  • [Dehydro-Pro4] Substance P (4-11)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal restraining device

Procedure:

  • Preparation of Peptide Solution: Dissolve [Dehydro-Pro4] Substance P (4-11) in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates. Store on ice until use.

  • Animal Anesthesia: Anesthetize the rodent (mouse or rat) with isoflurane. The level of anesthesia should be sufficient to prevent movement during the injection but allow for rapid recovery.

  • Positioning: Place the anesthetized animal in a stereotaxic frame or a custom restraining device to flex the spine.

  • Injection: Palpate the iliac crests and identify the L5-L6 intervertebral space. Insert the 30-gauge needle attached to the Hamilton syringe between the vertebrae at a slight angle until a tail flick or leg twitch is observed, indicating entry into the subarachnoid space.

  • Administration: Slowly inject the desired volume (typically 5-10 µL for mice, 10-20 µL for rats) of the peptide solution over 10-20 seconds.

  • Recovery: Withdraw the needle and return the animal to its home cage for recovery. Monitor the animal for any signs of distress or motor impairment.

IT_Injection_Workflow Prep Prepare Peptide Solution (Sterile Saline/aCSF) Anesth Anesthetize Rodent (e.g., Isoflurane) Prep->Anesth Position Position Animal (Flex Spine) Anesth->Position Inject Perform Intrathecal Injection (L5-L6 intervertebral space) Position->Inject Admin Administer Peptide Solution (Slow Infusion) Inject->Admin Recover Monitor Animal Recovery Admin->Recover

Caption: Workflow for Intrathecal Injection.

Protocol 2: Assessment of Nociceptive Behavior

This protocol details the observation and quantification of pain-related behaviors following intrathecal administration of the peptide.

Materials:

  • Observation chambers with a clear floor

  • Video recording equipment (optional but recommended)

  • Timer

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate to the environment.

  • Peptide Administration: Administer [Dehydro-Pro4] Substance P (4-11) or a vehicle control via intrathecal injection as described in Protocol 1.

  • Behavioral Observation: Immediately after injection, begin observing the animal for nociceptive behaviors. These typically include:

    • Biting: Episodes of the animal biting at its hind paws, tail, or flank.

    • Scratching: Episodes of the animal using its hind paw to scratch its flank or back.

    • Licking: Episodes of the animal licking its hind paws or tail.

  • Quantification: Record the total duration (in seconds) or the number of bouts of each behavior over a defined observation period (e.g., 15-30 minutes).

  • Data Analysis: Compare the behavioral scores between the peptide-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Hot Plate Test for Thermal Nociception

This protocol is used to assess the analgesic or hyperalgesic effects of the peptide on the response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Baseline Measurement: Set the hot plate to a constant temperature (e.g., 52-55°C). Place the animal on the hot plate and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Peptide Administration: Administer [Dehydro-Pro4] Substance P (4-11) or a vehicle control via the desired route (e.g., intrathecal, intravenous).

  • Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the hot plate and measure the response latency as in the baseline measurement.

  • Data Analysis: Calculate the change in response latency from baseline for each animal. Compare the changes between the peptide-treated and vehicle-control groups. An increase in latency suggests an analgesic effect, while a decrease suggests a hyperalgesic effect.

Logical Relationship of Experimental Design

The following diagram illustrates the logical flow of an experiment designed to test the antagonistic properties of [Dehydro-Pro4] Substance P (4-11) against a known NK1 receptor agonist.

Antagonist_Experiment_Logic cluster_groups Experimental Groups Group1 Group 1: Vehicle Administer Intrathecal Administration Group1->Administer Group2 Group 2: NK1 Agonist (e.g., Substance P) Group2->Administer Group3 Group 3: [Dehydro-Pro4] SP (4-11) + NK1 Agonist Group3->Administer Group4 Group 4: [Dehydro-Pro4] SP (4-11) (Alone) Group4->Administer Behavior Assess Nociceptive Behavior (e.g., Biting, Scratching) Administer->Behavior Analyze Statistical Analysis Behavior->Analyze Conclusion Conclusion on Antagonistic Effect Analyze->Conclusion

Caption: Logical Flow of an Antagonism Experiment.

Conclusion

[Dehydro-Pro4] Substance P (4-11) represents a promising tool for investigating the role of the neurokinin system in various behavioral paradigms. While direct experimental data for this specific analog is currently lacking, the information derived from structurally similar compounds, particularly D-Pro4 substituted analogs, strongly suggests its potential as an NK1 receptor antagonist. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore the behavioral pharmacology of this novel peptide and its potential therapeutic applications in conditions such as chronic pain and neurogenic inflammation. It is recommended that initial studies focus on in vitro receptor binding assays to confirm its affinity and functional activity at NK1 receptors before proceeding to in vivo behavioral experiments.

References

Application of Substance P Analogues in Pain Research: A Focus on [Dehydro-Pro4] Substance P (4-11) and Related Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2] Its biological effects, particularly the facilitation of pain, are primarily mediated through the neurokinin-1 (NK1) receptor.[1] Consequently, molecules that modulate the interaction between Substance P and the NK1 receptor are valuable tools in pain research and potential candidates for analgesic drug development.

This document provides an overview of the application of Substance P analogues in preclinical pain research models. While the primary focus is on the requested compound, [Dehydro-Pro4] Substance P (4-11) , it is important to note that publicly available data on its specific use in in vivo pain models is limited. Therefore, this guide also provides detailed information on more extensively studied antagonist analogues of Substance P, along with comprehensive protocols for standard behavioral pain assays.

Substance P and its Role in Nociception

Substance P is released from the terminals of primary afferent sensory neurons in response to noxious stimuli.[2] In the spinal cord, it acts as a neurotransmitter, binding to NK1 receptors on second-order neurons in the dorsal horn. This binding initiates a signaling cascade that leads to neuronal depolarization and enhanced transmission of pain signals to higher brain centers.[3]

Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to its G-protein coupled receptor, NK1, triggers a cascade of intracellular events that contribute to increased neuronal excitability and pain perception. This pathway often involves the activation of phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Mobilization ER->Ca Releases Pain Increased Neuronal Excitability (Pain Transmission) Ca->Pain NMDAR NMDA Receptor Phosphorylation PKC->NMDAR NMDAR->Pain

Caption: Substance P/NK1 Receptor Signaling Pathway.

[Dehydro-Pro4] Substance P (4-11) and Other Analogues

[Dehydro-Pro4] Substance P (4-11) is a fragment of the parent Substance P peptide.[4] While commercially available for research purposes, there is a notable absence of published studies detailing its effects in preclinical models of pain.

In contrast, other analogues with modifications at the proline-4 position, often in combination with other amino acid substitutions, have been synthesized and characterized, primarily as NK1 receptor antagonists. These antagonists are crucial for investigating the physiological role of Substance P in pain and for validating the NK1 receptor as a therapeutic target for analgesia.

PeptideSequenceReported Activity
[Dehydro-Pro4] Substance P (4-11) Pyr-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ (with dehydro-Pro at position 4) Limited data available in pain models.
[D-Pro4,D-Trp7,9]-Substance P (4-11)D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH₂Potent Substance P antagonist.
[D-Pro4,D-Trp7,9,10]-Substance P (4-11)D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH₂Competitive antagonist for Substance P, bombesin, and cholecystokinin.

Note: The "D" preceding an amino acid indicates a D-amino acid isomer, which can alter the peptide's conformation and often confers antagonist properties and increased stability.

Experimental Protocols for Pain Research Models

The following are detailed, standardized protocols for common behavioral assays used to assess nociception in rodents. These protocols can be adapted for the evaluation of novel compounds like [Dehydro-Pro4] Substance P (4-11) or other Substance P analogues.

Intrathecal (i.t.) Injection in Rodents

Intrathecal administration delivers the test compound directly into the cerebrospinal fluid (CSF), allowing it to act on the spinal cord. This is a common route for studying the spinal effects of Substance P and its analogues.

Materials:

  • Test compound (e.g., [Dehydro-Pro4] Substance P (4-11)) dissolved in a sterile vehicle (e.g., saline or artificial CSF)

  • Micro-syringe (e.g., Hamilton syringe)

  • 30-gauge needles

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer (for conscious injections)

Procedure (for mice):

  • Animal Preparation: Anesthetize the mouse lightly with isoflurane (B1672236) or restrain it appropriately.

  • Injection Site Identification: Palpate the iliac crests of the mouse. The injection site is in the intervertebral space between L5 and L6, which is slightly rostral to the iliac crests.

  • Injection: Carefully insert a 30-gauge needle attached to a micro-syringe into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Administration: Inject a small volume (typically 5-10 µL for mice) of the test solution slowly.

  • Recovery: Allow the animal to recover from anesthesia in a warm, clean cage. Monitor for any motor impairment.

Start Start Prep Animal Preparation (Anesthesia/Restraint) Start->Prep Locate Locate Injection Site (L5/L6 Intervertebral Space) Prep->Locate Insert Insert 30G Needle Locate->Insert Flick Observe Tail Flick? Insert->Flick Flick->Locate No, re-position Inject Inject Compound (5-10 µL) Flick->Inject Yes Recover Recovery and Monitoring Inject->Recover End End Recover->End

Caption: Intrathecal Injection Workflow.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus. It is commonly used to assess the analgesic effects of compounds.

Materials:

  • Tail-flick apparatus (with a radiant heat source)

  • Animal restrainer

Procedure:

  • Habituation: Acclimate the rodent to the testing room and the restrainer for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place the rodent in the restrainer and position its tail over the radiant heat source of the tail-flick apparatus. The apparatus will focus a beam of light on the tail.

  • Latency Recording: Start the timer and the heat source. Record the latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., via intrathecal injection).

  • Post-treatment Measurement: At predetermined time points after compound administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Start Start Habituation Habituate Animal Start->Habituation Baseline Measure Baseline Tail-Flick Latency Habituation->Baseline Administer Administer Compound Baseline->Administer Wait Wait for Predetermined Time Administer->Wait Post_test Measure Post-treatment Tail-Flick Latency Wait->Post_test More_time More Time Points? Post_test->More_time More_time->Wait Yes Analyze Analyze Data (%MPE) More_time->Analyze No End End Analyze->End

Caption: Tail-Flick Test Experimental Workflow.

Formalin Test

The formalin test is a model of tonic, persistent pain that involves both an acute neurogenic phase and a later inflammatory phase.

Materials:

  • Formalin solution (e.g., 1-5% in saline)

  • Micro-syringe with a 30-gauge needle

  • Observation chamber with a mirror to allow for unobstructed viewing of the paws.

Procedure:

  • Habituation: Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection.

  • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute/Neurogenic): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-30 minutes post-injection.

  • Data Analysis: Compare the total licking/biting time in each phase between the compound-treated and vehicle-treated groups.

Conclusion

While the specific role of [Dehydro-Pro4] Substance P (4-11) in pain modulation remains to be elucidated through further research, the study of Substance P analogues, particularly NK1 receptor antagonists, continues to be a promising avenue for the development of novel analgesics. The experimental protocols detailed in this document provide a robust framework for researchers to investigate the effects of such compounds on nociceptive processing in preclinical models. It is imperative to carefully select the appropriate animal model and behavioral assay to align with the specific scientific questions being addressed.

References

Troubleshooting & Optimization

Troubleshooting [Dehydro-Pro4] Substance P (4-11) solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of [Dehydro-Pro4] Substance P (4-11). These recommendations are based on general principles of peptide chemistry, as specific solubility data for this modified peptide is limited.

Troubleshooting Guide

Q1: My lyophilized [Dehydro-Pro4] Substance P (4-11) powder will not dissolve in water. What should I do?

A1: The solubility of a peptide is primarily determined by its amino acid sequence and any modifications. Let's analyze the properties of [Dehydro-Pro4] Substance P (4-11) to determine the best course of action.

Amino Acid Sequence: [Dehydro-Pro]-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Property Analysis:

  • Hydrophobicity: The sequence contains a high proportion of hydrophobic amino acids (Phe, Phe, Leu, Met, and the modified Pro). This suggests that the peptide is likely to have poor solubility in aqueous solutions alone.

  • Charge: At a neutral pH, the peptide has a neutral overall charge. The N-terminus is part of the dehydro-proline ring structure, and the C-terminus is amidated, resulting in no charge at the termini. The glutamine (Gln) residues are polar but uncharged. Therefore, the peptide is considered neutral.

Recommended Solubilization Strategy:

For a neutral and hydrophobic peptide, it is recommended to first dissolve it in a small amount of an organic solvent and then slowly add the aqueous buffer of your choice.

Step-by-Step Protocol:

  • Choose an Organic Solvent: Start with dimethyl sulfoxide (B87167) (DMSO). It is a strong solvent for most peptides and is generally compatible with many biological assays at low concentrations. Other options include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., 10-20 µL of DMSO) to the vial containing the lyophilized peptide.

  • Gentle Agitation: Gently vortex or sonicate the vial for a few seconds to aid dissolution.[1] Visually inspect to ensure all the powder has dissolved.

  • Aqueous Dilution: Once the peptide is completely dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS) to the concentrated stock solution. It is crucial to add the buffer to the peptide solution and not the other way around.

  • Observe for Precipitation: As you add the aqueous buffer, monitor the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the peptide is precipitating out of solution. If this happens, you may need to try a higher concentration of the organic solvent in your final solution or choose a different solvent system.

Q2: The peptide dissolved initially but then precipitated when I added my buffer. What went wrong?

A2: This is a common issue when diluting a peptide stock solution. Precipitation upon addition of an aqueous buffer is often due to the peptide's low solubility in the final solvent mixture.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the peptide in your working solution.

  • Increase Organic Solvent Percentage: If your experiment allows, you can increase the percentage of the organic solvent in the final solution. However, be mindful that high concentrations of organic solvents can be detrimental to cells and may interfere with your assay.

  • Adjust pH: Although the peptide is neutral, slight adjustments in the pH of your buffer might influence solubility. You can test a small aliquot of your peptide stock in buffers with slightly acidic or basic pH to see if it improves solubility. For a neutral peptide, this is less likely to have a significant effect but is worth trying if other options fail.

  • Use a Different Buffer: Some buffer components can interact with peptides and reduce their solubility. Try a different buffer system if possible.

Q3: How can I determine the best solvent for my experiment without wasting a lot of the peptide?

A3: It is highly recommended to perform a small-scale solubility test before preparing your entire stock solution.

Experimental Protocol: Solubility Test

  • Aliquot a Small Amount: Weigh out a small, known amount of your lyophilized peptide (e.g., 0.1 mg).

  • Test Primary Solvents:

    • Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Gently vortex. If it dissolves, your peptide is water-soluble.

    • If it does not dissolve in water, centrifuge the vial, carefully remove the water, and lyophilize the peptide again before trying the next solvent.

  • Test Organic Solvents:

    • If insoluble in water, try adding a small volume of DMSO (e.g., 10 µL) to the dried peptide. Vortex gently.

    • If it dissolves, you can then proceed to dilute it with your aqueous buffer as described in A1.

  • Test Acidic/Basic Conditions (Less Likely to be Effective for Neutral Peptides):

    • If the peptide is still insoluble, you can test a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). However, for a neutral peptide, organic solvents are more likely to be successful.[2]

Solvent Selection Guide

The following table summarizes the recommended solvents for attempting to dissolve [Dehydro-Pro4] Substance P (4-11).

Solvent CategoryRecommended SolventSuitability for [Dehydro-Pro4] Substance P (4-11)Notes
Aqueous Sterile, Distilled WaterLow Due to the high hydrophobicity of the peptide, solubility in water alone is expected to be poor.
Phosphate Buffered Saline (PBS)Low Similar to water, direct dissolution in PBS is unlikely to be successful.
Organic Dimethyl Sulfoxide (DMSO)High Recommended as the first choice for initial dissolution. Generally biocompatible at low final concentrations (<0.5%).
Dimethylformamide (DMF)Moderate A good alternative to DMSO, but can be more toxic in biological assays.
Acetonitrile (ACN)Moderate Can be used for initial dissolution, particularly for HPLC preparations.
Acidic 10% Acetic AcidLow Less likely to be effective for a neutral peptide but can be tried as a last resort.
Basic 0.1% Ammonium HydroxideLow Less likely to be effective for a neutral peptide.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process for selecting a suitable solvent for [Dehydro-Pro4] Substance P (4-11).

G Solubilization Workflow for [Dehydro-Pro4] Substance P (4-11) start Start with Lyophilized Peptide test_water Try dissolving a small aliquot in sterile water start->test_water dissolved_water Soluble in Water Prepare aqueous stock solution test_water->dissolved_water Yes not_dissolved_water Insoluble in Water test_water->not_dissolved_water No try_dmso Dry peptide and try dissolving in a minimal volume of DMSO not_dissolved_water->try_dmso dissolved_dmso Soluble in DMSO try_dmso->dissolved_dmso Yes not_dissolved_dmso Insoluble in DMSO Try other organic solvents (DMF, ACN) try_dmso->not_dissolved_dmso No dilute_with_buffer Slowly dilute with aqueous buffer to final concentration dissolved_dmso->dilute_with_buffer observe Observe for precipitation dilute_with_buffer->observe no_precipitate Solution is clear Stock solution is ready observe->no_precipitate No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Increase % organic solvent - Change buffer precipitate->troubleshoot

Caption: A flowchart outlining the recommended steps for solubilizing [Dehydro-Pro4] Substance P (4-11).

Frequently Asked Questions (FAQs)

Q4: How should I store the lyophilized [Dehydro-Pro4] Substance P (4-11)?

A4: Lyophilized peptides are stable for long periods when stored correctly. For optimal stability, store the vial at -20°C or -80°C in a desiccator to protect it from moisture. Before opening, allow the vial to warm to room temperature to prevent condensation.[3]

Q5: What is the best way to store the peptide once it is in solution?

A5: Peptide solutions are much less stable than the lyophilized powder. It is recommended to:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers can be detrimental to the stability of the peptide.

Q6: My peptide contains a methionine residue. Are there any special precautions I should take?

A6: Yes, peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation.[2] To minimize oxidation:

  • Use High-Purity Solvents: Use freshly prepared, high-purity solvents.

  • Degas Buffers: If possible, degas your aqueous buffers to remove dissolved oxygen.

  • Avoid Certain Solvents: Be cautious when using DMSO, as it can sometimes cause oxidation. If you suspect oxidation is an issue, consider using DMF or ACN instead.

Q7: Can I sonicate my peptide to help it dissolve?

A7: Yes, brief periods of sonication can help to break up aggregates and aid in dissolution.[1] However, do not over-sonicate, as this can generate heat and potentially degrade the peptide. It is best to sonicate in short bursts (e.g., 10-15 seconds) and keep the vial on ice to dissipate any heat.

References

Optimizing [Dehydro-Pro4] Substance P (4-11) Concentration for In Vitro Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of [Dehydro-Pro4] Substance P (4-11) in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is [Dehydro-Pro4] Substance P (4-11) and what is its primary mechanism of action?

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide involved in a variety of biological processes including nociception, inflammation, and immunity.[1] Like Substance P, it is expected to exert its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Activation of NK1R typically leads to the stimulation of downstream signaling pathways involving Gq/11 and Gs proteins.

Q2: What are the key signaling pathways activated by Substance P analogs?

Substance P and its analogs, upon binding to the NK1R, can activate multiple signaling cascades:

  • Gq/11 Pathway: This is the canonical pathway for NK1R activation, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs Pathway: NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

  • MAPK/ERK Pathway: Activation of the NK1R can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade involved in cell proliferation and differentiation.

Q3: How should I prepare and store [Dehydro-Pro4] Substance P (4-11)?

For optimal results and to ensure the integrity of the peptide, follow these storage and preparation guidelines:

  • Storage: Lyophilized [Dehydro-Pro4] Substance P (4-11) should be stored at -20°C or colder in a desiccator to prevent degradation.

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to avoid condensation. To prepare a stock solution, it is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved, the stock solution can be further diluted with the appropriate aqueous buffer for your experiment.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted stock solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

This section addresses common issues that may arise during in vitro assays with [Dehydro-Pro4] Substance P (4-11).

Problem 1: Poor Solubility or Precipitation of the Peptide

  • Cause: Peptides with hydrophobic residues or specific modifications can be prone to aggregation and precipitation in aqueous solutions. The "dehydro" modification in the proline residue might influence its solubility characteristics.

  • Solution:

    • Initial Dissolution: Always start by dissolving the peptide in a small volume of an appropriate organic solvent such as DMSO before diluting with your aqueous experimental buffer.[3]

    • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[3][4]

    • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[3]

    • Slow Dilution: When diluting the peptide stock solution into your aqueous buffer, add it dropwise while gently vortexing to prevent localized high concentrations that can lead to precipitation.[5]

Problem 2: Inconsistent or No Biological Response

  • Cause: This could be due to several factors, including incorrect peptide concentration, degradation of the peptide, or issues with the assay itself.

  • Solution:

    • Concentration Optimization: The optimal concentration of [Dehydro-Pro4] Substance P (4-11) will be assay-dependent. It is crucial to perform a dose-response experiment to determine the EC50 or IC50 for your specific cell type and assay conditions.

    • Peptide Integrity: Ensure that the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Cell Health: Verify the viability and health of your cells. Ensure that the cells are expressing the NK1R at sufficient levels.

    • Positive Controls: Always include a positive control, such as Substance P, to confirm that the assay is working correctly.

Problem 3: High Background Signal in the Assay

  • Cause: High background can be caused by non-specific binding of the peptide, issues with the detection reagents, or autofluorescence of the cells or compounds.

  • Solution:

    • Washing Steps: Ensure adequate washing steps are included in your protocol to remove unbound peptide and reagents.

    • Blocking: For assays involving antibodies, use an appropriate blocking buffer to minimize non-specific binding.

    • Reagent Quality: Use high-quality reagents and check for any potential interference from your buffer components.

Quantitative Data

Due to the limited availability of specific quantitative data for [Dehydro-Pro4] Substance P (4-11), the following table provides reference values for Substance P and a closely related analog. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

CompoundAssayCell TypeEC50 / IC50Reference
Substance PPhosphatidylinositol TurnoverMouse Cortical AstrocytesEC50: 0.36 nM[6]
Substance PcAMP AccumulationHEK293 cells expressing NK1R-log EC50: 7.8 ± 0.1 M[7]
[DAla4] Substance P (4-11)Inhibition of 125I-Bolton Hunter-conjugated Substance P bindingRat Brain Cortex MembranesIC50: 0.15 µM[8]

Experimental Protocols

Protocol 1: Intracellular Calcium Influx Assay

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Seeding: Seed cells expressing NK1R in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of [Dehydro-Pro4] Substance P (4-11) in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the different concentrations of the peptide to the wells.

  • Data Acquisition: Immediately after adding the peptide, start recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

  • Cell Culture and Starvation:

    • Culture cells expressing NK1R to near confluency.

    • Serum-starve the cells overnight to reduce basal levels of ERK phosphorylation.

  • Treatment:

    • Treat the cells with various concentrations of [Dehydro-Pro4] Substance P (4-11) for different time points (e.g., 5, 15, 30 minutes).

    • Include a vehicle control and a positive control (e.g., Substance P).

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Protocol 3: Cyclic AMP (cAMP) Assay

This protocol is a general guideline for a competitive immunoassay format.

  • Cell Seeding and Stimulation:

    • Seed cells expressing NK1R in a suitable multi-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of [Dehydro-Pro4] Substance P (4-11) for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Typically, these assays involve a competition between the cAMP in the cell lysate and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in your samples.

Visualizations

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP [Dehydro-Pro4] Substance P (4-11) NK1R NK1R SP->NK1R Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 [Ca2+]i IP3->Ca2 release PKC PKC DAG->PKC Cellular_Response Cellular Response (Inflammation, Proliferation) Ca2->Cellular_Response ERK ERK1/2 (p-ERK1/2) PKC->ERK PKA PKA cAMP->PKA PKA->Cellular_Response ERK->Cellular_Response

Caption: Signaling pathways activated by [Dehydro-Pro4] Substance P (4-11).

Experimental_Workflow_Calcium_Assay start Start seed_cells Seed NK1R-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium indicator dye seed_cells->dye_loading wash1 Wash cells to remove excess dye dye_loading->wash1 baseline_read Measure baseline fluorescence wash1->baseline_read add_peptide Add [Dehydro-Pro4] Substance P (4-11) baseline_read->add_peptide record_fluorescence Record fluorescence over time add_peptide->record_fluorescence analyze_data Analyze data to determine calcium influx record_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for an intracellular calcium influx assay.

Troubleshooting_Logic start Inconsistent or No Biological Response check_concentration Perform Dose-Response Experiment? start->check_concentration check_peptide Peptide Stored Correctly? (Aliquot, -20°C or colder) check_concentration->check_peptide No optimize_concentration Determine Optimal Concentration (EC50/IC50) check_concentration->optimize_concentration Yes check_cells Cells Healthy and Expressing NK1R? check_peptide->check_cells Yes new_peptide Use a Fresh Aliquot or New Batch of Peptide check_peptide->new_peptide No check_controls Positive Control (e.g., Substance P) Working? check_cells->check_controls Yes new_cells Use a New Batch of Cells or Verify NK1R Expression check_cells->new_cells No troubleshoot_assay Troubleshoot Assay Protocol and Reagents check_controls->troubleshoot_assay No success Successful Experiment check_controls->success Yes optimize_concentration->success new_peptide->success new_cells->success troubleshoot_assay->success

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of [Dehydro-Pro4] Substance P (4-11) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of [Dehydro-Pro4] Substance P (4-11) in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of [Dehydro-Pro4] Substance P (4-11) in solution, providing potential causes and recommended solutions.

Issue 1: Rapid Loss of Peptide Activity in Solution

  • Potential Cause: Enzymatic degradation by proteases present in the experimental system (e.g., cell culture media, tissue homogenates). Substance P and its analogs are susceptible to cleavage by various proteases, including metallopeptidases.[1][2]

  • Solution:

    • Add Protease Inhibitors: Supplement your solutions with a broad-spectrum protease inhibitor cocktail. For metalloprotease-mediated degradation, which is a common pathway for Substance P, consider inhibitors like EDTA or GM6001.[2][3]

    • Work at Low Temperatures: Perform experimental manipulations on ice to reduce enzymatic activity.

    • Use Serum-Free Media: If compatible with your experimental design, use serum-free media to minimize the concentration of exogenous proteases.

Issue 2: Inconsistent Results Between Experiments

  • Potential Cause 1: Inconsistent storage and handling of stock solutions. Peptides are sensitive to repeated freeze-thaw cycles, which can lead to aggregation and degradation.

  • Solution 1:

    • Aliquot Stock Solutions: Upon reconstitution, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once in solution, store aliquots at -80°C for long-term storage.

  • Potential Cause 2: pH shifts in the solution. The stability of peptides is often pH-dependent.

  • Solution 2:

    • Use Buffered Solutions: Always dissolve and dilute the peptide in a buffer system appropriate for your experiment. A pH range of 5-7 is generally optimal for peptide stability.[4]

    • Monitor pH: Regularly check the pH of your experimental solutions, especially after the addition of other reagents.

Issue 3: Evidence of Peptide Oxidation

  • Potential Cause: The Methionine (Met) residue in the Substance P (4-11) sequence is susceptible to oxidation, which can alter its biological activity.

  • Solution:

    • Use High-Purity Solvents: Prepare solutions with de-gassed, high-purity water or buffers to minimize dissolved oxygen.

    • Store Under Inert Gas: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

    • Avoid Metal Contamination: Trace metal ions can catalyze oxidation.[5] Use metal-free labware and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for [Dehydro-Pro4] Substance P (4-11) in solution?

A1: The primary degradation pathways for peptides like Substance P and its analogs in solution include:

  • Proteolytic Cleavage: Enzymatic degradation by proteases is a major concern. The primary cleavage site for Substance P has been identified as the C-terminal side of the ninth residue.[1][2]

  • Oxidation: The Methionine residue is prone to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone.

  • Hydrolysis: Non-enzymatic cleavage of peptide bonds can occur, especially at acidic pH. The presence of an Asp-Pro sequence can make a peptide susceptible to acid-catalyzed hydrolysis.

  • Diketopiperazine Formation: This can occur, particularly if Glycine is in the third position from the N-terminus.

Q2: How does the [Dehydro-Pro4] modification affect the stability of the peptide compared to the native Substance P (4-11)?

A2: The introduction of a dehydro-proline residue can influence peptide stability in several ways:

  • Conformational Rigidity: The double bond in dehydro-proline introduces conformational constraints, which can make the peptide backbone less flexible. This rigidity can sometimes render the peptide more resistant to proteolytic cleavage by making the cleavage sites less accessible to enzymes.

  • Electronic Effects: The electronic properties of the dehydro-proline residue may alter the susceptibility of adjacent peptide bonds to hydrolysis.

While specific stability data for [Dehydro-Pro4] Substance P (4-11) is limited, modifications to the proline residue in other peptides have been shown to enhance stability.[6]

Q3: What is the recommended solvent for reconstituting lyophilized [Dehydro-Pro4] Substance P (4-11)?

A3: The choice of solvent depends on the intended application. For initial reconstitution of the lyophilized powder, sterile, distilled water or a buffer appropriate for your experiment (e.g., phosphate-buffered saline, PBS) at a slightly acidic to neutral pH (5-7) is recommended. For peptides with solubility issues, a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (B52724) can be used to dissolve the peptide first, followed by dilution with the aqueous buffer.

Q4: What are the optimal storage conditions for [Dehydro-Pro4] Substance P (4-11) solutions?

A4: To ensure maximum stability, follow these storage guidelines:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • Stock Solutions: After reconstitution, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh from a frozen stock aliquot before each experiment. If short-term storage of a working solution is necessary, keep it on ice and use it within the same day.

Data Presentation

Table 1: Representative Stability of Substance P in Solution

ConditionIncubation TimeRemaining Peptide (%)Primary Degradation ProductsReference
Aqueous Neutral Solution (Acetate Salt)24 hours70%cyclo(Arg-Pro), cyclo(Lys-Pro)[7]
Aqueous Neutral Solution (Hydrochloride Salt)24 hours>95%Minimal Degradation[7]
Human Plasma30 minutes~25%SP(1-9), SP(1-7)[8]
Cell Culture Media (with fibroblasts)1 hour~44%SP(5-11), SP(1-4), SP(7-11)

Experimental Protocols

Protocol 1: General Peptide Stability Assay using HPLC

This protocol outlines a general method for assessing the stability of [Dehydro-Pro4] Substance P (4-11) in a given solution over time.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh the lyophilized [Dehydro-Pro4] Substance P (4-11) and dissolve it in the chosen solvent (e.g., sterile water or buffer) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Dilute the stock solution to the final experimental concentration in the test buffer (e.g., PBS, cell culture medium) in multiple sterile tubes, one for each time point.

    • Incubate the tubes at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube and stop the degradation process by adding a quenching solution (e.g., an equal volume of 10% trifluoroacetic acid in acetonitrile).

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by Mass Spectrometry

This protocol is for identifying the fragments produced from the degradation of [Dehydro-Pro4] Substance P (4-11).

  • Sample Preparation:

    • Follow steps 1-3 of the HPLC stability assay protocol to generate degraded peptide samples.

  • LC-MS/MS Analysis:

    • Inject the quenched samples into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • The LC conditions can be similar to those described in the HPLC protocol to separate the degradation products from the parent peptide.

    • The eluent from the LC is directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the molecular weights of the parent peptide and its degradation products.

    • Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns.

  • Data Analysis:

    • Use bioinformatics software to analyze the MS/MS data and determine the amino acid sequences of the degradation products.

    • This information will help identify the cleavage sites of the peptide.

Mandatory Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain Transmission) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Substance P Signaling Pathway via the NK1 Receptor.

Experimental_Workflow_for_Stability_Assay start Start reconstitute Reconstitute Lyophilized Peptide start->reconstitute incubate Incubate at Desired Temperature reconstitute->incubate sampling Sample at Time Points (T=0, 1, 2, 4...) incubate->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC or LC-MS/MS quench->analysis data_analysis Data Analysis (% Remaining Peptide, Identify Fragments) analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Peptide Stability Assay.

Troubleshooting_Logic problem Problem: Peptide Degradation cause1 Enzymatic Degradation? problem->cause1 cause2 Chemical Instability? problem->cause2 cause3 Improper Handling? problem->cause3 solution1 Add Protease Inhibitors cause1->solution1 solution2 Optimize pH and Buffer cause2->solution2 solution4 Use Antioxidants / Inert Gas cause2->solution4 solution3 Aliquot and Store Properly cause3->solution3

References

Off-target effects of [Dehydro-Pro4] Substance P (4-11) in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific information available in the scientific literature regarding the off-target effects of [Dehydro-Pro4] Substance P (4-11). The following troubleshooting guides and FAQs are based on the known pharmacology of Substance P and its other analogs. Researchers should validate these potential effects for their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of Substance P and its analogs?

Substance P and its analogs primarily target the neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs). There are three main subtypes: NK1, NK2, and NK3. The C-terminal fragment of Substance P, which includes the (4-11) sequence, is crucial for receptor binding and activation.

Q2: What are the potential off-target effects of Substance P analogs like [Dehydro-Pro4] Substance P (4-11)?

While specific data for [Dehydro-Pro4] Substance P (4-11) is scarce, a closely related analog, [D-Pro4, D-Trp7,9,10] Substance P-(4-11), has been shown to act as a competitive antagonist at bombesin (B8815690) and cholecystokinin (B1591339) receptors in addition to Substance P receptors.[1] This suggests that other Substance P analogs may also exhibit cross-reactivity with other GPCRs.

Q3: What are the downstream signaling pathways activated by Substance P receptors?

Substance P binding to NK receptors can activate multiple signaling pathways, primarily through Gq and Gs proteins.

  • Gq protein-coupled pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs protein-coupled pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels.

Q4: How can I determine if the observed effects in my cell culture are off-target?

To investigate potential off-target effects, a combination of approaches is recommended:

  • Use of selective antagonists: Employ selective antagonists for the suspected off-target receptors (e.g., bombesin or cholecystokinin receptor antagonists) to see if they can block the observed effect of [Dehydro-Pro4] Substance P (4-11).

  • Receptor knockout/knockdown cells: Utilize cell lines where the suspected off-target receptor has been knocked out or knocked down to see if the effect of your peptide is diminished.

  • Competitive binding assays: Perform radioligand binding assays using labeled ligands for the suspected off-target receptors to determine if [Dehydro-Pro4] Substance P (4-11) can displace them.

  • Signaling pathway analysis: If you observe an unexpected signaling event (e.g., a pathway not typically associated with NK receptors), investigate the potential involvement of other receptors known to trigger that pathway.

Troubleshooting Guides

Problem 1: Unexpected Cellular Response Observed

Symptom: You observe a cellular response (e.g., proliferation, apoptosis, cytokine release) that is not consistent with the known functions of neurokinin receptors in your cell type.

Possible Cause Troubleshooting Step
Off-target receptor activation 1. Review the literature for receptors known to elicit the observed response in your cell type. 2. Test for the presence of these potential off-target receptors (e.g., bombesin, cholecystokinin receptors) in your cells using techniques like qPCR or western blotting. 3. Use selective antagonists for these potential off-target receptors to see if the unexpected response is blocked.
Activation of a different signaling pathway 1. Analyze downstream signaling pathways beyond the canonical Gq and Gs pathways. For example, check for activation of MAP kinase pathways (ERK, JNK, p38) or other second messengers. 2. Use specific inhibitors of these alternative pathways to see if the cellular response is affected.
Peptide degradation 1. Ensure the stability of [Dehydro-Pro4] Substance P (4-11) in your cell culture medium over the course of the experiment. Degradation products could have different activities. 2. Consider including protease inhibitors in your experiments.
Problem 2: Inconsistent or No Response to [Dehydro-Pro4] Substance P (4-11)

Symptom: You do not observe the expected cellular response (e.g., calcium mobilization or cAMP production) upon application of the peptide, or the response is highly variable.

Possible Cause Troubleshooting Step
Low or absent receptor expression 1. Verify the expression of neurokinin receptors (NK1, NK2, NK3) in your cell line at both the mRNA and protein level.
Peptide quality or concentration issues 1. Confirm the purity and concentration of your [Dehydro-Pro4] Substance P (4-11) stock solution. 2. Perform a dose-response curve to ensure you are using an effective concentration.
Receptor desensitization 1. If cells have been pre-exposed to other agonists, receptors may be desensitized. Ensure cells are properly washed and rested before stimulation.
Assay conditions 1. Optimize assay parameters such as incubation time, temperature, and buffer composition.

Quantitative Data

The following table summarizes the binding affinities of a related analog, [D-Pro4, D-Trp7,9,10] Substance P-(4-11) , to different receptors, demonstrating its potential for off-target interactions.

LigandReceptorAssay TypeIC50 / KiSpeciesReference
[D-Pro4, D-Trp7,9,10] Substance P-(4-11) Substance PInhibition of 125I-labeled Substance P binding4 µM (Half-maximal inhibition)Guinea Pig[1]
[D-Pro4, D-Trp7,9,10] Substance P-(4-11) BombesinInhibition of 125I-[Tyr4]bombesin binding17 µM (Half-maximal inhibition)Guinea Pig[1]
[D-Pro4, D-Trp7,9,10] Substance P-(4-11) CholecystokininInhibition of 125I-cholecystokinin octapeptide binding5 µM (Half-maximal inhibition)Guinea Pig[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is used to measure the activation of Gq-coupled receptors, such as the NK1 receptor.

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of [Dehydro-Pro4] Substance P (4-11) in assay buffer.

    • Use a fluorescence plate reader with an injection system to add the compound to the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.

Protocol 2: cAMP Assay

This protocol is used to measure the activation or inhibition of Gs- or Gi-coupled receptors.

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a suitable multi-well plate and culture overnight.

  • Cell Stimulation:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add a serial dilution of [Dehydro-Pro4] Substance P (4-11) to the cells. For Gi-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable level of cAMP.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based).

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Dehydro-Pro4] Substance P (4-11) NK_Receptor Neurokinin Receptor (e.g., NK1) SP_analog->NK_Receptor Gq Gq Protein NK_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq-protein coupled receptor signaling pathway.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Dehydro-Pro4] Substance P (4-11) NK_Receptor Neurokinin Receptor SP_analog->NK_Receptor Gs Gs Protein NK_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs

Caption: Gs-protein coupled receptor signaling pathway.

Caption: Experimental workflow for investigating off-target effects.

References

Improving reproducibility of experiments with [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving [Dehydro-Pro4] Substance P (4-11). Given the limited specific data on this particular analog, information from closely related Substance P (SP) analogs is used as a reference to ensure experimental success.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with [Dehydro-Pro4] Substance P (4-11) and other peptide analogs.

Problem Possible Cause Suggested Solution
Inconsistent or No Biological Activity Peptide degradationStore the lyophilized peptide at -20°C or colder, protected from light and moisture.[1][2] For solutions, aliquot and store at -20°C to avoid freeze-thaw cycles.[1][2]
Oxidation of sensitive residuesPeptides containing methionine, cysteine, or tryptophan are prone to oxidation.[1] Use freshly prepared solutions and consider degassing buffers.
Incorrect peptide concentrationThe net peptide content of a lyophilized powder can vary. Consider performing a peptide quantification assay or ordering a pre-quantified aliquot.
Low receptor expression in the cell lineVerify the expression of the Neurokinin-1 receptor (NK1R) in your experimental system using techniques like Western blot, qPCR, or flow cytometry.
Poor Peptide Solubility Improper reconstitution solventFor hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution before adding aqueous buffer.[3]
Aggregation at certain pH or salt concentrationsMaintain a neutral pH (7.0-7.4) for the final solution, as Substance P and its analogs can aggregate in acidic or basic conditions.[3] Dissolve the peptide in a low-salt buffer or sterile water first before adding it to a high-salt medium.[3]
Peptide precipitation during the experimentEnsure all buffers and media are compatible. If precipitation occurs, consider reducing the final peptide concentration or adjusting the buffer composition.
High Background Signal in Assays Contamination of the peptide stockEndotoxin contamination can trigger unwanted immune responses in cell-based assays.[1] Ensure the use of high-purity, endotoxin-free peptides. Residual trifluoroacetic acid (TFA) from peptide synthesis can also interfere with cellular assays.[1]
Non-specific bindingInclude appropriate controls, such as a scrambled peptide sequence or a known NK1R antagonist, to determine the level of non-specific effects.
Variability Between Experiments Inconsistent cell passage number or healthUse cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase for all experiments.
Pipetting errorsUse calibrated pipettes and proper technique, especially when working with small volumes of concentrated peptide stocks.
Differences in incubation times or temperaturesStrictly adhere to the optimized incubation times and maintain consistent temperature control throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is [Dehydro-Pro4] Substance P (4-11) and what is its expected mechanism of action?

A1: [Dehydro-Pro4] Substance P (4-11) is a synthetic fragment of Substance P, a neuropeptide involved in processes like nociception, inflammation, and immunity.[4][5][6] Like other C-terminal fragments of Substance P, it is expected to interact with neurokinin receptors, primarily the NK1 receptor.[7] Depending on the specific modifications, analogs can act as agonists or antagonists. Analogs with D-amino acid substitutions at position 4, such as [D-Pro4,D-Trp7,9] Substance P (4-11), have been shown to be potent Substance P antagonists.[8][9]

Q2: How should I reconstitute and store [Dehydro-Pro4] Substance P (4-11)?

A2: For lyophilized peptides, it is recommended to briefly centrifuge the vial to collect all the powder at the bottom. To reconstitute, use a solvent in which the peptide is readily soluble, such as sterile water or a buffer with a neutral pH.[3] For peptides with solubility issues, a small amount of DMSO can be used initially.[3] After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C to minimize degradation from repeated freeze-thaw cycles.[1][2]

Q3: What are the key signaling pathways activated by the NK1 receptor?

A3: The NK1 receptor is a G protein-coupled receptor (GPCR).[7][10] Upon binding of an agonist like Substance P, it primarily couples to Gq/11 proteins, activating Phospholipase C (PLC).[11] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[12][13][14] The NK1 receptor can also activate other pathways, including the MAPK/ERK pathway and signaling through Gs, which increases cyclic AMP (cAMP) levels.[11][12]

Q4: What are essential controls to include in my experiments?

A4: To ensure the validity of your results, several controls are crucial:

  • Vehicle Control: The solvent used to dissolve the peptide, administered at the same volume.

  • Positive Control: Substance P to confirm that the NK1 receptors in your system are responsive.

  • Negative Control (for antagonist studies): A known NK1R antagonist to compare the inhibitory effect.

  • Untreated Control: Cells or tissue not exposed to any treatment to establish a baseline.

Quantitative Data: Comparative Binding Affinities of Substance P Analogs

PeptideReceptor(s)Assay TypeReported Ki or IC50
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Substance P (NK1)Inhibition of 125I-labeled Substance P bindingIC50: 4 µM[15]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)BombesinInhibition of 125I-[Tyr4]bombesin bindingIC50: 17 µM[15]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Cholecystokinin (CCK)Inhibition of 125I-cholecystokinin octapeptide bindingIC50: 5 µM[15]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a method to assess the agonist or antagonist activity of [Dehydro-Pro4] Substance P (4-11) by measuring changes in intracellular calcium.

Materials:

  • Cells expressing NK1R (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • [Dehydro-Pro4] Substance P (4-11)

  • Substance P (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the NK1R-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • For agonist testing: Inject a solution of [Dehydro-Pro4] Substance P (4-11) at various concentrations and continue recording fluorescence to measure the calcium response.

    • For antagonist testing: Pre-incubate the cells with various concentrations of [Dehydro-Pro4] Substance P (4-11) for a defined period (e.g., 10-15 minutes) before injecting Substance P (at a concentration that gives a submaximal response, e.g., EC80).

    • Continue recording fluorescence to measure the inhibition of the Substance P-induced calcium response.

  • Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence intensity over baseline. For antagonist activity, calculate the percent inhibition of the Substance P response.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol determines if [Dehydro-Pro4] Substance P (4-11) affects the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing NK1R

  • Serum-free cell culture medium

  • [Dehydro-Pro4] Substance P (4-11)

  • Substance P (positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blot equipment

Methodology:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before treatment, starve the cells in serum-free medium for at least 4 hours to reduce baseline ERK phosphorylation.

  • Treatment:

    • Treat cells with different concentrations of [Dehydro-Pro4] Substance P (4-11) for a predetermined time (e.g., 5-15 minutes).

    • Include a positive control (Substance P) and a vehicle control.

    • For antagonist testing, pre-incubate with [Dehydro-Pro4] Substance P (4-11) before adding Substance P.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

Visualizations

NK1R_Signaling_Pathway SP Substance P (or Agonist) NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Proliferation, Inflammation, etc.) Ca->Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Response

Caption: Simplified NK1 Receptor Signaling Pathway.

Caption: General Experimental Workflow for Cell-Based Assays.

Troubleshooting_Logic Start Inconsistent or No Effect Observed CheckPeptide Check Peptide Integrity Start->CheckPeptide Solubility Is peptide fully dissolved? CheckPeptide->Solubility  Yes CheckSystem Check Experimental System CheckPeptide->CheckSystem No Storage Was peptide stored correctly? Solubility->Storage Yes Sol_Solubility Action: Use fresh stock. Try different solvent (e.g., DMSO). Filter solution. Solubility->Sol_Solubility No Storage->CheckSystem Yes Sol_Storage Action: Use new aliquot. Review storage protocol. Storage->Sol_Storage No Receptor Is NK1R expressed and functional? CheckSystem->Receptor Controls Did controls work as expected? Receptor->Controls Yes Sol_Receptor Action: Validate receptor expression (e.g., WB, qPCR). Run positive control (Substance P). Receptor->Sol_Receptor No CheckProtocol Review Protocol Controls->CheckProtocol Yes Sol_Controls Action: Troubleshoot controls. Prepare fresh reagents. Controls->Sol_Controls No Concentration Are concentrations correct? CheckProtocol->Concentration Timing Are incubation times optimal? Concentration->Timing Yes Sol_Concentration Action: Recalculate dilutions. Use calibrated pipettes. Concentration->Sol_Concentration No Sol_Timing Action: Perform time-course experiment. Timing->Sol_Timing No

Caption: Troubleshooting Logic for Unexpected Experimental Results.

References

Technical Support Center: Interpreting Unexpected Results with [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with [Dehydro-Pro4] Substance P (4-11). The information provided is curated to help you navigate and interpret unforeseen experimental outcomes.

Disclaimer

Direct experimental data for [Dehydro-Pro4] Substance P (4-11) is limited in publicly available literature. The guidance provided herein is based on the known pharmacological properties of Substance P and its closely related analogs. These analogs, particularly those with modifications at the proline position, can exhibit complex behaviors such as off-target effects and mixed agonist/antagonist profiles. Therefore, the following troubleshooting advice should be considered as a guiding framework for your investigations.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may be encountering.

Question 1: My results suggest off-target effects. What could be the cause?

Possible Cause: Substance P analogs can exhibit promiscuity for other receptors. A well-documented analog, [D-Pro4,D-Trp7,9,10] Substance P (4-11), acts as a competitive antagonist at Substance P (NK1), bombesin (B8815690), and cholecystokinin (B1591339) receptors.[1] It is plausible that [Dehydro-Pro4] Substance P (4-11) also interacts with these or other receptors, leading to unexpected physiological responses.

Troubleshooting Steps:

  • Receptor Selectivity Profiling:

    • Conduct binding assays using a panel of receptors, including NK1, NK2, NK3, bombesin, and cholecystokinin receptors.

    • Perform functional assays (e.g., calcium imaging, cAMP measurement) in cell lines expressing these receptors individually to determine if [Dehydro-Pro4] Substance P (4-11) elicits a response.

  • Use of Selective Antagonists:

    • In your experimental model, co-administer [Dehydro-Pro4] Substance P (4-11) with selective antagonists for suspected off-target receptors.

    • If the unexpected effect is blocked by a selective antagonist for a different receptor (e.g., a bombesin receptor antagonist), it provides strong evidence of an off-target interaction.

  • Literature Review:

    • Thoroughly review literature on Substance P analogs with modifications at the Pro4 position for any reported cross-reactivity.

Question 2: I am observing both agonist and antagonist effects. How is this possible?

Possible Cause: Substance P analogs can display mixed or biased agonism, where they act as an agonist for one signaling pathway and an antagonist for another, even at the same receptor. For instance, some Substance P analogs can be agonists for the phospholipase C pathway while acting as antagonists for the adenylate cyclase pathway at the NK1 receptor.

Troubleshooting Steps:

  • Dissect Signaling Pathways:

    • Utilize assays that measure readouts from different signaling pathways downstream of the NK1 receptor.

    • Measure both Gq-mediated pathways (e.g., intracellular calcium mobilization via PLC activation) and Gs-mediated pathways (e.g., cAMP accumulation via adenylyl cyclase activation).

  • Dose-Response Curve Analysis:

    • Generate comprehensive dose-response curves for each signaling pathway. This may reveal different potencies (EC50) or efficacies for each pathway.

  • Examine Effects of Peptide Fragments:

    • Substance P is susceptible to degradation by peptidases. Its fragments can have biological activity that may differ from or even oppose the parent peptide. For example, the N-terminal fragment SP(1-7) can act as an antagonist to some of SP's effects.

    • Consider the possibility of in-situ degradation of your compound. Analyze the stability of [Dehydro-Pro4] Substance P (4-11) in your experimental system using techniques like HPLC or mass spectrometry.

Question 3: The potency of my compound is much lower than expected. What could be the reason?

Possible Cause: Several factors can contribute to lower than expected potency, including compound integrity, experimental conditions, and the presence of endogenous modulators.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Confirm the purity and identity of your [Dehydro-Pro4] Substance P (4-11) stock using mass spectrometry and HPLC.

    • Ensure accurate determination of the peptide concentration. Peptides can retain water and counter-ions, affecting the accuracy of concentration calculations based on dry weight. Consider using amino acid analysis for precise quantification.

    • Follow recommended storage and handling procedures to prevent degradation. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Optimize Experimental Conditions:

    • Ensure that the pH, temperature, and buffer composition of your assay are optimal for receptor-ligand binding and cellular responses.

    • Check for the presence of proteases in your cell culture medium or tissue preparations that could be degrading the peptide. The inclusion of a protease inhibitor cocktail may be necessary.

  • Consider Endogenous Factors:

    • The presence of endogenous Substance P or other tachykinins in your experimental system could compete with [Dehydro-Pro4] Substance P (4-11) for receptor binding, leading to an apparent decrease in potency.

Frequently Asked Questions (FAQs)

  • What is the expected primary target of [Dehydro-Pro4] Substance P (4-11)? As a fragment of Substance P, its expected primary target is the Neurokinin-1 (NK1) receptor.

  • What is the significance of the "Dehydro-Pro4" modification? The dehydro modification at the proline at position 4 introduces a double bond into the proline ring. This conformational constraint can alter the peptide's binding affinity, selectivity, and stability compared to the native Substance P fragment.

  • How should I store and handle [Dehydro-Pro4] Substance P (4-11)? Peptides should be stored lyophilized at -20°C or colder. For preparing stock solutions, use a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the supplier). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Can I expect this compound to cross the blood-brain barrier? Generally, small peptide fragments have limited ability to cross the blood-brain barrier. However, specific modifications can sometimes enhance CNS penetration. Without specific data for [Dehydro-Pro4] Substance P (4-11), it is best to assume limited BBB penetration unless administered directly into the CNS.

Data Presentation

The following table summarizes the binding affinities of a related analog, [D-Pro4,D-Trp7,9,10]Substance P-4-11] , at various receptors. This data is provided to illustrate the potential for cross-reactivity of Substance P analogs.

ReceptorLigandKi (µM)
Substance P (NK1)125I-labeled substance P4
Bombesin125I-[Tyr4]bombesin17
Cholecystokinin125I-cholecystokinin octapeptide5

Data extracted from a study on dispersed acini from guinea pig pancreas.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of [Dehydro-Pro4] Substance P (4-11). These should be optimized for your specific experimental system.

Protocol 1: In Vitro Calcium Imaging Assay

Objective: To determine if [Dehydro-Pro4] Substance P (4-11) elicits Gq-mediated signaling through the NK1 receptor or other GPCRs.

Materials:

  • Cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human NK1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • [Dehydro-Pro4] Substance P (4-11).

  • Positive control agonist (e.g., Substance P).

  • Selective antagonist for the receptor of interest.

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS.

  • Compound Addition:

    • Prepare serial dilutions of [Dehydro-Pro4] Substance P (4-11) and the positive control agonist in HBSS.

    • For antagonist testing, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.

  • Data Acquisition:

    • Measure baseline fluorescence.

    • Add the compounds to the wells and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence change against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Protocol 2: cAMP Accumulation Assay

Objective: To determine if [Dehydro-Pro4] Substance P (4-11) modulates Gs or Gi-mediated signaling.

Materials:

  • Cell line expressing the receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Forskolin (B1673556) (for studying Gi coupling).

  • [Dehydro-Pro4] Substance P (4-11).

  • Positive control agonist/antagonist.

Procedure:

  • Cell Stimulation:

    • Plate cells and grow to the desired density.

    • Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-20 minutes to prevent cAMP degradation.

    • For Gs coupling: Add serial dilutions of [Dehydro-Pro4] Substance P (4-11) and incubate for the recommended time (e.g., 30 minutes).

    • For Gi coupling: Stimulate cells with forskolin (e.g., 1-10 µM) to induce cAMP production, in the presence of serial dilutions of [Dehydro-Pro4] Substance P (4-11).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of [Dehydro-Pro4] Substance P (4-11) for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-Substance P).

  • [Dehydro-Pro4] Substance P (4-11).

  • Non-labeled specific ligand for determining non-specific binding (e.g., unlabeled Substance P).

  • Binding buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of [Dehydro-Pro4] Substance P (4-11).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled specific ligand).

  • Incubation: Incubate the plate at a defined temperature for a specific time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of the concentration of [Dehydro-Pro4] Substance P (4-11).

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P or [Dehydro-Pro4] SP (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Neurotransmission, Inflammation) Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response_Gs

Caption: Substance P (NK1) Receptor Signaling Pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Step 1: Verify Compound Integrity (Purity, Concentration, Stability) Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol (Buffer, Temperature, Controls) Check_Compound->Check_Protocol Hypothesis Step 3: Formulate Hypotheses Check_Protocol->Hypothesis Off_Target Off-Target Effects? Hypothesis->Off_Target Mixed_Agonist Mixed Agonist/Antagonist? Hypothesis->Mixed_Agonist Degradation Peptide Degradation? Hypothesis->Degradation Test_Off_Target Test with Selective Antagonists & Receptor Profiling Off_Target->Test_Off_Target Test_Signaling Measure Multiple Signaling Pathways (e.g., Ca²⁺ and cAMP) Mixed_Agonist->Test_Signaling Test_Stability Analyze Compound Stability (HPLC, Mass Spec) Degradation->Test_Stability Analyze Analyze New Data Test_Off_Target->Analyze Test_Signaling->Analyze Test_Stability->Analyze Conclusion Interpret Results Analyze->Conclusion

Caption: Workflow for Troubleshooting Unexpected Results.

Receptor_Promiscuity_Model cluster_receptors Potential Receptor Targets cluster_outcomes Experimental Outcomes Compound [Dehydro-Pro4] Substance P (4-11) NK1R NK1 Receptor (Expected Target) Compound->NK1R Binds BombesinR Bombesin Receptor Compound->BombesinR Binds? CCKR Cholecystokinin Receptor Compound->CCKR Binds? OtherR Other GPCRs Compound->OtherR Binds? Expected_Effect Expected Biological Effect NK1R->Expected_Effect Unexpected_Effect1 Unexpected Effect A BombesinR->Unexpected_Effect1 Unexpected_Effect2 Unexpected Effect B CCKR->Unexpected_Effect2 Unexpected_Effect3 Unexpected Effect C OtherR->Unexpected_Effect3

Caption: Logical Model of Potential Receptor Promiscuity.

References

Minimizing non-specific binding of [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Dehydro-Pro4] Substance P (4-11). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding (NSB) in experiments involving this potent peptide.

Frequently Asked Questions (FAQs)

Q1: What is [Dehydro-Pro4] Substance P (4-11) and what is its primary target?

[Dehydro-Pro4] Substance P (4-11) is a synthetic C-terminal fragment of the neuropeptide Substance P (SP).[1][2] SP and its fragments are involved in numerous biological processes, including inflammation, pain transmission, and immunity.[1][2] The primary target for this peptide is the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[3][4] The binding affinity of the related fragment Substance P (4-11) for the human NK1 receptor is approximately 37 nM.[5]

Q2: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the interaction of [Dehydro-Pro4] Substance P (4-11) with surfaces other than its intended target, the NK1 receptor. This can include binding to plasticware (tubes, plates), filter membranes, and other proteins or lipids in the assay.[6][7] High NSB is a significant problem because it can mask the true specific binding signal, leading to a low signal-to-noise ratio and inaccurate quantification of receptor affinity (Kᵢ) and density (Bmax).[6] Ideally, non-specific binding should account for less than 50% of the total binding signal.[6]

Q3: What are the common causes of high non-specific binding with peptides like [Dehydro-Pro4] Substance P (4-11)?

High NSB with peptides is often attributed to several factors:

  • Hydrophobic Interactions: Peptides can hydrophobically interact with plastic surfaces and other assay components.[8][9]

  • Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces.[8][9][10]

  • Suboptimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), high radioligand concentration, or incorrect incubation times and temperatures can all contribute to elevated NSB.[6][10][11]

  • Poor Quality Receptor Preparation: Degraded or impure cell membrane preparations can expose non-receptor components that bind the peptide non-specifically.[6][11]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to identifying and resolving common issues related to high non-specific binding.

Issue 1: High NSB is observed across all experimental wells, including controls.

Question Possible Cause Recommended Solution
Is the concentration of the labeled peptide too high? Excess peptide can bind to low-affinity, non-saturable sites.For competition assays, use a labeled peptide concentration at or below its dissociation constant (Kd).[12] Titrate the peptide to find the optimal concentration that provides a good signal window without excessive NSB.
Have you optimized your assay buffer? The buffer composition is critical for minimizing interactions with non-target surfaces.Systematically test buffer additives. Incorporate a blocking protein like Bovine Serum Albumin (BSA) and a non-ionic detergent such as Tween-20.[9][10] Adjusting ionic strength with NaCl can also shield electrostatic interactions.[9][10]
Are your incubation conditions optimized? Prolonged incubation or high temperatures can increase hydrophobic interactions.Perform a time-course experiment to find the shortest incubation time needed to reach binding equilibrium.[6] Consider lowering the incubation temperature (e.g., from room temperature to 4°C), which may require a longer incubation time but can reduce NSB.[11]
Are you using appropriate labware? Peptides can adhere to standard polypropylene (B1209903) tubes and plates.Use low-binding polypropylene or siliconized tubes and pipette tips to minimize binding to plastic surfaces.[7]

Issue 2: The signal-to-noise ratio is poor (Specific Binding / Non-Specific Binding < 2).

Question Possible Cause Recommended Solution
Is the amount of receptor (cell membrane prep) appropriate? Too much membrane protein can increase NSB, while too little can result in a weak specific signal.Titrate the amount of membrane protein in the assay (e.g., 10-100 µg) to find the concentration that maximizes the specific binding window while keeping NSB low.[6]
Is your washing procedure adequate? Insufficient washing can leave unbound peptide behind, artificially inflating both total and non-specific counts.Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer.[6][11] Ensure filtration and washing are performed rapidly to prevent dissociation of specifically bound ligand.[13]
Have you pre-treated your filter mats? Labeled peptides can bind directly to the glass fiber filters used in filtration assays.Pre-soak filter mats in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce filter binding.[6][14]

Data Presentation: Optimizing Assay Conditions

The following tables summarize the expected impact of various blocking agents and conditions on non-specific binding. These are representative data intended to guide optimization.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking AgentConcentrationExpected % Reduction in NSBNotes
Bovine Serum Albumin (BSA) 0.1% (w/v)10 - 30%Can prevent loss of peptide to tube walls but may not be sufficient to block surface interactions at this concentration.[8]
1.0% (w/v)70 - 90%Highly effective at coating surfaces and shielding non-specific interactions.[8][9]
Tween-20 0.05% (v/v)20 - 40%Effective for disrupting hydrophobic interactions. Often used in combination with BSA.[8][15]
BSA + Tween-20 1.0% + 0.05%75 - 95%A combination of blocking agents is often the most effective strategy.[8]

Table 2: Influence of Assay Parameters on Signal-to-Noise Ratio

ParameterCondition ACondition BExpected Outcome
Incubation Temp. Room Temp (22°C)4°CCondition B may decrease NSB but will likely require a longer incubation time to reach equilibrium.[11]
Buffer Ionic Strength 50 mM NaCl150 mM NaClCondition B can reduce NSB by shielding electrostatic interactions between the peptide and charged surfaces.[10]
Membrane Protein 100 µg / well20 µg / wellCondition B may improve the signal-to-noise ratio if high NSB was caused by excessive protein.[6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1R

This protocol provides a framework for determining the binding affinity of unlabeled [Dehydro-Pro4] Substance P (4-11) by competing against a radiolabeled NK1R ligand (e.g., [¹²⁵I]-Substance P).

1. Reagents and Buffers:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, 25 µM Phosphoramidon, 0.025% Bacitracin.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[14]

  • Radioligand: [¹²⁵I]-Substance P at a working concentration equal to its Kd (e.g., 0.04 nM).[14]

  • Competitor: Unlabeled [Dehydro-Pro4] Substance P (4-11) stock solution.

  • Receptor Source: Cell membranes from a cell line expressing human NK1R (e.g., HEK293 or U373 MG cells).[4][16]

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known NK1R antagonist (e.g., L-703,606) or unlabeled Substance P.[14]

2. Membrane Preparation:

  • Culture and harvest cells expressing the NK1 receptor.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize cells and centrifuge at low speed (e.g., 500 x g) to remove nuclei.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).

3. Assay Procedure (96-well format):

  • Pre-soak a GF/C filter plate in 0.3% polyethyleneimine (PEI) for at least 30 minutes.[14]

  • Set up the assay plate with the following additions in a total volume of 200 µL:

    • Total Binding Wells: 25 µL Binding Buffer, 25 µL Radioligand, 150 µL diluted membranes.

    • Non-Specific Binding Wells: 25 µL Non-Specific Binding Control, 25 µL Radioligand, 150 µL diluted membranes.

    • Competition Wells: 25 µL of unlabeled [Dehydro-Pro4] Substance P (4-11) at various concentrations, 25 µL Radioligand, 150 µL diluted membranes.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[14]

  • Rapidly terminate the reaction by vacuum filtration over the pre-soaked GF/C filter plate.

  • Wash the filters 5-9 times with 500 µL of ice-cold Wash Buffer per well.[14]

  • Allow filters to dry, then add scintillation cocktail and quantify bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G Troubleshooting High Non-Specific Binding start High NSB Observed q_buffer Is Assay Buffer Optimized? start->q_buffer s_buffer Add/Optimize BSA (1%) and Tween-20 (0.05%) q_buffer->s_buffer No q_incubation Are Incubation Conditions Optimized? q_buffer->q_incubation Yes s_buffer->q_incubation s_incubation Reduce Time/Temp. Perform Kinetic Assay q_incubation->s_incubation No q_filters Are Filters Pre-treated? q_incubation->q_filters Yes s_incubation->q_filters s_filters Pre-soak Filters in 0.3% PEI q_filters->s_filters No q_washing Is Washing Sufficient? q_filters->q_washing Yes s_filters->q_washing s_washing Increase Wash Steps and Volume (Ice-Cold) q_washing->s_washing No end_node NSB Minimized q_washing->end_node Yes s_washing->end_node

Caption: A decision tree for troubleshooting high non-specific binding.

G Competitive Binding Assay Workflow prep Prepare Reagents (Buffers, Ligands) plate Set Up Assay Plate (Total, NSB, Competition) prep->plate membranes Prepare NK1R Membranes membranes->plate incubate Incubate to Reach Equilibrium plate->incubate filter_wash Filter and Wash (Rapidly, Ice-Cold) incubate->filter_wash count Quantify Bound Radioactivity filter_wash->count analyze Analyze Data (IC50 -> Ki) count->analyze G Substance P / NK1R Signaling Pathway SP Substance P Fragment NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation) Ca->Response PKC->Response

References

How to control for vehicle effects when using [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Dehydro-Pro4] Substance P (4-11). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this peptide in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is [Dehydro-Pro4] Substance P (4-11) and what is its primary mechanism of action?

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P.[1][2] Substance P is a neuropeptide that plays a significant role in various biological processes, including nociception (pain perception), inflammation, and immune responses.[1][3] It exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor.[3] Activation of NK1R can trigger downstream signaling cascades involving inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP).[4] Analogs like [Dehydro-Pro4] Substance P (4-11) are often designed to act as antagonists, blocking the binding of endogenous Substance P to its receptor and thereby inhibiting its effects.[5][6]

Q2: How should I dissolve lyophilized [Dehydro-Pro4] Substance P (4-11)?

The solubility of a peptide is determined by its amino acid sequence and overall charge. To properly dissolve your peptide, follow these general steps:

  • Assess the Peptide's Properties: Determine if the peptide is acidic, basic, or neutral. This can be estimated by summing the charges of the acidic (Asp, Glu) and basic (Lys, Arg, His) residues.

  • Initial Dissolution Attempt: For most peptides, the first solvent to try is sterile, high-purity water.[7]

  • For Hydrophobic Peptides: [Dehydro-Pro4] Substance P (4-11) contains several hydrophobic residues, which may limit its aqueous solubility. If it does not dissolve in water, a common strategy is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add this stock solution to your aqueous buffer or saline with gentle vortexing.[8] It is crucial to keep the final concentration of the organic solvent in your working solution as low as possible (ideally <1% for in vitro cell-based assays and <10% for in vivo injections) to avoid solvent-induced toxicity.[9][10]

  • Gentle Handling: Always use gentle mixing, such as slow vortexing or inversion, to dissolve the peptide.[11] Avoid vigorous shaking, which can cause aggregation. Sonication can also be used to aid dissolution.[7]

Q3: What vehicle should I use for in vivo administration of [Dehydro-Pro4] Substance P (4-11)?

The choice of vehicle is critical for the success of your in vivo experiments and depends on the peptide's solubility, the route of administration, and the experimental design.

  • Aqueous Vehicles: If the peptide is sufficiently soluble, sterile 0.9% saline is a common and generally well-tolerated vehicle for injections.[12][13] Phosphate-buffered saline (PBS) can also be used, but be mindful of potential buffer-induced effects.

  • Co-Solvent Systems: For peptides with low aqueous solubility, a co-solvent system is often necessary. A common approach is to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the final injection volume with sterile saline.[9] Other co-solvents like polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol can also be used, but their potential for toxicity must be considered.[14]

It is imperative to always include a vehicle control group in your experiment. This group receives the exact same vehicle preparation (including the same final concentration of any organic solvents) but without the peptide. This allows you to differentiate the effects of the peptide from any biological effects of the vehicle itself.[9][15][16]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Peptide will not dissolve or precipitates out of solution. 1. Incorrect solvent choice. 2. Peptide has reached its solubility limit. 3. pH of the solution is at the peptide's isoelectric point.1. Review peptide dissolution guidelines. Try dissolving in a small amount of DMSO first, then diluting with your aqueous buffer.[8] 2. Prepare a more dilute solution. 3. Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[7][17]
Vehicle control group shows significant physiological or behavioral changes (e.g., sedation, inflammation at injection site). 1. Inherent toxicity of the vehicle. 2. High concentration of organic solvent (e.g., DMSO). 3. Irritation from non-physiological pH or osmolality.1. Reduce the concentration of the organic solvent in the final injection volume. A pilot study to determine the maximum tolerated concentration is recommended.[16] 2. For DMSO, aim for a final concentration of 10% or less for in vivo injections.[9] 3. Consider alternative, less toxic vehicles. 4. Ensure the pH of the final solution is close to physiological (pH 7.4) and that the solution is isotonic, especially for parenteral routes.[16]
Inconsistent or non-reproducible results between experiments. 1. Peptide degradation. 2. Improper storage of stock solutions. 3. Variability in vehicle preparation.1. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[18] 2. Store lyophilized peptide at -20°C or -80°C.[8] Store stock solutions at -20°C. 3. Follow a standardized protocol (SOP) for vehicle and peptide solution preparation to ensure consistency across all experiments.

Experimental Protocols

Protocol 1: Preparation of [Dehydro-Pro4] Substance P (4-11) for In Vivo Injection

This protocol provides a general guideline for preparing the peptide in a co-solvent vehicle system.

Materials:

  • Lyophilized [Dehydro-Pro4] Substance P (4-11)

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Prepare High-Concentration Stock:

    • Carefully weigh the desired amount of peptide.

    • Add a minimal volume of 100% DMSO to the peptide to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex or sonicate until the peptide is fully dissolved. Visually inspect to ensure no particulates are present.

  • Prepare Final Injection Solution:

    • In a separate sterile tube, add the required volume of sterile 0.9% saline.

    • While gently vortexing the saline, slowly add the appropriate volume of the DMSO stock solution to achieve the final desired peptide concentration.

    • Important: Ensure the final concentration of DMSO in the injection solution does not exceed 10%. For example, to prepare 1 mL of injection solution with 10% DMSO, you would add 100 µL of your peptide-in-DMSO stock to 900 µL of saline.

  • Prepare Vehicle Control:

    • In another sterile tube, prepare the vehicle control by adding the same volume of 100% DMSO to the same volume of sterile 0.9% saline as used for the final injection solution, but without the peptide. For the example above, this would be 100 µL of DMSO mixed with 900 µL of saline.

  • Administration:

    • Administer the prepared peptide solution and the vehicle control solution to the respective animal groups at the same volume, by the same route, and at the same time.

    • Use the solutions immediately after preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_control_prep Vehicle Control Preparation start Lyophilized Peptide dissolve Dissolve in 100% DMSO (High Concentration Stock) start->dissolve Step 1 dilute Dilute with 0.9% Saline (Final Injection Solution) dissolve->dilute Step 2 inject_test Administer to Test Group dilute->inject_test Step 3 dmso 100% DMSO mix Mix DMSO and Saline (Same final % as Test Article) dmso->mix saline 0.9% Saline saline->mix inject_control Administer to Vehicle Control Group mix->inject_control Step 3

Caption: Experimental workflow for preparing and administering [Dehydro-Pro4] Substance P (4-11) with a vehicle control.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling SP Substance P (or Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [Dehydro-Pro4] Substance P (4-11) Antagonist->NK1R Binds & Blocks G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 / DAG Second Messengers PLC->IP3_DAG Generates Response Cellular Response (e.g., Inflammation, Pain Signal) IP3_DAG->Response Leads to

Caption: Simplified signaling pathway of Substance P via the NK1 receptor and the antagonistic action of [Dehydro-Pro4] Substance P (4-11).

References

[Dehydro-Pro4] Substance P (4-11) antagonist versus agonist activity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Dehydro-Pro4] Substance P (4-11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this peptide, with a focus on troubleshooting potential discrepancies in antagonist versus agonist activity.

Frequently Asked Questions (FAQs)

Q1: What is [Dehydro-Pro4] Substance P (4-11) and what is its expected activity?

[Dehydro-Pro4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P (SP). The modification at the proline-4 position is intended to confer antagonist properties at the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P. Therefore, it is expected to act as a competitive antagonist, blocking the effects of Substance P and other NK1 receptor agonists.

Q2: Why am I observing partial agonist activity with [Dehydro-Pro4] Substance P (4-11) when I expect it to be a pure antagonist?

Dual agonist/antagonist activity can sometimes be observed with peptide analogs. This can be influenced by several factors including:

  • Receptor Subtype and Splice Variants: The activity of the compound may vary between different NK1 receptor splice variants.

  • Cellular Context and Receptor Density: The level of receptor expression in your experimental system can influence the observed activity. In systems with high receptor reserves, a partial agonist might appear to have full agonist activity.

  • Assay Conditions: The sensitivity and specific parameters of your assay (e.g., incubation time, temperature, presence of co-factors) can impact the functional outcome.

Q3: My results with [Dehydro-Pro4] Substance P (4-11) are not consistent across experiments. What could be the cause?

Inconsistent results are a common challenge in peptide-based assays. Key factors to consider include:

  • Peptide Stability and Handling: Peptides can be susceptible to degradation. Ensure proper storage (lyophilized at -20°C or colder) and handling (use of low-protein-binding tubes, minimize freeze-thaw cycles).

  • Solvent and Dilution: The choice of solvent for reconstitution and subsequent dilutions can affect peptide solubility and stability. It is crucial to follow the manufacturer's recommendations.

  • Experimental System Variability: Passage number of cells, cell density, and health of the cells can all contribute to variability.

Q4: How can I confirm the antagonist activity of my batch of [Dehydro-Pro4] Substance P (4-11)?

To confirm antagonist activity, a classical pharmacological approach is recommended. This involves generating a dose-response curve for a known NK1 receptor agonist (like Substance P) in the absence and presence of increasing concentrations of [Dehydro-Pro4] Substance P (4-11). A competitive antagonist will cause a rightward shift in the agonist dose-response curve without affecting the maximal response.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity

Symptoms:

  • Application of [Dehydro-Pro4] Substance P (4-11) alone elicits a response (e.g., calcium mobilization, downstream signaling activation).

  • The observed response is typically of a lower magnitude than that of the full agonist, Substance P.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Partial Agonism In some cellular systems, the compound may act as a partial agonist. To test for this, perform a full dose-response curve of the compound and compare the maximal effect to that of Substance P.
Contamination of Peptide Stock Synthesize or purchase a fresh batch of the peptide from a reputable supplier. Ensure that the purity of the peptide is high (>95%).
Assay Artifact Rule out any non-specific effects of the vehicle or high concentrations of the peptide on your assay readout. Run appropriate vehicle controls.
Receptor Overexpression System If using a cell line that overexpresses the NK1 receptor, the high receptor density can amplify any weak intrinsic agonistic activity. Consider using a cell line with endogenous or lower levels of receptor expression.
Issue 2: Lack of Antagonist Activity or Weak Potency

Symptoms:

  • [Dehydro-Pro4] Substance P (4-11) fails to inhibit the response to an NK1 receptor agonist.

  • A very high concentration of the peptide is required to see any antagonist effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh stock solutions from lyophilized powder for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.
Incorrect Peptide Concentration Verify the concentration of your stock solution. If possible, perform a concentration determination using a method like amino acid analysis.
Insufficient Pre-incubation Time For competitive antagonists, pre-incubating the cells with the antagonist before adding the agonist is crucial. Optimize the pre-incubation time (typically 15-30 minutes).
High Agonist Concentration The concentration of the agonist used to challenge the system can affect the apparent potency of the antagonist. Use an agonist concentration that gives a submaximal response (e.g., EC50 or EC80).
Assay Sensitivity Ensure your assay has a good signal-to-noise ratio and is sensitive enough to detect subtle changes in agonist response.

Experimental Protocols

Radioligand Binding Assay to Determine Affinity

This protocol is designed to determine the binding affinity (Ki) of [Dehydro-Pro4] Substance P (4-11) for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • Radiolabeled Substance P (e.g., [125I]Tyr8-Substance P).

  • [Dehydro-Pro4] Substance P (4-11).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 50 µL of increasing concentrations of unlabeled [Dehydro-Pro4] Substance P (4-11) (for competition curve) or binding buffer (for total binding).

  • For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Add 50 µL of radiolabeled Substance P at a concentration close to its Kd.

  • Add 50 µL of cell membrane preparation (protein concentration to be optimized).

  • Incubate at room temperature for 60 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through GF/C filters pre-soaked in wash buffer.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the IC50, which can then be converted to a Ki value.

Calcium Mobilization Assay to Assess Functional Activity

This protocol measures the ability of [Dehydro-Pro4] Substance P (4-11) to act as an agonist or antagonist by monitoring changes in intracellular calcium.

Materials:

  • Cells expressing the NK1 receptor (e.g., U373 MG cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Substance P.

  • [Dehydro-Pro4] Substance P (4-11).

  • Fluorescence plate reader with automated injection.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • To assess antagonist activity, pre-incubate the cells with various concentrations of [Dehydro-Pro4] Substance P (4-11) for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject Substance P (at its EC80 concentration for antagonist testing) or [Dehydro-Pro4] Substance P (4-11) (for agonist testing) and immediately begin recording the fluorescence signal over time.

  • Analyze the data by calculating the peak fluorescence response relative to the baseline.

Data Presentation

Table 1: Example Data for a Competitive Antagonist in a Radioligand Binding Assay

[Dehydro-Pro4] SP (4-11) (M)% Specific Binding
1.00E-1098.2
1.00E-0995.1
1.00E-0875.4
1.00E-0750.3
1.00E-0624.8
1.00E-055.2

Table 2: Example Data for a Competitive Antagonist in a Functional Assay (Schild Analysis)

Agonist (Substance P) (M)Response (% of Max) without AntagonistResponse (% of Max) with 1 µM Antagonist
1.00E-1010.52.1
1.00E-0948.915.3
1.00E-0885.252.1
1.00E-0799.187.6
1.00E-06100.099.5

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist [Dehydro-Pro4] SP (4-11) (Antagonist) Antagonist->NK1R Binds and Blocks Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Activates

Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.

experimental_workflow cluster_antagonist Antagonist Activity Workflow cluster_agonist Agonist Activity Workflow A1 Prepare NK1R-expressing cells A2 Pre-incubate with [Dehydro-Pro4] SP (4-11) A1->A2 A3 Stimulate with Substance P (agonist) A2->A3 A4 Measure cellular response (e.g., Calcium flux) A3->A4 A5 Analyze for inhibition of agonist response A4->A5 B1 Prepare NK1R-expressing cells B2 Apply [Dehydro-Pro4] SP (4-11) alone B1->B2 B3 Measure cellular response (e.g., Calcium flux) B2->B3 B4 Analyze for direct activation B3->B4

Caption: Workflow for Assessing Antagonist vs. Agonist Activity.

troubleshooting_logic Start Unexpected Agonist Activity Observed? Yes Yes Start->Yes No No Start->No CheckPurity Check Peptide Purity and Integrity Yes->CheckPurity First Step ExpectedResult Proceed with Antagonist Characterization No->ExpectedResult CheckControls Run Vehicle and Assay Controls CheckPurity->CheckControls CheckSystem Evaluate Cell System (Receptor Density) CheckControls->CheckSystem PartialAgonism Conclude Partial Agonism in this System CheckSystem->PartialAgonism

Caption: Troubleshooting Logic for Unexpected Agonist Activity.

Technical Support Center: Best Practices for Handling and Storing Lyophilized Peptide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and reconstitution of lyophilized peptide compounds. Adherence to these best practices is critical for ensuring peptide integrity, experimental reproducibility, and the overall success of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized peptides upon arrival?

For long-term storage, lyophilized peptides should be kept in a freezer at -20°C or, preferably, -80°C.[1][2][3][4] This minimizes degradation and can preserve peptide integrity for years.[3][4][5] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable for most peptides.[6] Always store peptides away from bright light and in a dry environment, as they can be hygroscopic (absorb moisture from the air).[2][6][7]

Q2: How long can I expect my lyophilized peptide to be stable?

The stability of a lyophilized peptide is sequence-dependent.[5] However, when stored correctly at -20°C or -80°C, most lyophilized peptides can be stable for several years.[1][5] Peptides containing residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more susceptible to degradation and may have a shorter shelf-life.[5][6]

Q3: What precautions should I take before opening a vial of lyophilized peptide?

Before opening, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[6][7] This simple step prevents the condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.[6][7]

Q4: My reconstituted peptide solution is cloudy. What should I do?

Cloudiness in a reconstituted peptide solution can indicate several issues, including incomplete dissolution, aggregation, or contamination.[8] Do not proceed with your experiment.[8] Review your reconstitution protocol, ensure you are using the correct solvent and that the peptide has had sufficient time to dissolve with gentle agitation. If the issue persists, it may be necessary to try a different solvent or consult the troubleshooting guide below.

Q5: How many times can I freeze and thaw my reconstituted peptide solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation, particularly through aggregation.[2][9][10] The best practice is to aliquot the reconstituted peptide solution into single-use volumes before freezing.[9][10][11]

Troubleshooting Guides

Issue 1: The lyophilized peptide will not dissolve.

Possible Causes:

  • Incorrect Solvent: The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent.

  • Hydrophobicity: Peptides with a high percentage of hydrophobic residues can be difficult to dissolve in aqueous solutions.[12]

  • Aggregation: The peptide may have aggregated, making it resistant to dissolution.

Solutions:

  • Verify the correct solvent: Check the manufacturer's datasheet for the recommended solvent.

  • pH Adjustment: For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), an acidic buffer may be required.[13]

  • Organic Solvents: For hydrophobic peptides, you may need to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) and then slowly add the aqueous buffer.[12][13]

  • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[12]

  • Gentle Heating: Cautious and gentle warming of the solution may improve solubility for some peptides, but be aware that excessive heat can cause degradation.[12]

Issue 2: Inconsistent experimental results with the same batch of peptide.

Possible Causes:

  • Peptide Degradation: Improper storage or handling of the lyophilized or reconstituted peptide can lead to degradation.

  • Inaccurate Concentration: Incomplete dissolution or loss of peptide due to adsorption to the vial can result in a lower effective concentration.

  • Repeated Freeze-Thaw Cycles: As mentioned, this can degrade the peptide and affect its activity.[2][9][10]

Solutions:

  • Review Storage and Handling Procedures: Ensure that both the lyophilized and reconstituted peptides are stored at the correct temperatures and protected from moisture and light.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your reconstituted peptide to avoid multiple freeze-thaw cycles.[9][10][11]

  • Use Low-Protein-Binding Tubes: When aliquoting, use low-protein-binding microcentrifuge tubes to minimize loss of peptide.[10]

  • Freshly Prepare Working Solutions: For the most consistent results, prepare your final working solutions fresh from a thawed aliquot for each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized Peptides

Storage DurationTemperatureKey Considerations
Long-term (Years) -80°C or -20°CProtect from moisture and light.[1][2][3][4]
Short-term (Weeks to Months) 4°CAcceptable for most peptides, but freezing is preferred for extended periods.[6]
Room Temperature AmbientNot recommended for storage, but most lyophilized peptides are stable for short-term shipping.

Table 2: Stability of Reconstituted Peptides

Storage ConditionTypical StabilityBest Practices
-80°C or -20°C Weeks to MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[9][10][11]
2-8°C Days to a WeekNot recommended for long-term storage due to risk of degradation and microbial growth.[10][11]
Room Temperature HoursNot recommended for storage.

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized Peptide

This protocol outlines the standard procedure for reconstituting a lyophilized peptide to create a stock solution.

Materials:

  • Vial of lyophilized peptide

  • Appropriate sterile solvent (e.g., sterile distilled water, DMSO, or a suitable buffer)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Desiccator

Procedure:

  • Equilibrate the Peptide Vial: Remove the vial of lyophilized peptide from the freezer or refrigerator and place it in a desiccator to allow it to warm to room temperature before opening. This prevents moisture condensation.[6][7]

  • Prepare the Solvent: Ensure your chosen solvent is sterile and at room temperature.

  • Add Solvent to the Vial: Using a sterile pipette, add the calculated volume of solvent to the vial. To minimize foaming, gently dispense the solvent down the side of the vial.[14]

  • Dissolve the Peptide: Gently swirl or vortex the vial until the peptide is completely dissolved.[15] For peptides that are difficult to dissolve, brief sonication may be applied.[12]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[16]

  • Aliquoting (Recommended): If the entire stock solution will not be used in a single experiment, immediately aliquot the solution into single-use, sterile, low-protein-binding microcentrifuge tubes.[9][10][11]

  • Storage: Store the aliquots at -20°C or -80°C until use.[10]

Mandatory Visualization

G cluster_storage Lyophilized Peptide Handling Workflow cluster_use Peptide Usage receive Receive Lyophilized Peptide store Store at -20°C or -80°C receive->store Long-term Storage equilibrate Equilibrate to Room Temperature in Desiccator store->equilibrate Before Use reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute use_immediately Use Immediately in Experiment reconstitute->use_immediately If using all at once aliquot Aliquot into Single-Use Volumes reconstitute->aliquot For multiple experiments store_frozen Store Aliquots at -20°C or -80°C aliquot->store_frozen

Caption: General workflow for handling lyophilized peptides.

G action_node action_node start Peptide Insoluble in Water? charge Check Peptide Charge start->charge hydrophobic High Hydrophobicity? charge->hydrophobic Neutral Peptide acidic_buffer Use Acidic Buffer charge->acidic_buffer Basic Peptide basic_buffer Use Basic Buffer charge->basic_buffer Acidic Peptide organic_solvent Use Minimal Organic Solvent (e.g., DMSO) hydrophobic->organic_solvent Yes sonicate Try Sonication hydrophobic->sonicate No success Peptide Dissolved acidic_buffer->success fail Consult Manufacturer acidic_buffer->fail basic_buffer->success basic_buffer->fail organic_solvent->success organic_solvent->fail sonicate->success sonicate->fail

Caption: Troubleshooting decision tree for peptide solubility.

G cluster_degradation Degradation Pathways peptide Stable Lyophilized Peptide hydrolysis Hydrolysis peptide->hydrolysis Moisture oxidation Oxidation peptide->oxidation Oxygen deamidation Deamidation peptide->deamidation pH, Temperature aggregation Aggregation peptide->aggregation Concentration, Freeze-Thaw degraded_peptide Degraded Peptide hydrolysis->degraded_peptide oxidation->degraded_peptide deamidation->degraded_peptide aggregation->degraded_peptide

Caption: Simplified peptide degradation pathways.

References

Validation & Comparative

A Comparative Guide to [Dehydro-Pro4] Substance P (4-11) and Other Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide antagonist, [Dehydro-Pro4] Substance P (4-11), with other well-characterized non-peptide tachykinin receptor antagonists. The tachykinin system, comprising neuropeptides like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective G protein-coupled receptors (NK1, NK2, and NK3), is implicated in a wide array of physiological and pathological processes, including pain, inflammation, and mood disorders.[1] The development of potent and selective antagonists for these receptors is a significant area of therapeutic research.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, NK3) are members of the G protein-coupled receptor (GPCR) superfamily.[2] Upon binding of their endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), these receptors primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This elevation in intracellular calcium is a hallmark of tachykinin receptor activation and is a common readout in functional assays.

Tachykinin_Signaling Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Increased Intracellular [Ca2+] ER->Ca_Cytosol Releases Ca2+ Ca_Store Ca2+ Store Cell_Response Cellular Responses (e.g., Neuronal Excitation, Contraction) Ca_Cytosol->Cell_Response PKC->Cell_Response

Caption: General Tachykinin Receptor Signaling Pathway.

Comparative Analysis of Tachykinin Receptor Antagonists

In contrast, non-peptide antagonists have been developed with high affinity and selectivity for specific tachykinin receptor subtypes.

Antagonist NameTypeTarget ReceptorBinding Affinity (Ki or IC50)Selectivity Profile
[D-Pro4, D-Trp7,9,10] SP (4-11) PeptideTachykininPotent competitive antagonist (specific values not cited)[3][4]Also antagonizes bombesin (B8815690) and cholecystokinin (B1591339) receptors[6]
Aprepitant Non-PeptideNK1IC50: 0.1 nM (human NK1)[7]>3,000-fold selective for NK1 over NK3 (IC50: 300 nM) and >45,000-fold over NK2 (IC50: 4,500 nM)[7]
Saredutant (SR 48968) Non-PeptideNK2pKi: 9.2 (human colon)[8]Highly selective for the NK2 receptor[9][10]
Osanetant (B1677505) (SR 142801) Non-PeptideNK3Ki: 0.8 nM [11]Potent and selective non-peptide antagonist for the NK3 receptor[12][13]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Peptide antagonists like the Substance P (4-11) analogue are valuable research tools but often face limitations for therapeutic use, such as metabolic instability and poor blood-brain barrier penetration.[7] Non-peptide antagonists like aprepitant, saredutant, and osanetant were designed to overcome these issues, exhibiting high affinity and oral bioavailability.[7][14] Aprepitant, for example, is an FDA-approved drug for the prevention of chemotherapy-induced nausea and vomiting.[2][14]

Key Experimental Methodologies

The characterization of tachykinin receptor antagonists relies on a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. It is the primary method for determining binding affinity (Ki or IC50).

Experimental Protocol:

  • Membrane Preparation: Tissues or cells expressing the tachykinin receptor of interest (e.g., CHO cells stably expressing human NK1 receptors) are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[15] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [¹²⁵I]Bolton-Hunter Substance P for NK1 receptors), and varying concentrations of the unlabeled antagonist being tested.[15][16]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[15]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[15]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.[15]

Calcium Mobilization Functional Assay

This cell-based assay measures the functional consequence of receptor activation—the release of intracellular calcium. It is used to determine whether a compound is an agonist or an antagonist and to quantify its potency.

Experimental Protocol:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the Gq-coupled tachykinin receptor of interest are seeded into 96- or 384-well black, clear-bottom plates and cultured overnight.[17]

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The cells are incubated (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cytoplasm.[17][18]

  • Antagonist Pre-incubation: For antagonist mode, the cells are pre-incubated with varying concentrations of the test antagonist for a specific period.

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR). The instrument adds a specific agonist (e.g., Substance P) to the wells and simultaneously measures the change in fluorescence intensity over time.[1][18]

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium concentration. For antagonists, the data are plotted as the agonist's response versus the agonist's concentration in the presence of different antagonist concentrations. This allows for the calculation of functional potency, often expressed as a pA2 or IC50 value.[11]

Experimental Workflow Visualization

The characterization of a novel tachykinin receptor antagonist typically follows a structured workflow, progressing from initial screening to detailed pharmacological profiling.

Workflow A Primary Screening: Radioligand Binding Assay B Determine IC50 / Ki (Binding Affinity) A->B C Secondary Screening: Functional Assay (e.g., Ca2+ Mobilization) B->C Hits D Determine Agonist/Antagonist Profile and Functional Potency (EC50/IC50) C->D E Selectivity Profiling: Test against other receptor subtypes (e.g., NK2, NK3) D->E Active Compounds F In Vivo Models (e.g., Behavior, Inflammation) E->F Selective Leads G Lead Optimization F->G

Caption: Workflow for Tachykinin Antagonist Characterization.

Conclusion

The comparison between [Dehydro-Pro4] Substance P (4-11) and non-peptide antagonists like aprepitant, saredutant, and osanetant highlights the fundamental differences between peptide-based and small molecule approaches to receptor antagonism. While peptide analogues such as [D-Pro4, D-Trp7,9,10] Substance P (4-11) are potent tools for elucidating the roles of tachykinin receptors in biological systems, they may exhibit lower selectivity.[3][6] In contrast, non-peptide antagonists have been successfully developed with high affinity and remarkable subtype selectivity, leading to clinically approved therapeutics like aprepitant.[7] The selection of an appropriate antagonist depends heavily on the research or therapeutic goal, with peptide antagonists remaining valuable for in vitro studies and non-peptide agents being more suitable for in vivo applications and drug development.

References

A Comparative Guide to Substance P Antagonists: [Dehydro-Pro4] Substance P (4-11) and Spantide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two Substance P (SP) antagonists: [Dehydro-Pro4] Substance P (4-11) and Spantide. Due to a lack of direct comparative studies in the scientific literature, this document summarizes the available functional data for each compound individually to facilitate informed decisions in research and development.

Introduction to Substance P and its Antagonists

Substance P is a neuropeptide that plays a crucial role in pain transmission, inflammation, and immune responses.[1] It exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor initiates downstream signaling cascades involving second messengers such as inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).[1] Antagonists of the NK1 receptor are of significant interest for their therapeutic potential in various pathological conditions.

Overview of the Antagonists

[Dehydro-Pro4] Substance P (4-11) is a modified fragment of Substance P. However, there is a notable scarcity of published functional data for this specific analog, preventing a detailed quantitative comparison.

Spantide refers to a family of synthetic Substance P antagonists, with Spantide I, II, and III being the most studied. These are competitive antagonists at NK1 and NK2 receptors. Among them, Spantide II has been identified as a particularly potent antagonist with a lower propensity for inducing histamine (B1213489) release compared to Spantide I.[1]

Quantitative Comparison of Antagonist Potency

The following table summarizes the available quantitative data for Spantide I and Spantide II from functional assays. No quantitative data for [Dehydro-Pro4] Substance P (4-11) could be retrieved from the available literature.

AntagonistAssay SystemAgonistParameterValueReference
Spantide I Guinea Pig Taenia ColiSubstance PpA27.0[1]
Spantide II Guinea Pig Taenia ColiSubstance PpA27.7[1]
Spantide I Rabbit Iris SphincterElectrical StimulationpIC505.1[1]
Spantide II Rabbit Iris SphincterElectrical StimulationpIC506.0[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The pIC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% inhibition of the maximal response.

Experimental Protocols

Guinea Pig Taenia Coli Contraction Assay

This ex vivo assay is a classic method for characterizing the potency of Substance P receptor antagonists.

  • Tissue Preparation: A segment of the taenia coli, a smooth muscle strip from the guinea pig large intestine, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Recording of Contractions: The muscle strip is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of Substance P to the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Spantide) for a predetermined period.

  • Shift in Agonist Response: A second Substance P concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value of the antagonist, providing a measure of its potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Substance P signaling pathway and a typical workflow for a functional antagonism assay.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Substance P Signaling Pathway.

Functional_Antagonism_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Preparation (e.g., Guinea Pig Ileum) Agonist_CRC Generate Agonist (Substance P) Concentration-Response Curve Tissue_Prep->Agonist_CRC Wash Wash Agonist_CRC->Wash Antagonist_Inc Incubate with Antagonist ([Dehydro-Pro4] SP (4-11) or Spantide) Wash->Antagonist_Inc Agonist_CRC_Ant Generate Agonist Concentration-Response Curve in presence of Antagonist Antagonist_Inc->Agonist_CRC_Ant Schild_Plot Schild Plot Analysis Agonist_CRC_Ant->Schild_Plot pA2_Calc Calculate pA2 value Schild_Plot->pA2_Calc

Caption: Functional Antagonism Assay Workflow.

Conclusion

While a direct, head-to-head comparison of [Dehydro-Pro4] Substance P (4-11) and Spantide in functional assays is not currently available in the public domain, the existing literature indicates that Spantide, and particularly Spantide II, is a well-characterized and potent competitive antagonist of the NK1 receptor. Researchers and drug developers are encouraged to consider the available potency data for the Spantide family when selecting a Substance P antagonist for their studies. Further research is warranted to elucidate the functional activity of [Dehydro-Pro4] Substance P (4-11) to enable a comprehensive comparative assessment.

References

A Comparative Guide to the Efficacy of [Dehydro-Pro4] Substance P (4-11) and Non-Peptide NK1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of the peptide-based antagonist, [Dehydro-Pro4] Substance P (4-11), and clinically established non-peptide neurokinin-1 receptor (NK1R) antagonists. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis supported by available experimental data to inform future research and development.

Executive Summary

The neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P, is a key target in the development of therapies for a range of conditions including chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation.[1][2][3] Antagonists of this receptor can be broadly categorized into two classes: peptide-based antagonists, such as derivatives of Substance P itself, and non-peptide antagonists, which are small molecule compounds.

While both classes of compounds aim to block the action of Substance P at the NK1R, they exhibit fundamental differences in their pharmacological profiles. Non-peptide antagonists have seen significant clinical success, with several compounds approved for therapeutic use.[4][5][6] In contrast, comprehensive, publicly available data on the specific efficacy of [Dehydro-Pro4] Substance P (4-11) is limited, preventing a direct quantitative comparison. This guide, therefore, presents a detailed analysis of the well-documented non-peptide NK1R antagonists and provides a qualitative comparison with the characteristics of peptide-based antagonists.

General Characteristics: Peptide vs. Non-Peptide Antagonists

FeaturePeptide Antagonists (e.g., [Dehydro-Pro4] Substance P (4-11))Non-Peptide Antagonists (e.g., Aprepitant, Rolapitant)
Structure Modified fragments of the endogenous ligand, Substance P.[7]Small, structurally diverse organic molecules.[8]
Oral Bioavailability Generally low due to enzymatic degradation in the gastrointestinal tract.Typically designed for good oral bioavailability.[5]
Metabolic Stability Prone to rapid degradation by peptidases, leading to a short half-life.[1]More stable with longer half-lives.[4][5]
Blood-Brain Barrier Penetration Limited ability to cross the blood-brain barrier.[1]Can be designed to effectively cross the blood-brain barrier.[1]
Specificity Can exhibit high specificity for the NK1R, but may also interact with other tachykinin receptors.High specificity for the NK1R over other neurokinin receptors.[1][9]

Quantitative Efficacy of Non-Peptide NK1R Antagonists

The following tables summarize the binding affinity and in vitro potency of two prominent non-peptide NK1R antagonists, Aprepitant and Rolapitant.

Table 1: Binding Affinity of Non-Peptide NK1R Antagonists
CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
Aprepitant Human NK1RRadioligand Binding-0.1[1]
Rolapitant Human NK1RRadioligand Binding0.66-[9][10]
Table 2: In Vitro Potency of Non-Peptide NK1R Antagonists
CompoundCell LineFunctional AssayReadoutPotencyReference
Aprepitant U373MG (human glioblastoma)Calcium MobilizationInhibition of Substance P-induced Ca2+ influxCompetitive antagonist[11]
Rolapitant CHO (Chinese Hamster Ovary) expressing human NK1RCalcium MobilizationInhibition of GR-73632-induced Ca2+ effluxCompetitive antagonist[9]

In Vivo Efficacy of Non-Peptide NK1R Antagonists

The in vivo efficacy of non-peptide NK1R antagonists has been demonstrated in various animal models.

Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelEfficacy ReadoutDosageRoute of AdministrationReference
Aprepitant GerbilInhibition of foot-tapping response3 µmol/kgi.p.[11]
Rolapitant GerbilAttenuation of GR-73632-induced foot-tapping0.03-1 mg/kgp.o.[9]
Rolapitant FerretBlockade of apomorphine (B128758) and cisplatin-induced emesis0.03-1 mg/kgp.o.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NK1R antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the NK1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells). The cells are grown to confluency, harvested, and homogenized in a buffer. The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended in an assay buffer.[12]

  • Binding Reaction: The membrane homogenate is incubated with a radiolabeled NK1R ligand (e.g., [3H]Substance P) and varying concentrations of the test compound.[12]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 20 minutes) to allow for binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonism of a test compound at the NK1 receptor.

Protocol:

  • Cell Culture: Cells endogenously expressing or stably transfected with the human NK1 receptor (e.g., U373MG or CHO cells) are cultured in appropriate media.[11]

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specified period.[11]

  • Agonist Stimulation: The cells are then stimulated with a known NK1R agonist (e.g., Substance P or GR-73632).[9][11]

  • Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[11]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and dose-response curves are generated to determine the potency of the antagonist (e.g., IC50 or pA2 value).

In Vivo Efficacy Model: Gerbil Foot-Tapping

Objective: To evaluate the central activity of an NK1R antagonist.

Protocol:

  • Animal Acclimatization: Gerbils are acclimatized to the testing environment.

  • Compound Administration: The test antagonist is administered to the gerbils via the desired route (e.g., intraperitoneal or oral).[11]

  • Agonist Challenge: After a specified pretreatment time, a centrally-acting NK1R agonist is administered.

  • Behavioral Observation: The number of foot-tapping responses is observed and counted for a defined period following the agonist challenge.[11]

  • Data Analysis: The ability of the antagonist to reduce the number of foot-taps compared to a vehicle-treated control group is determined. Dose-response relationships can be established to determine the in vivo potency of the antagonist.

Signaling Pathways and Experimental Workflow

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1R activates G-proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling involves the activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

NK1R_Signaling cluster_intracellular Intracellular Substance P Substance P NK1R NK1R Substance P->NK1R Gq Gq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 [Ca2+]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates MAPK MAPK/ERK Pathway Ca2->MAPK PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

NK1 Receptor Signaling Cascade
Experimental Workflow for Antagonist Characterization

The characterization of a novel NK1R antagonist typically follows a hierarchical workflow, starting with in vitro assays to determine binding and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_conclusion Outcome Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., Calcium Mobilization) (Determine IC50/pA2) Binding->Functional Confirm Functional Antagonism Efficacy Animal Model of Efficacy (e.g., Gerbil Foot-Tapping) Functional->Efficacy Assess In Vivo Activity PK Pharmacokinetic Studies (Determine half-life, bioavailability) Efficacy->PK Characterize Drug Disposition Lead Lead Candidate Selection Efficacy->Lead PK->Lead

Antagonist Characterization Workflow

References

Validating [Dehydro-Pro4] Substance P (4-11) Efficacy: A Comparative Guide Using NK1R Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the findings related to [Dehydro-Pro4] Substance P (4-11), a derivative of the C-terminal fragment of the neuropeptide Substance P (SP). The primary focus is on utilizing Neurokinin-1 Receptor (NK1R) knockout models to elucidate its mechanism of action and therapeutic potential. While direct experimental data for [Dehydro-Pro4] Substance P (4-11) is limited in publicly available literature, this guide offers a comparative analysis with the native ligand, Substance P, and other well-characterized NK1R antagonists. The provided experimental protocols and data tables serve as a blueprint for researchers to conduct their own validation studies.

Substance P is the endogenous ligand for the NK1R, a G-protein coupled receptor involved in a myriad of physiological processes including pain transmission, inflammation, and mood regulation.[1][2] The SP/NK1R system is a key player in the interplay between the nervous and immune systems.[3] Modifications to the Substance P peptide sequence, particularly at the N-terminal end of its fragments, have been explored to develop potent and selective antagonists for the NK1R. Several analogs of Substance P (4-11) with modifications at the proline residue at position 4 have been identified as NK1R antagonists.[4][5] This suggests that [Dehydro-Pro4] Substance P (4-11) is also likely to exhibit antagonist properties at the NK1R.

Data Presentation: Comparative Analysis of NK1R Ligands

To effectively validate the findings of [Dehydro-Pro4] Substance P (4-11), its performance should be benchmarked against the endogenous agonist (Substance P) and a known synthetic antagonist. The following tables provide a template for presenting such comparative data.

Table 1: Comparative Binding Affinities for the NK1 Receptor

CompoundLigand TypeReceptor SourceKi (nM)IC50 (nM)Reference
Substance PAgonistHuman NK1R~0.5-[6]
AprepitantAntagonistHuman NK1R~0.2-[1]
[D-Pro4,D-Trp7,9,10] SP (4-11)AntagonistGuinea Pig Ileum-- (pA2 = 7.53)[7]
[Dehydro-Pro4] SP (4-11) Hypothesized Antagonist (To Be Determined) (To Be Determined) (To Be Determined)

Note: pA2 is a measure of antagonist potency. A higher pA2 value indicates higher potency.

Table 2: Comparative Functional Activity at the NK1 Receptor

CompoundAssay TypeCell Line/TissueEC50 (nM) (Agonist)pA2 (Antagonist)Reference
Substance PInositol (B14025) Phosphate (B84403) AccumulationGuinea Pig Intestinal Muscle~20-200-[7]
Substance PCalcium MobilizationHEK293 cells expressing NK1R~1.0-[3]
[D-Pro4,D-Trp7,9,10] SP (4-11)Inhibition of SP-induced contractionGuinea Pig Ileum-7.53[7]
[Dehydro-Pro4] SP (4-11) (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Table 3: Comparative In Vivo Efficacy in Wild-Type vs. NK1R Knockout Mice

TreatmentAnimal ModelEndpointEffect in Wild-Type MiceEffect in NK1R Knockout MiceReference
Substance PPaw EdemaPaw Swelling VolumeIncreased paw edemaNo effect
NK1R Antagonist (e.g., Aprepitant)Chemotherapy-Induced EmesisNumber of emetic episodesReduced emesisNot applicable[1]
[Dehydro-Pro4] SP (4-11) (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Mandatory Visualization

Signaling Pathways

The interaction of Substance P with the NK1R activates downstream signaling cascades.[8] The primary pathways involve the coupling to Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase, respectively.[8][9] This results in an increase in intracellular calcium and cyclic AMP (cAMP).

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Increase IP3->Ca2 PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Downstream Downstream Cellular Responses (e.g., NF-κB activation) Ca2->Downstream PKC->Downstream PKA->Downstream

Caption: NK1R Signaling Pathway.

Experimental Workflow

Validating the effects of [Dehydro-Pro4] Substance P (4-11) requires a systematic approach, starting with in vitro characterization and progressing to in vivo studies using wild-type and NK1R knockout mice.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding NK1R Binding Assay (Determine Ki, IC50) Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50/pA2) Binding->Functional Confirm Activity WT_mice Wild-Type Mice Functional->WT_mice Proceed to In Vivo KO_mice NK1R Knockout Mice Functional->KO_mice Proceed to In Vivo Treatment_WT Administer [Dehydro-Pro4] SP (4-11) WT_mice->Treatment_WT Treatment_KO Administer [Dehydro-Pro4] SP (4-11) KO_mice->Treatment_KO Endpoint Measure Physiological Endpoint (e.g., Paw Edema, Behavior) Treatment_WT->Endpoint Treatment_KO->Endpoint Comparison Compare Responses between WT and KO Endpoint->Comparison

Caption: Experimental Workflow for Validation.

Experimental Protocols

NK1R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of [Dehydro-Pro4] Substance P (4-11) for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human NK1R.

  • Radioligand: [125I]-Substance P or [3H]-Substance P.

  • [Dehydro-Pro4] Substance P (4-11) and unlabeled Substance P.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a constant concentration of radioligand to each well.

  • For competition binding, add increasing concentrations of [Dehydro-Pro4] Substance P (4-11) or unlabeled Substance P. For saturation binding, add increasing concentrations of the radioligand.

  • To determine non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a set of wells.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd, Bmax, Ki, and IC50 values.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional activity (agonist EC50 or antagonist pA2) of [Dehydro-Pro4] Substance P (4-11) by measuring changes in intracellular calcium.

Materials:

  • Cells expressing NK1R (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • [Dehydro-Pro4] Substance P (4-11) and Substance P.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • To test for agonist activity, add increasing concentrations of [Dehydro-Pro4] Substance P (4-11) and measure the fluorescence change over time.

  • To test for antagonist activity, pre-incubate the cells with increasing concentrations of [Dehydro-Pro4] Substance P (4-11) for a short period before adding a fixed concentration of Substance P (e.g., its EC80).

  • Measure the fluorescence intensity using a plate reader or microscope with appropriate excitation and emission wavelengths.

  • Analyze the data to determine EC50 values for agonists or pA2 values for antagonists.

In Vivo Paw Edema Model

Objective: To assess the in vivo effect of [Dehydro-Pro4] Substance P (4-11) on inflammation in wild-type and NK1R knockout mice.

Materials:

  • Wild-type and NK1R knockout mice.

  • [Dehydro-Pro4] Substance P (4-11) and Substance P.

  • Saline solution.

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Acclimatize wild-type and NK1R knockout mice to the experimental conditions.

  • Measure the baseline paw volume or thickness of the right hind paw of each mouse.

  • Administer [Dehydro-Pro4] Substance P (4-11) or vehicle (if testing for antagonist effects) via an appropriate route (e.g., intraperitoneal or intravenous) at a predetermined time before the inflammatory challenge.

  • Induce paw edema by injecting a sub-plantar injection of Substance P or another inflammatory agent into the right hind paw.

  • Measure the paw volume or thickness at various time points after the injection (e.g., 15, 30, 60, 120 minutes).

  • Calculate the change in paw volume or thickness from baseline for each mouse.

  • Compare the inflammatory response between the different treatment groups in both wild-type and NK1R knockout mice. A lack of response to Substance P in the knockout mice validates the model. An attenuation of the inflammatory response by [Dehydro-Pro4] Substance P (4-11) in wild-type mice, but not in knockout mice, would confirm its NK1R-mediated antagonist activity in vivo.

References

Comparative Activity of [Dehydro-Pro4] Substance P (4-11) and Analogs in Cellular Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of Substance P (SP) analogs, with a focus on the C-terminal fragment (4-11). Due to the limited availability of public data on [Dehydro-Pro4] Substance P (4-11), this guide leverages data from closely related analogs to provide a predictive framework for its potential activity. All activities are primarily mediated through the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).

Comparative Binding Affinities and Functional Activities

Compound/AnalogCell Line/TissueAssay TypeLigand InhibitedParameterValueReference
[DAla4] Substance P (4-11)Rat brain cortex membranesRadioligand Binding¹²⁵I-Bolton Hunter-conjugated Substance PIC₅₀0.15 µM[1][2]
[DAla4] Substance P (4-11)Rat brain cortex membranesRadioligand Binding¹²⁵I-Bolton Hunter-conjugated EledoisinIC₅₀0.5 µM[1][2]
Substance PHuman NK1 receptor (CHO cells)Radioligand Binding¹²⁵I-Substance PKᵢ0.2 nM
SeptideRat brain synaptosomesRadioligand Binding¹²⁵I-Substance PKᵢ0.3 nM
[Sar9, Met(O2)11]-Substance PRat cerebral cortexRadioligand Binding¹²⁵I-Substance PKᵢ0.1 nM
Aprepitant (MK-869)Human NK1 receptor (IMR-90 cells)Radioligand Binding¹²⁵I-Substance PKᵢ0.1 nM

Note: IC₅₀ and Kᵢ values should be compared with caution across different studies due to variations in experimental conditions.

Structure-Activity Relationship of C-Terminal Substance P Analogs

Structure-activity relationship studies reveal the importance of specific residues in the C-terminal fragment of Substance P for its biological function. The C-terminal pentapeptide and hexapeptide sequences are considered the minimal fragments that retain significant biological activity. In general, the C-terminal amide group is critical for activity, and even minor modifications can lead to a significant loss of potency[3]. The octapeptide fragment of Substance P has been shown to be the most potent among the C-terminal fragments in some assay systems[4]. The hydrophobic C-terminal region is essential for stimulating the NK1 receptor.

Signaling Pathways of the NK1 Receptor

Activation of the NK1 receptor by Substance P or its agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gs G-proteins[5]. This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[5]. These events can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell proliferation, migration, and survival.

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P / Analog NK1R NK1 Receptor SP->NK1R Binding Gq Gq/11 NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Ca_Cytosol->MAPK_Cascade Activation PKC->MAPK_Cascade Activation Cellular_Response Cellular Responses (Proliferation, Migration, etc.) MAPK_Cascade->Cellular_Response Leads to

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

To facilitate the comparison of [Dehydro-Pro4] Substance P (4-11) with other analogs, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (from cells expressing NK1R) Incubation Incubate: Membranes + Radioligand + Test Compound (varying conc.) Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [¹²⁵I]SP) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (e.g., [Dehydro-Pro4] SP(4-11)) Compound_Prep->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting (measure bound radioactivity) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells expressing the NK1 receptor (e.g., CHO, HEK293, U373 MG) to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order: assay buffer, membrane preparation, unlabeled test compound at various concentrations, and a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]Tyr⁸-SP).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist or antagonist by detecting changes in intracellular calcium concentration ([Ca²⁺]i).

Calcium_Mobilization_Workflow Cell_Seeding Seed cells expressing NK1R in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Baseline_Reading Measure baseline fluorescence Incubation->Baseline_Reading Compound_Addition Add test compound (agonist or antagonist + agonist) Baseline_Reading->Compound_Addition Kinetic_Reading Measure fluorescence kinetically (e.g., using a FLIPR) Compound_Addition->Kinetic_Reading Data_Analysis Analyze fluorescence change to determine EC₅₀ or IC₅₀ Kinetic_Reading->Data_Analysis

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells stably or transiently expressing the NK1 receptor (e.g., CHO, HEK293) into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • For agonist testing: Add varying concentrations of the test compound and monitor the change in fluorescence over time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., Substance P) and monitor the fluorescence change.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

References

A Comparative Analysis of Substance P Fragments in Neurokinin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Substance P fragments on neurokinin receptor signaling, supported by experimental data and detailed protocols.

Substance P (SP), an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes through its interaction with neurokinin receptors (NKRs), primarily the neurokinin-1 receptor (NK1R). The activation of NK1R by SP is not an all-or-nothing event; fragments of the parent peptide exhibit distinct binding affinities and functional activities, leading to biased signaling with significant implications for drug discovery and therapeutic development. This guide provides a comparative analysis of these fragments, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Structure-Activity Relationship: The Primacy of the C-Terminus

The biological activity of Substance P is predominantly dictated by its C-terminal sequence. The C-terminal pentapeptide, SP(7-11), is widely recognized as the minimal fragment required for high-affinity binding to the NK1R and subsequent receptor activation. In contrast, N-terminal fragments of Substance P generally exhibit significantly lower binding affinity.

Quantitative Comparison of Receptor Binding and Functional Potency

The interaction of Substance P and its fragments with the NK1R can be quantified through binding affinity (Ki or Kd) and functional potency (EC50). Binding assays, typically employing radiolabeled ligands, measure the affinity of a compound for the receptor, while functional assays assess the concentration required to elicit a half-maximal biological response, such as intracellular calcium mobilization or cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

LigandBinding Affinity (IC50) vs. [3H]SPGq Activation (Calcium Mobilization) EC50Gs Activation (cAMP Accumulation) EC50Reference(s)
Substance P (1-11)11.8 nM~3.16 nM (-logEC50 = 8.5)~15.8 nM (-logEC50 = 7.8)[1]
SP Fragment (1-7)> 10,000 nMNot ActiveNot Active[1]
SP Fragment (5-11)> 10,000 nMWeakly Active (data not shown)Weakly Active (data not shown)[1]
SP Fragment (6-11)Data not available~8.51 nM (-logEC50 = 8.07)~166 nM (-logEC50 = 6.78)

Table 1: Comparative binding affinity and functional potency of Substance P and its fragments at the NK1 receptor. Note that lower IC50 and EC50 values indicate higher affinity and potency, respectively.

The data clearly illustrates that while the full-length Substance P potently activates both Gq and Gs signaling pathways, the C-terminal fragment SP(6-11) shows a significant bias towards the Gq pathway, being approximately 20-fold less potent in activating the Gs-mediated cAMP accumulation. N-terminal fragments, such as SP(1-7), show negligible binding affinity and functional activity.

Signaling Pathways of NK1 Receptor Activation

Upon binding of Substance P or its active fragments, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The two primary signaling cascades initiated by NK1R activation are the Gq/11 and Gs pathways.

Gq-Mediated Pathway

The Gq-mediated pathway is considered the canonical signaling route for NK1R. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P or Fragment NK1R NK1 Receptor SP->NK1R Gq Gαq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effectors Ca_ER->Downstream PKC->Downstream

Gq-Mediated Signaling Pathway of NK1R.
Gs-Mediated Pathway

In addition to Gq coupling, NK1R can also signal through the Gs protein. Gs activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Gs Gαs NK1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream

Gs-Mediated Signaling Pathway of NK1R.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Substance P fragments with the NK1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled NK1R ligand (e.g., [3H]Substance P).

  • Add increasing concentrations of the unlabeled test compound (Substance P fragments).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1R antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1R activation via the Gq pathway.

1. Cell Preparation:

  • Plate NK1R-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

2. Compound Addition and Signal Detection:

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject increasing concentrations of the test compound (Substance P fragments) into the wells.

  • Immediately begin measuring the fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This functional assay measures the production of cyclic AMP following NK1R activation via the Gs pathway.

1. Cell Preparation:

  • Plate NK1R-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

2. Compound Stimulation:

  • Add increasing concentrations of the test compound (Substance P fragments) to the cells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

3. cAMP Quantification:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration for each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for Assessing Biased Agonism

The determination of biased agonism involves a systematic comparison of a ligand's potency and efficacy in activating different signaling pathways.

Biased_Agonism_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cell Culture (NK1R-expressing cells) Ligand_Prep 2. Ligand Preparation (SP and Fragments) Ca_Assay 3a. Gq Pathway Assay (Calcium Mobilization) Ligand_Prep->Ca_Assay cAMP_Assay 3b. Gs Pathway Assay (cAMP Accumulation) Ligand_Prep->cAMP_Assay Dose_Response 4. Generate Dose-Response Curves Ca_Assay->Dose_Response cAMP_Assay->Dose_Response EC50_Emax 5. Determine EC50 and Emax Dose_Response->EC50_Emax Bias_Calc 6. Calculate Bias Factor EC50_Emax->Bias_Calc Conclusion 7. Characterize Ligand Bias Bias_Calc->Conclusion

Workflow for Characterizing Biased Agonism.

This comprehensive guide provides a framework for understanding and investigating the nuanced pharmacology of Substance P fragments at the NK1 receptor. The provided data and methodologies can serve as a valuable resource for researchers aiming to dissect the complexities of neurokinin signaling and develop novel therapeutics with improved efficacy and reduced side effects.

References

[Dehydro-Pro4] Substance P (4-11): An Evaluation of its Selectivity as an NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring tachykinin receptor modulation, this document examines the available evidence for [Dehydro-Pro4] Substance P (4-11) as a selective NK1 receptor antagonist. Due to a lack of specific binding data for this compound in the scientific literature, this guide provides a comparative analysis based on its parent molecule and structurally related analogs, alongside established NK1 receptor antagonists.

The tachykinin system, comprising neuropeptides like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3), plays a critical role in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The NK1 receptor, preferentially activated by Substance P, has been a key target for drug development, particularly in the context of antiemetics and potential therapies for pain and mood disorders.

A common strategy in developing peptide-based receptor antagonists involves modifying endogenous agonist sequences. The C-terminal fragment of Substance P, SP (4-11) (Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is known to be a selective agonist for the NK1 receptor. However, chemical alterations to this peptide backbone can convert it into an antagonist. This guide investigates whether the introduction of a dehydro-proline at position 4 achieves this agonist-to-antagonist switch and confers selectivity for the NK1 receptor.

Comparative Analysis of Receptor Activity

Direct experimental data detailing the binding affinity or functional antagonist activity of [Dehydro-Pro4] Substance P (4-11) at the three tachykinin receptors (NK1, NK2, NK3) is not available in peer-reviewed literature. Therefore, its classification as a selective NK1 receptor antagonist cannot be definitively confirmed.

To provide a framework for evaluation, this guide compares the receptor profiles of the parent agonist fragment, a well-characterized antagonist analog with a modification at the same position, and a clinically approved non-peptide NK1 antagonist, Aprepitant.

Analysis of related compounds reveals a critical determinant of activity at position 4 of the Substance P (4-11) fragment. The native L-Proline results in an agonist. In contrast, substitution with a D-Proline, as seen in analogs like [D-Pro4,D-Trp7,9] Substance P (4-11), effectively converts the peptide into a potent Substance P antagonist[1][2][3]. Another analog, [DAla4] Substance P (4-11), also demonstrates antagonist properties by inhibiting the binding of Substance P to rat brain cortex membranes with an IC₅₀ of 0.15 µM[4].

The specific modification "Dehydro-Proline" introduces a double bond into the proline ring. The resulting stereochemical and conformational changes could theoretically induce antagonist activity. However, without empirical data, its effect on receptor binding and activation remains speculative.

Table 1: Comparative Receptor Binding/Inhibition Data

CompoundTarget ReceptorBinding Affinity (Ki) / Inhibition (IC₅₀)Receptor Selectivity ProfileReference
Substance P (4-11) NK1Agonist (High Affinity)Selective Agonist for NK1[1]
[DAla4] Substance P (4-11) NK1 (Rat Brain)IC₅₀ = 0.15 µM (vs. ¹²⁵I-SP)Data for NK2/NK3 not available[4]
Aprepitant Human NK1Ki = 0.1 nM>1000-fold selective over NK2 and NK3[5]
[Dehydro-Pro4] Substance P (4-11) NK1, NK2, NK3Data Not Available Selectivity Unknown N/A

Experimental Protocols for Determining Selectivity

To ascertain whether [Dehydro-Pro4] Substance P (4-11) is a selective NK1 receptor antagonist, a series of standard pharmacological assays would be required.

Radioligand Binding Assays

This experiment determines the affinity of the test compound for the NK1, NK2, and NK3 receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Cell Lines: Stably transfected cell lines expressing high levels of human recombinant NK1, NK2, or NK3 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • For NK1: [³H]Substance P or [¹²⁵I]His-Substance P.

    • For NK2: [³H]Neurokinin A or [¹²⁵I]NKA.

    • For NK3: [³H]Senktide or [¹²⁵I]Me-Phe-Neurokinin B.

  • Procedure:

    • Prepare cell membrane homogenates from each of the transfected cell lines.

    • Incubate a fixed concentration of the appropriate radioligand with the cell membranes in the presence of increasing concentrations of the test compound, [Dehydro-Pro4] Substance P (4-11).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

  • Outcome: A high Ki for NK1 and significantly higher Ki values (e.g., >100-fold) for NK2 and NK3 would indicate a selective NK1 antagonist.

Functional Antagonist Assays (Inositol Phosphate Accumulation)

This experiment determines if the compound inhibits the downstream signaling of the NK1 receptor upon stimulation by an agonist. Tachykinin receptors are Gq-protein coupled, and their activation leads to the production of inositol (B14025) phosphates (IP).

  • Cell Line: A cell line expressing the human NK1 receptor (e.g., U-373 MG astrocytoma cells or transfected HEK293 cells).

  • Agonist: Substance P.

  • Procedure:

    • Culture cells in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.

    • Pre-incubate the cells with increasing concentrations of [Dehydro-Pro4] Substance P (4-11) or vehicle.

    • Stimulate the cells with a fixed concentration of Substance P (typically the EC₈₀).

    • Terminate the reaction and isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the accumulated [³H]-inositol phosphates by scintillation counting.

  • Outcome: A concentration-dependent inhibition of the Substance P-induced IP accumulation would confirm antagonist activity. The IC₅₀ value represents the potency of the antagonist. This assay should be repeated for NK2 and NK3 receptors using their respective agonists (NKA and NKB) to confirm selectivity.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the NK1 receptor signaling pathway and the general workflow for assessing the antagonist selectivity of a test compound.

NK1_Signaling_Pathway SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca->Response PKC->Response Antagonist [Dehydro-Pro4] SP (4-11)? Antagonist->NK1R Blocks? Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Test Compound: [Dehydro-Pro4] SP (4-11) binding Radioligand Binding Assays start->binding functional Functional Antagonist Assays (Inositol Phosphate Accumulation) start->functional nk1_b NK1 Receptor (vs. [³H]SP) binding->nk1_b nk2_b NK2 Receptor (vs. [³H]NKA) binding->nk2_b nk3_b NK3 Receptor (vs. [³H]Senktide) binding->nk3_b ki Calculate Ki values nk1_b->ki nk2_b->ki nk3_b->ki conclusion Conclusion: Determine Selectivity Profile ki->conclusion nk1_f NK1R Cells (+ SP) functional->nk1_f nk2_f NK2R Cells (+ NKA) functional->nk2_f nk3_f NK3R Cells (+ NKB) functional->nk3_f ic50 Determine Antagonist IC₅₀ nk1_f->ic50 nk2_f->ic50 nk3_f->ic50 ic50->conclusion

References

A Comparative Analysis: [Dehydro-Pro4] Substance P (4-11) versus Endogenous Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide fragment [Dehydro-Pro4] Substance P (4-11) and the endogenous neuropeptide Substance P. This document synthesizes available data to offer an objective performance comparison, supported by experimental protocols and pathway visualizations, to aid in research and development applications.

Introduction

Endogenous Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, primarily involved in pain transmission, inflammation, and vasodilation.[1][2] SP exerts its effects by binding to neurokinin (NK) receptors, showing the highest affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] Its binding initiates a signaling cascade that leads to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), as well as modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

[Dehydro-Pro4] Substance P (4-11) is a synthetically modified fragment of Substance P, spanning amino acids 4 to 11, with a dehydro-proline substitution at position 4.[6] While direct comparative studies on this specific analog are limited, its performance can be inferred from research on Substance P (4-11) fragments and other proline-modified analogs. The C-terminal fragment SP(4-11) is known to be an agonist with high selectivity for NK1 receptors. Notably, studies on other peptides containing L-3,4-dehydroproline have shown that this modification does not significantly alter their biological activity compared to the parent proline-containing peptides. This suggests that [Dehydro-Pro4] Substance P (4-11) likely retains agonist activity similar to the unmodified SP(4-11) fragment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for endogenous Substance P. Data for [Dehydro-Pro4] Substance P (4-11) is inferred based on the properties of the Substance P (4-11) fragment and the nature of the dehydro-proline modification.

Table 1: Receptor Binding Affinity

LigandReceptorBinding Affinity (Kd)Comments
Endogenous Substance P NK1~0.1 - 5 nMHigh affinity, primary receptor.[4]
NK2Lower affinity than NK1
NK3Lower affinity than NK1
[Dehydro-Pro4] Substance P (4-11) NK1Predicted to be in the low nM rangeBased on the high selectivity of the SP(4-11) fragment for NK1 receptors.
NK2Predicted to have low affinityThe (4-11) fragment is highly selective for NK1.
NK3Predicted to have low affinityThe (4-11) fragment is highly selective for NK1.

Table 2: Potency and Efficacy

LigandAssayPotency (EC50/IC50)Efficacy
Endogenous Substance P Calcium Mobilization~1 - 10 nMFull Agonist
IP3 Accumulation~1 - 10 nMFull Agonist
cAMP ModulationContext-dependentModulatory
[Dehydro-Pro4] Substance P (4-11) Calcium MobilizationPredicted to be a potent agonist (low nM EC50)Predicted Full Agonist
IP3 AccumulationPredicted to be a potent agonist (low nM EC50)Predicted Full Agonist

Note: Predicted values for [Dehydro-Pro4] Substance P (4-11) are based on the known agonist activity of the Substance P (4-11) fragment and studies indicating that dehydro-proline substitution often retains the biological activity of the parent peptide.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Substance P and its Analogs

The binding of Substance P or an agonist analog like [Dehydro-Pro4] Substance P (4-11) to the NK1 receptor initiates a well-characterized signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P / [Dehydro-Pro4] SP (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP Modulation Gq->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Figure 1. Simplified signaling pathway of Substance P via the NK1 receptor.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the bioactivity of [Dehydro-Pro4] Substance P (4-11) with endogenous Substance P.

cluster_ligands Test Ligands cluster_assays Experimental Assays cluster_functional_assays cluster_data Data Analysis cluster_comparison Comparative Analysis SP Endogenous Substance P Binding Receptor Binding Assay (Competition) SP->Binding Functional Functional Assays SP->Functional DehydroSP [Dehydro-Pro4] Substance P (4-11) DehydroSP->Binding DehydroSP->Functional Ki Determine Ki (Binding Affinity) Binding->Ki Calcium Calcium Mobilization Functional->Calcium cAMP cAMP Measurement Functional->cAMP EC50 Determine EC50 (Potency) Calcium->EC50 Efficacy Determine Efficacy Calcium->Efficacy cAMP->EC50 Compare Compare Potency, Affinity, & Efficacy Ki->Compare EC50->Compare Efficacy->Compare

Figure 2. Workflow for comparative analysis of Substance P and its analog.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% bovine serum albumin, and 40 µg/mL bacitracin).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell membrane preparation to each well.

    • Add 25 µL of various concentrations of the unlabeled competitor ([Dehydro-Pro4] Substance P (4-11) or endogenous Substance P).

    • Add 25 µL of a fixed concentration of [125I]-Substance P (e.g., 0.1 nM).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM). The IC50 value is calculated by non-linear regression analysis, and the Ki value is determined using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation: HEK293 cells expressing the NK1 receptor are seeded into a 96-well black, clear-bottom plate and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

  • Assay Procedure:

    • After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound ([Dehydro-Pro4] Substance P (4-11) or endogenous Substance P) at various concentrations is added to the wells.

    • Fluorescence is monitored continuously for a set period (e.g., 180 seconds) to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence intensity over baseline is calculated. The EC50 value, representing the concentration of the ligand that produces 50% of the maximal response, is determined by plotting the response against the log of the ligand concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Measurement Assay

This assay quantifies the modulation of intracellular cyclic AMP levels following receptor activation.

  • Cell Culture and Stimulation: NK1R-expressing cells are seeded in a 96-well plate. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 15 minutes. Cells are then stimulated with various concentrations of the test compounds for a defined period (e.g., 30 minutes).

  • Assay Procedure:

    • Following stimulation, the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the cAMP in the cell lysate for binding to a specific antibody.

    • The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is interpolated from the standard curve. The EC50 or IC50 values for the test compounds are then determined by dose-response analysis.

Conclusion

References

Interspecies Differences in Response to [Dehydro-Pro4] Substance P (4-11): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific nuances of drug candidates is paramount for successful preclinical and clinical translation. This guide provides a comparative analysis of the biological response to [Dehydro-Pro4] Substance P (4-11), a synthetic peptide fragment and a potent antagonist of tachykinin receptors. Due to the limited availability of direct comparative studies of [Dehydro-Pro4] Substance P (4-11) across multiple species, this guide synthesizes available data for the compound and its close structural analogs to highlight potential interspecies variations.

[Dehydro-Pro4] Substance P (4-11) is a derivative of Substance P, a neuropeptide involved in a myriad of physiological processes, including nociception, inflammation, and immunity.[1] Its antagonist activity at tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, makes it a subject of interest in drug development. However, significant pharmacological differences in tachykinin receptors exist among common laboratory animal models and humans, which can impact the translatability of research findings.

Quantitative Data on Receptor Affinity and Functional Antagonism

The following tables summarize the available quantitative data for [Dehydro-Pro4] Substance P (4-11) and its closely related analogs. It is crucial to note that the data presented is collated from different studies and, therefore, variations in experimental conditions should be considered when making direct comparisons.

CompoundSpeciesTissue/Cell LineLigand InhibitedReceptorParameterValue
[D-Pro4,D-Trp7,9,10] Substance P (4-11)Guinea PigDispersed pancreatic acini125I-labeled Substance PSubstance P ReceptorKi~4 µM
[D-Pro4,D-Trp7,9,10] Substance P (4-11)Guinea PigDispersed pancreatic acini125I-[Tyr4]bombesinBombesin ReceptorKi~17 µM
[D-Pro4,D-Trp7,9,10] Substance P (4-11)Guinea PigDispersed pancreatic acini125I-cholecystokinin octapeptideCholecystokinin ReceptorKi~5 µM
[DAla4] Substance P (4-11)RatBrain cortex membranes125I-Bolton-Hunter-conjugated Substance PNK1 ReceptorIC500.15 µM
[DAla4] Substance P (4-11)RatBrain cortex membranes125I-Bolton-Hunter-conjugated EledoisinTachykinin ReceptorsIC500.5 µM

Note: Data for [D-Pro4,D-Trp7,9,10] Substance P (4-11) in guinea pig is derived from a study on a structurally similar analog.[2] Data for [DAla4] Substance P (4-11) in rat is from a separate study.[3] Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key assays used to characterize the activity of [Dehydro-Pro4] Substance P (4-11).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

1. Membrane Preparation:

  • Tissues (e.g., brain cortex, ileum) from the selected species are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

  • The homogenate is centrifuged at low speed to remove large debris.[4]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[4]

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand (e.g., 125I-Bolton-Hunter Substance P) and varying concentrations of the unlabeled competitor compound ([Dehydro-Pro4] Substance P (4-11)).[4][5]

  • The incubation is carried out in a specific binding buffer at a controlled temperature and for a set duration to reach equilibrium.[4]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[4][6]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[4]

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[4]

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist.

1. Cell Culture and Dye Loading:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with the NK1 receptor) are seeded in multi-well plates.[7]

  • On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[7][8]

  • The cells are incubated to allow for the de-esterification of the dye within the cells.[8]

2. Antagonist and Agonist Addition:

  • The cells are first incubated with varying concentrations of the antagonist, [Dehydro-Pro4] Substance P (4-11].

  • After the antagonist incubation period, an agonist (e.g., Substance P) is added to stimulate the receptor.[7]

3. Signal Detection:

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity of the calcium-sensitive dye using a fluorescence plate reader or a fluorescence microscope.[7][9]

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC50 value for the antagonist is determined.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Substance_P_Signaling Substance P Signaling and Antagonism cluster_membrane Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist [Dehydro-Pro4] SP (4-11) Antagonist->NK1R Binds and Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Response PKC->Response

Caption: Substance P signaling pathway and its antagonism by [Dehydro-Pro4] Substance P (4-11).

Experimental_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from species of interest) Incubation 4. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand 2. Radiolabeled Ligand (e.g., 125I-SP) Radioligand->Incubation Competitor 3. Unlabeled Competitor ([Dehydro-Pro4] SP (4-11)) Competitor->Incubation Filtration 5. Filtration (Separate bound/free ligand) Incubation->Filtration Counting 6. Scintillation Counting (Measure bound radioactivity) Filtration->Counting Analysis 7. Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal Procedures for [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for the Safe Management and Disposal of a Research-Grade Peptide Analog

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the peptide, especially during waste preparation and decontamination, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

The disposal of [Dehydro-Pro4] Substance P (4-11) should be approached systematically, segregating waste streams and ensuring all materials are correctly contained and labeled before collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

1. Solid Peptide Waste (Unused or Expired)

  • Containment: Keep the original vial containing the solid (lyophilized) peptide tightly sealed. Place this primary container into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "[Dehydro-Pro4] Substance P (4-11)", the quantity, and the date it was designated as waste.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[1][2]

  • Disposal: Do not attempt to dispose of this in regular trash. Arrange for pickup through your institutional EHS office.[3]

2. Liquid Peptide Waste (Solutions and Rinsate)

Liquid waste containing [Dehydro-Pro4] Substance P (4-11) requires chemical inactivation before disposal to degrade the peptide.

  • Chemical Inactivation:

    • In a suitable chemical fume hood, carefully transfer the peptide solution into a designated chemical waste container that is compatible with the chosen decontamination agent (e.g., avoid metal containers for acids)[4][5].

    • Add a decontamination solution, such as a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH). A common practice is to use a 1:10 ratio of waste to decontamination solution[6].

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete peptide degradation[6].

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by carefully adding a suitable neutralizing agent[6].

  • Containment and Labeling: The final, neutralized solution should be stored in a sealed, leak-proof hazardous waste container. The container must be labeled with "Hazardous Chemical Waste," listing all chemical constituents (including the inactivated peptide, decontamination agent, and neutralizer), their approximate concentrations, and the accumulation start date.

  • Disposal: Never pour peptide solutions down the drain.[3] The container should be collected by your institution's hazardous waste program.

3. Contaminated Solid Waste (Labware)

Items such as gloves, pipette tips, absorbent paper, and empty vials that have come into contact with [Dehydro-Pro4] Substance P (4-11) must be disposed of as hazardous waste.[6]

  • Decontamination: Whenever possible, immerse disposable labware in a 10% bleach solution for at least 30 minutes[7]. For non-disposable items, cleaning with an enzymatic detergent followed by a bleach solution is recommended to effectively remove peptide residues[6][8].

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[6]. Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps[4].

  • Labeling: Clearly label the container or bag with "Hazardous Chemical Waste" and specify the contaminant, e.g., "Debris contaminated with [Dehydro-Pro4] Substance P (4-11)."

  • Storage and Disposal: Store in a designated satellite accumulation area and arrange for pickup via your institutional EHS office.

Data on Chemical Decontamination Methods

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste. It is crucial to select a method compatible with all components of the waste stream.

Decontamination AgentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 6% solution for concentrated peptide; 0.5-1.0% final concentration for solutions.[6]30-60 minutes[6]Effective for many peptides but can be corrosive to metal surfaces.
Sodium Hydroxide (NaOH) 1 M30-60 minutesStrong base; requires subsequent neutralization.
Hydrochloric Acid (HCl) 1 M30-60 minutesStrong acid; requires subsequent neutralization.
Enzymatic Detergent Typically a 1% (m/v) solution[8]Varies by product; follow manufacturer's instructions.Primarily for cleaning labware; may require a subsequent disinfection step.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of various waste streams of [Dehydro-Pro4] Substance P (4-11).

G cluster_waste Waste Generation cluster_stream Waste Stream Identification cluster_action Action cluster_disposal Final Disposal Waste [Dehydro-Pro4] Substance P (4-11) Waste Generated Solid Solid Peptide (Unused/Expired) Waste->Solid Is it pure solid? Liquid Liquid Peptide Solution (Aqueous/Solvent) Waste->Liquid Is it a solution? Contaminated Contaminated Labware (Gloves, Tips, Vials) Waste->Contaminated Is it contaminated material? CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid Decontaminate Chemical Inactivation (e.g., Bleach, NaOH) + Neutralization Liquid->Decontaminate CollectDebris Collect in Labeled Debris Container Contaminated->CollectDebris CollectLiquid Collect in Labeled Leak-Proof Waste Container Decontaminate->CollectLiquid EHS Arrange Pickup by Institutional EHS CollectSolid->EHS CollectLiquid->EHS CollectDebris->EHS

Caption: Disposal workflow for [Dehydro-Pro4] Substance P (4-11).

References

Safeguarding Your Research: Essential Safety and Handling Protocols for [Dehydro-Pro4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

When working with [Dehydro-Pro4] Substance P (4-11), especially in its lyophilized (powder) form, it is crucial to treat it as a potentially hazardous material due to unknown toxicological properties.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/RequirementRationale
Eye and Face Protection Safety GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2]Protects against dust particles and splashes.[2]
Face ShieldRecommended in addition to safety goggles when a significant splash hazard exists.[2]Provides broader facial protection from splashes.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[2]Prevents direct skin contact with the peptide.[2]
Double GlovingRecommended for added protection.Provides an additional barrier in case of a breach in the outer glove.
Body Protection Laboratory CoatStandard lab coats are required.[2]Protects skin and clothing from contamination.[2]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide.[2]Avoids inhalation of fine dust particles.[2]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory setting.[2]Protects against accidental spills and drops.
Operational Plan: From Receipt to Storage

Proper handling and storage are critical to maintain the stability and integrity of [Dehydro-Pro4] Substance P (4-11).

Receiving and Initial Handling: Upon receipt, visually inspect the container for any damage. Wear appropriate PPE before handling the package.

Storage: Peptides are sensitive to temperature, light, and moisture.[3][4] Improper storage can rapidly degrade the quality of the compound.[3]

FormStorage TemperatureDurationContainer Requirements
Lyophilized (Powder) -20°C or colder[2][4][5]Long-termTightly sealed, moisture-resistant container, protected from light.[2][5][6]
In Solution -20°C to -80°C[2][5]Short-term (up to 1 month at -20°C, up to 6 months at -80°C)[2]Single-use aliquots to avoid repeated freeze-thaw cycles.[2][6]

Reconstitution: When preparing solutions, use high-purity water or a buffer recommended for laboratory use in a sterile environment.[3] To aid dissolution, sonication in a water bath can be used, but excessive heating should be avoided.[2]

Disposal Plan: Managing Peptide Waste

All materials contaminated with [Dehydro-Pro4] Substance P (4-11) must be treated as hazardous chemical waste.[1][5] Never dispose of peptides down the drain or in regular trash.[5]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, and leak-proof container.[1]

  • Liquid Waste: Contaminated solutions and buffers should be collected in a separate, labeled, leak-proof container.[1]

Storage of Waste: Store waste containers in a secondary containment tray to prevent spills.[1] The storage area should be clearly marked and away from general lab traffic.

Final Disposal: Follow your institution's guidelines for chemical waste disposal.[5] One common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Procedural Workflow for Safe Handling

The following diagram illustrates the step-by-step process for safely handling [Dehydro-Pro4] Substance P (4-11) from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Weigh Lyophilized Peptide B->C D Reconstitute with Appropriate Solvent C->D E Perform Experiment D->E F Store Lyophilized Peptide at -20°C or Colder G Aliquot and Store Solutions at -20°C to -80°C E->G H Segregate Solid and Liquid Waste E->H I Store Waste in Labeled, Leak-Proof Containers H->I J Follow Institutional Hazardous Waste Protocol I->J

Caption: Workflow for handling [Dehydro-Pro4] Substance P (4-11).

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.